molecular formula C8H10BrN B1582180 2-Bromo-N-methylbenzylamine CAS No. 698-19-1

2-Bromo-N-methylbenzylamine

Cat. No.: B1582180
CAS No.: 698-19-1
M. Wt: 200.08 g/mol
InChI Key: TUADRPBKJHMHDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-methylbenzylamine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-bromophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUADRPBKJHMHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80334931
Record name 2-Bromo-N-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

698-19-1
Record name 2-Bromo-N-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80334931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-N-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Bromo-N-methylbenzylamine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-N-methylbenzylamine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic amine that serves as a highly versatile and valuable building block in modern organic synthesis. Characterized by a benzylamine core functionalized with a bromine atom at the ortho position and a methyl group on the nitrogen atom, this compound possesses two distinct reactive sites. This dual functionality allows for selective and sequential chemical transformations, making it a crucial intermediate in the synthesis of complex molecular architectures. Its structural motifs are frequently incorporated into pharmacologically active compounds and advanced materials, rendering it a compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications, grounded in established scientific principles.

Chemical Structure and Identification

The unique reactivity of this compound stems directly from its molecular architecture. The secondary amine group provides a nucleophilic center, while the ortho-brominated phenyl ring is primed for a variety of substitution and cross-coupling reactions.

Caption: Chemical structure of this compound.

IdentifierValueSource
CAS Number 698-19-1[1][2][3]
Molecular Formula C₈H₁₀BrN[3][4]
Molecular Weight 200.08 g/mol [1][3][4]
IUPAC Name (2-Bromobenzyl)(methyl)amineN/A
Synonyms (2-Bromobenzyl)methylamine[1]
InChI Key TUADRPBKJHMHDH-UHFFFAOYSA-N[1]
SMILES CNCc1ccccc1Br[1]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the proper identification, handling, and purification of this compound.

Physical Properties

This compound is typically supplied as a colorless to light yellow liquid.[2] Its properties make it suitable for purification by vacuum distillation.[5]

PropertyValueSource
Appearance Colorless liquid[2]
Purity (Assay) ≥97%[1]
Boiling Point 71-74 °C at 2 mmHg231.6 °C at 760 mmHg[1][4][5]
Density 1.358 g/mL at 25 °C[1][5]
Refractive Index (n20/D) 1.5670[1]
Flash Point 104.4 °C (219.9 °F) - closed cup[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structural integrity of the molecule. While specific spectra for this exact compound are not publicly available, data from the closely related analog, 2-bromo-N,N-dimethylbenzylamine, provides a strong basis for predicting the key spectral features.[6][7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton environment. The aromatic protons (4H) will appear as multiplets in the δ 7.0-7.6 ppm region. The benzylic methylene protons (-CH₂-) should appear as a singlet at approximately δ 3.5-3.8 ppm. The N-methyl protons (-CH₃) will be a singlet around δ 2.2-2.5 ppm, and the N-H proton will present as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR will show eight distinct signals. The aromatic carbons will appear in the δ 125-140 ppm range, with the carbon attached to the bromine (C-Br) being significantly influenced. The benzylic carbon (-CH₂) is expected around δ 60-65 ppm, while the N-methyl carbon (-CH₃) should appear in the δ 40-45 ppm region.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will feature a characteristic N-H stretching band around 3300-3400 cm⁻¹. C-H stretching bands for the aromatic and aliphatic groups will be observed just above and below 3000 cm⁻¹, respectively. The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ region.[6][7] The C-Br stretch appears at lower wavenumbers, often around 650 cm⁻¹.[8]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio).

Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two primary functional groups. This allows for a diverse range of chemical transformations.[2]

cluster_amine Amine Reactions cluster_bromo Aryl Bromide Reactions main This compound amine N-Methylamine Site (Nucleophilic) main->amine Site 1 bromo Aryl Bromide Site (Electrophilic Carbon) main->bromo Site 2 alkylation Alkylation / Acylation amine->alkylation reductive_amination Reductive Amination amine->reductive_amination suzuki Suzuki Coupling bromo->suzuki buchwald Buchwald-Hartwig Amination bromo->buchwald nucleophilic_sub Nucleophilic Aromatic Substitution (SNAr) bromo->nucleophilic_sub G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up & Isolation start Dissolve 2-bromobenzaldehyde in methanol add_amine Add methylamine solution (e.g., 40% in H₂O) dropwise at 0-5°C start->add_amine stir Stir at room temperature for 2-4 hours add_amine->stir cool Cool reaction mixture to 0-5°C stir->cool add_nabh4 Add Sodium Borohydride (NaBH₄) in portions cool->add_nabh4 warm Warm to room temperature and stir overnight add_nabh4->warm quench Quench with water and concentrate to remove methanol warm->quench extract Extract with ethyl acetate (3x) quench->extract wash Wash organic layers with brine, dry over Na₂SO₄ extract->wash purify Concentrate and purify by vacuum distillation wash->purify

References

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-Bromo-N-methylbenzylamine (CAS 698-19-1), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Intended for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by comparative data from closely related structural analogs.

Introduction: The Structural Significance of this compound

This compound, with the IUPAC name 1-(2-bromophenyl)-N-methylmethanamine, is a versatile building block in organic synthesis.[3][4] Its structure incorporates a brominated aromatic ring and a secondary amine, functionalities that offer multiple reaction pathways for the construction of more complex molecules.[2] Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. This guide details the expected spectroscopic signatures that confirm the molecular structure of this compound.

Molecular Structure and Properties:

PropertyValueSource
Molecular Formula C₈H₁₀BrN[5][6]
Molecular Weight 200.08 g/mol [5][6]
CAS Number 698-19-1[5][6]
IUPAC Name 1-(2-bromophenyl)-N-methylmethanamine[3]
Boiling Point 71-74 °C / 2 mmHg
Density 1.358 g/mL at 25 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed. While a publicly available spectrum for this compound is not readily found, a comprehensive analysis can be performed based on the well-documented spectra of the closely related compound, 2-Bromo-N,N-dimethylbenzylamine, and other structural analogs.[5][7] The primary difference, the presence of a single N-methyl group in our target compound, leads to predictable variations in the spectra.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the amine proton. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atom.

Expected ¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegrationRationale and Comparative Insights
Aromatic (4H)7.0 - 7.6Multiplet4HThe protons on the brominated benzene ring will appear in the aromatic region. The ortho, meta, and para protons will have slightly different chemical shifts, resulting in a complex multiplet. For the analogous 2-Bromo-N,N-dimethylbenzylamine, these protons appear as multiplets around δ 7.16 and 6.98.[5][7]
Benzylic CH₂ (2H)~ 3.7Singlet2HThe methylene protons adjacent to the nitrogen and the aromatic ring are expected to be deshielded and appear as a singlet. In 2-Bromo-N,N-dimethylbenzylamine, this signal is observed at δ 3.31.[5][7] The slightly higher expected shift for the N-methyl analog is due to reduced steric hindrance and slightly different electronic effects.
N-Methyl CH₃ (3H)~ 2.4Singlet3HThe protons of the methyl group attached to the nitrogen will appear as a singlet. In N-methylbenzylamine, this signal is found at δ 2.44.[8]
Amine NH (1H)Variable (1.5 - 2.5)Broad Singlet1HThe chemical shift of the amine proton is variable and concentration-dependent. It often appears as a broad singlet that may exchange with D₂O.
¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled, resulting in a series of singlet peaks for each unique carbon environment.

Expected ¹³C NMR Data for this compound:

CarbonExpected Chemical Shift (δ, ppm)Rationale and Comparative Insights
Aromatic C-Br~ 122The carbon atom directly attached to the electron-withdrawing bromine atom is expected to be deshielded. In related brominated aromatic compounds, this signal appears in this region.
Aromatic CH (4C)127 - 133The four aromatic CH carbons will have distinct chemical shifts. For 2-Bromo-N,N-dimethylbenzylamine, these are observed at δ 132.7, 133.0, 127.0, and 128.0.[5] A similar pattern is expected for the target molecule.
Aromatic C-CH₂~ 139The quaternary aromatic carbon attached to the benzylic CH₂ group. In 2-Bromo-N,N-dimethylbenzylamine, this is found at δ 138.13.[5][7]
Benzylic CH₂~ 55The benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring. For N-methylbenzylamine, this carbon appears at δ 56.06.[8]
N-Methyl CH₃~ 35The methyl carbon attached to the nitrogen. In N-methylbenzylamine, this signal is at δ 35.98.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, C-H bonds, the C-N bond, and the N-H bond.

Expected IR Absorption Bands for this compound:

Functional GroupExpected Absorption (cm⁻¹)Description
Aromatic C-H Stretch3000 - 3100Stretching vibration of the C-H bonds on the benzene ring. For 2-Bromo-N,N-dimethylbenzylamine, this is observed at 3044 cm⁻¹.[5][7]
Aliphatic C-H Stretch2800 - 3000Stretching vibrations of the C-H bonds in the methylene and methyl groups. The analogous dimethyl compound shows a peak at 2981 cm⁻¹.[5][7]
N-H Stretch3300 - 3500Stretching vibration of the N-H bond in the secondary amine. This will be a medium to weak band.
Aromatic C=C Bending1500 - 1600In-plane bending vibrations of the carbon-carbon double bonds in the aromatic ring. A peak at 1593 cm⁻¹ is seen for the dimethyl analog.[5][7]
C-N Stretch1250 - 1350Stretching vibration of the carbon-nitrogen bond. The dimethyl analog exhibits this at 1272 cm⁻¹.[5][7]
C-Br Stretch500 - 600Stretching vibration of the carbon-bromine bond. This peak is in the fingerprint region and can be difficult to assign definitively.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) is a common technique. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for the molecular ion and any bromine-containing fragments.

Expected Mass Spectrum Fragmentation for this compound:

The molecular ion peak ([M]⁺) is expected at m/z 200 and 202, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. However, the molecular ion may be of low abundance due to facile fragmentation.

Molecular Structure and Fragmentation Workflow:

G M [C₈H₁₀BrN]⁺˙ m/z 200/202 F1 [C₈H₁₀N]⁺ m/z 120 M->F1 - Br• F2 [C₇H₇]⁺ m/z 91 M->F2 - CH₂NHCH₃ F3 [CH₅N]⁺˙ m/z 30 M->F3 α-cleavage F1->F2 - HCN

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Fragmentation Pathways:

  • Loss of Bromine Radical: The C-Br bond is relatively weak and can cleave to lose a bromine radical (•Br), resulting in a fragment at m/z 120.

  • Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the aromatic ring can lead to the formation of a tropylium ion at m/z 91.

  • Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom. This would result in the loss of the bromophenyl group and the formation of an iminium ion at m/z 44 ([CH₃NH=CH₂]⁺).

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on appropriate sample preparation and instrumental parameters.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0 to 220 ppm.

IR Spectroscopy Protocol
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • FTIR Acquisition:

    • Instrument: Fourier Transform Infrared Spectrometer.

    • Mode: Transmittance.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

  • EI-MS Acquisition:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 30-300.

    • Scan Rate: 1 scan/second.

Workflow for Spectroscopic Analysis:

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep This compound Sample NMR NMR (¹H, ¹³C) Prep->NMR IR FTIR Prep->IR MS GC-MS (EI) Prep->MS Interpret Structural Elucidation NMR->Interpret IR->Interpret MS->Interpret

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. By combining the detailed insights from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided data, based on established principles and close structural analogs, serves as a reliable reference for quality control and research applications.

References

Solubility and stability of 2-Bromo-N-methylbenzylamine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-N-methylbenzylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive evaluation of the physicochemical properties of this compound (CAS 698-19-1), focusing on its solubility in various solvent systems and its intrinsic stability under forced degradation conditions. As a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals, a thorough understanding of these parameters is critical for researchers, scientists, and drug development professionals to ensure optimal reaction conditions, formulation strategies, and storage protocols.[1] This document synthesizes theoretical predictions based on molecular structure with established, field-proven experimental methodologies for determining thermodynamic solubility and degradation pathways, grounded in regulatory frameworks provided by the International Council for Harmonisation (ICH).

Introduction and Molecular Overview

This compound is an aromatic brominated secondary amine.[1][2] Its molecular structure, featuring a brominated phenyl ring, a methylene bridge, and a secondary N-methylamine group, imparts a unique combination of reactivity and physicochemical characteristics. The presence of the bromine atom and the secondary amine are key functional groups that influence its utility as a synthetic building block and also dictate its solubility and stability profiles.[1][2]

Key Physicochemical Properties:

  • Molecular Formula: C₈H₁₀BrN[3][4]

  • Molecular Weight: 200.08 g/mol [3][4][5]

  • Appearance: Colorless to light yellow viscous liquid[1][2]

  • Boiling Point: 71-74 °C at 2 mmHg[2][5]

  • Density: 1.358 g/mL at 25 °C[5]

Understanding these properties is the first step in predicting the compound's behavior in various experimental and storage settings. This guide will now delve into a detailed analysis of its solubility and stability.

Solubility Profile

Solubility is a critical parameter that governs everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations.[6] The solubility of this compound is dictated by its predominantly hydrophobic structure.

Theoretical Solubility Prediction

The principle of "like dissolves like" provides a strong predictive framework for the solubility of this molecule.

  • Nonpolar Character: The bromobenzyl group is large and hydrophobic, suggesting strong solubility in nonpolar and moderately polar organic solvents.

  • Polar Character: The secondary amine group (-NHCH₃) can act as a hydrogen bond acceptor and, to a lesser extent, a donor. This provides some degree of polarity, suggesting potential solubility in polar protic and aprotic solvents. However, this small polar contribution is largely overshadowed by the nonpolar aromatic ring.

  • Aqueous Solubility: Due to the dominant hydrophobic nature of the molecule, very poor solubility in water is expected. The amine group can be protonated under acidic conditions to form a more soluble salt, a common strategy to enhance aqueous solubility.[7]

Based on this structural analysis and data from similar compounds like N-Ethylbenzylamine and other bromobenzyl derivatives, a predicted solubility profile is presented in Table 1.[8]

Predicted Solubility Data

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassExample SolventRelative Polarity[9]Predicted SolubilityRationale
Nonpolar Toluene0.099HighThe nonpolar aromatic nature of toluene effectively solvates the bromobenzyl group.
Diethyl Ether0.117HighFavorable interactions with the hydrophobic portion of the molecule.
Polar Aprotic Dichloromethane0.309HighGood solvation of both the aromatic ring and the amine group.
Ethyl Acetate0.228HighBalances polarity to interact with the amine and nonpolar character for the ring.
Acetone0.355GoodThe polar aprotic nature can interact with the amine group.[8]
Dimethyl Sulfoxide (DMSO)0.444GoodA strong polar aprotic solvent capable of dissolving a wide range of compounds.[10]
Polar Protic Ethanol0.654GoodThe alkyl chain interacts with the benzyl group, while the hydroxyl group can hydrogen bond with the amine.[8]
Methanol0.762ModerateMore polar than ethanol, leading to slightly less favorable interaction with the nonpolar ring.
Aqueous Water1.000Poor / InsolubleThe large hydrophobic bromobenzyl group dominates, leading to poor solvation in the highly polar, hydrogen-bonded network of water.[8]
Phosphate-Buffered Saline (PBS, pH 7.4)HighPoor / InsolubleAt physiological pH, the amine is not fully protonated, and solubility remains low.[10]
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

To move beyond prediction and obtain precise, quantitative data, the shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[6][7][11] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

  • Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). The key is to ensure a visible amount of solid remains after equilibration.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired test solvent to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or rotator within a constant temperature bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.[11] Periodically check samples; equilibrium is reached when the concentration of the solute in solution does not change over successive time points.

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment. For more rapid and complete separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).[6]

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

  • Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[11] Construct a calibration curve using standards of known concentration to determine the exact concentration in the diluted sample.

  • Calculation: Calculate the solubility using the determined concentration, accounting for the dilution factor. Report results in units such as mg/mL or mmol/L.

Diagram 1: Workflow for Shake-Flask Solubility Determination

G start Start prep Add excess compound to labeled vials start->prep add_solvent Add precise volume of test solvent prep->add_solvent equilibrate Equilibrate on shaker (24-48h, constant T) add_solvent->equilibrate separate Separate Phases (Centrifuge / Sediment) equilibrate->separate sample Withdraw aliquot of clear supernatant separate->sample dilute Dilute aliquot with mobile phase sample->dilute quantify Quantify concentration via validated HPLC method dilute->quantify calculate Calculate Solubility (mg/mL or mmol/L) quantify->calculate end_node End calculate->end_node

Caption: Standard workflow for the shake-flask solubility protocol.

Stability Profile and Degradation Analysis

Investigating the stability of a molecule is a regulatory requirement and a scientific necessity to ensure its quality, safety, and efficacy over its shelf life.[12][13] Forced degradation (or stress testing) studies are conducted under conditions more severe than standard accelerated stability testing to identify likely degradation products and establish degradation pathways.[12][14]

Intrinsic Stability and Potential Degradation Pathways

The chemical structure of this compound suggests several potential points of instability:

  • Oxidation: Secondary amines and benzylic positions are susceptible to oxidation. Potential products could include the corresponding N-oxide, imine, or cleavage of the N-methyl group. The compound is noted to be air-sensitive, underscoring this vulnerability.[2]

  • Hydrolysis: While the C-Br bond on an aromatic ring is generally stable, under harsh acidic or basic conditions at elevated temperatures, nucleophilic aromatic substitution could occur, replacing the bromine with a hydroxyl group.

  • Photostability: Aromatic bromine compounds can be susceptible to photolytic cleavage, potentially forming radical species.

  • Acid/Base Instability: While generally stable, extreme pH conditions combined with heat can promote hydrolysis or other reactions.

Diagram 2: A Potential Degradation Pathway for this compound

G parent This compound n_oxide This compound N-oxide parent->n_oxide Oxidation phenol 2-Amino-methyl-benzylalcohol parent->phenol Hydrolysis of C-Br bond oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->parent hydrolysis Harsh Hydrolysis (Acid/Base, Heat) hydrolysis->parent

Caption: Plausible oxidative and hydrolytic degradation pathways.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on ICH Q1A guidelines to induce approximately 5-20% degradation, which is sufficient to detect and identify primary degradation products without causing extensive secondary degradation.[15][16]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent where it is highly soluble and stable, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a sealed vial. Include a control sample (API in the solvent mix, kept at room temperature or refrigerated) for each condition.[12]

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂. Keep at room temperature for 24-48 hours.

    • Thermal Degradation: Store the stock solution (or solid API) in an oven at a temperature above that for accelerated testing (e.g., 70-80°C) for 48 hours.[15]

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a specific illumination (e.g., 1.2 million lux hours and 200 watt hours/m²). A control sample should be wrapped in aluminum foil to shield it from light.

  • Time-Point Sampling: Withdraw aliquots from each vial at designated time points (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Sample Quenching: Immediately neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to stop the reaction and prepare for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and detect new peaks.

  • Data Evaluation:

    • Calculate the percentage of API remaining.

    • Calculate the percentage of each degradation product formed (as a percentage of the total area).

    • Perform a mass balance to ensure that the decrease in API concentration corresponds to the increase in degradation products.

    • If significant degradation products are formed, further studies using techniques like LC-MS may be required for structural elucidation.[12]

Diagram 3: Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions acid Acid Hydrolysis (0.1M HCl, 60°C) analysis Analyze Samples at Time Points (t=0, 4, 8, 24h...) via Stability-Indicating HPLC acid->analysis base Base Hydrolysis (0.1M NaOH, 60°C) base->analysis oxidation Oxidation (3% H₂O₂, RT) oxidation->analysis thermal Thermal (70°C) thermal->analysis photo Photolytic (ICH Q1B) photo->analysis start Prepare API Stock Solution (e.g., 1 mg/mL in ACN) start->acid Expose to start->base Expose to start->oxidation Expose to start->thermal Expose to start->photo Expose to evaluation Evaluate Data: - % API Remaining - Identify Degradants - Mass Balance analysis->evaluation end_node Establish Stability Profile evaluation->end_node

Caption: General workflow for conducting forced degradation studies.

Summary and Conclusions

This guide provides a foundational framework for understanding and experimentally determining the solubility and stability of this compound.

  • Solubility: The molecule is predicted to be highly soluble in a range of nonpolar and polar organic solvents but poorly soluble in aqueous media. The shake-flask method provides a robust protocol for obtaining definitive quantitative solubility data, which is essential for designing synthetic reactions and developing formulations.

  • Stability: this compound is susceptible to degradation, particularly through oxidation. A systematic forced degradation study is crucial to identify potential degradants, establish the intrinsic stability of the molecule, and develop analytical methods capable of ensuring its purity and quality over time.

The protocols and theoretical insights presented herein are designed to equip researchers in pharmaceutical development and chemical synthesis with the necessary tools to handle, formulate, and store this important intermediate with confidence, ensuring the integrity and success of their scientific endeavors.

References

An In-depth Technical Guide on the Potential Reactivity and Hazards of 2-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, reactivity, and potential hazards associated with 2-Bromo-N-methylbenzylamine (CAS No. 698-19-1). Primarily used as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals, a thorough understanding of its risk profile is imperative for ensuring laboratory and manufacturing safety.[1][2] This document outlines the known health hazards, including acute oral toxicity and serious eye irritation, and details its chemical reactivity, particularly with oxidizing agents and acids.[3][4][5] By consolidating data from safety data sheets (SDS), and chemical literature, this guide offers field-proven insights and detailed protocols for safe handling, storage, and emergency response, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic amine.[1] Its molecular structure, featuring a secondary amine and a bromine atom on the benzene ring, dictates its chemical behavior and reactivity.[1][6][7] Key identifying and physical properties are summarized below.

PropertyValueSource(s)
CAS Number 698-19-1[4][5][8][9]
Molecular Formula C₈H₁₀BrN[5][8][10]
Molecular Weight 200.08 g/mol [5][8]
IUPAC Name 1-(2-bromophenyl)-N-methylmethanamine[5]
Synonyms (2-Bromobenzyl)methylamine
Appearance Colorless to pale yellow liquid[2]
Density 1.358 g/mL at 25 °C[2]
Boiling Point 71-74 °C at 2 mmHg[2]
Refractive Index n20/D 1.5670[2]

GHS Hazard Identification and Classification

According to aggregated data from multiple suppliers and regulatory bodies, this compound is classified as a hazardous substance.[5] The primary hazards are acute oral toxicity and serious eye irritation.[3][4][5]

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[3][5]

Hazard Statements:

  • H302: Harmful if swallowed.[3][4][5]

  • H319: Causes serious eye irritation.[3][4][5]

  • H412: Harmful to aquatic life with long-lasting effects.

Causality Behind Classification: The oral toxicity (H302) is characteristic of many benzylamines, which can be readily absorbed and interfere with physiological processes. The serious eye irritation potential (H319) stems from the amine's basicity and reactivity, which can cause significant damage to the delicate tissues of the eye upon contact.

Reactivity Profile and Incompatibilities

The reactivity of this compound is governed by two main functional groups: the secondary benzylic amine and the aryl bromide.

  • Amine Group Reactivity: The N-methylbenzylamine moiety is basic and nucleophilic. It will react exothermically with acids to form salts. The lone pair on the nitrogen makes it susceptible to oxidation by strong oxidizing agents, which can lead to degradation and potentially hazardous reactions. It is also sensitive to air and carbon dioxide over prolonged periods.[11][12]

  • Aryl Bromide Reactivity: The bromine atom deactivates the aromatic ring towards electrophilic substitution through its inductive effect but is an ortho-, para- director due to resonance.[6] It can participate in various coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a key aspect of its utility as a synthetic intermediate.[1]

  • Thermal Stability: The compound is combustible.[13] Upon intense heating or combustion, it can decompose to release toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[12][13][14]

Known Incompatible Materials:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.

  • Acids and Acid Chlorides: Leads to strong exothermic neutralization reactions.[12]

  • Acid Anhydrides: Reacts readily, similar to acids.[12]

  • Carbon Dioxide: Can react with the amine, particularly with moisture present.[12]

The following diagram illustrates the primary reactivity pathways and incompatibilities.

G Figure 1: Reactivity and Hazards of this compound cluster_compound This compound cluster_reactants Incompatible Materials cluster_products Hazardous Products / Outcomes Compound Br-C₆H₄-CH₂-NH-CH₃ Acids Acids / Acid Chlorides Compound->Acids Reacts with Oxidizers Strong Oxidizing Agents Compound->Oxidizers Reacts with Heat Strong Heating / Fire Compound->Heat Decomposes on Salt Exothermic Reaction (Salt Formation) Acids->Salt Oxidation Vigorous Reaction (Potential Explosion) Oxidizers->Oxidation Decomp Toxic Fumes (NOx, HBr, COx) Heat->Decomp

Caption: Key reactivity pathways for this compound.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential to mitigate the risks associated with this compound.

4.1. Engineering Controls

  • Ventilation: All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[3][15][16]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[12]

4.2. Personal Protective Equipment (PPE) A comprehensive PPE regimen is mandatory.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[3]

  • Skin Protection: Use chemical-impermeable gloves (e.g., nitrile, neoprene) and wear a flame-resistant lab coat.[3][13] Contaminated clothing must be removed immediately and laundered before reuse.[15][16]

  • Respiratory Protection: If vapors or aerosols are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives is required.[14]

4.3. Step-by-Step Safe Handling Protocol

  • Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Confirm the location of the nearest eyewash station and safety shower. Don all required PPE.

  • Aliquotting: Transfer the chemical from the main container to the reaction vessel inside the fume hood. Use non-sparking tools to prevent ignition sources.[3]

  • Reaction Setup: Keep containers tightly closed when not in use. If heating is required, use a well-controlled heating mantle or oil bath; avoid open flames.

  • Post-Handling: After use, wash hands and any exposed skin thoroughly with soap and water.[3][15] Decontaminate the work surface.

  • Waste Disposal: Dispose of all waste, including empty containers, as hazardous chemical waste in accordance with local and national regulations.[3][13] Do not mix with other waste streams.[13]

Caption: Workflow for the safe handling of this compound.

4.4. Conditions for Safe Storage

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][8][15]

  • Keep away from incompatible materials such as acids and strong oxidizing agents.[12][14][15]

  • Protect from light and air to prevent degradation.[8][11] Some suppliers recommend storing under an inert atmosphere.

  • The designated storage area should be a corrosives or combustibles area, away from heat, sparks, and open flames.[14]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of exposure or accidental release.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][13]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][13]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][13]

  • Spill Response: Evacuate personnel to a safe area. Ensure adequate ventilation and remove all sources of ignition.[3][14] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and collect it into a suitable, closed container for disposal.[13][14]

References

Derivatization of 2-Bromo-N-methylbenzylamine for novel compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of 2-Bromo-N-methylbenzylamine for the Synthesis of Novel Compounds

Introduction: The Strategic Value of this compound

In the landscape of modern synthetic and medicinal chemistry, this compound stands out as a highly versatile and strategic building block. Its structure is elegantly simple yet functionally rich, featuring two primary points for chemical modification: the reactive carbon-bromine bond on the aromatic ring and the nucleophilic secondary amine. This duality allows for a diverse range of chemical transformations, making it an invaluable precursor for constructing complex molecular architectures. The bromine atom serves as an excellent leaving group and a handle for transition-metal-catalyzed cross-coupling reactions, while the N-methylbenzylamine moiety can participate in cyclization and substitution reactions.[1] This guide provides an in-depth exploration of key derivatization strategies, focusing on the underlying mechanisms, practical experimental protocols, and the generation of novel compounds with potential applications in drug discovery and materials science.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The most powerful application of the bromo substituent is its participation in palladium-catalyzed cross-coupling reactions, which form the bedrock of modern C-C and C-N bond formation. The Suzuki-Miyaura coupling, in particular, is a robust and highly tolerant method for introducing new aryl, heteroaryl, or alkyl groups at the 2-position.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of catalyst (e.g., Pd(OAc)₂), ligand (e.g., SPhos, XPhos), and base (e.g., K₃PO₄, Cs₂CO₃) is critical for efficient turnover and high yields, especially with sterically hindered or electronically challenging substrates.[2][3]

The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-limiting step. The subsequent transmetalation step involves the transfer of the organic group from the organoboron species (activated by the base) to the palladium center. The final step is reductive elimination , where the two organic fragments are coupled to form the new C-C bond, regenerating the active Pd(0) catalyst to continue the cycle.[2]

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition Intermediate (Ar-Pd(II)-Br)L₂ A->B Oxidative Addition C Transmetalation Intermediate (Ar-Pd(II)-R)L₂ B->C Transmetalation C->A Reductive Elimination D Product (Ar-R) C->D ArBr This compound (Ar-Br) ArBr->B Boronic R-B(OH)₂ + Base Boronic->C caption_node

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • SPhos (6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 eq.)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry, oven-baked flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki Couplings
EntryArylboronic AcidCatalyst/LigandBaseTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄9092
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃8588
33-Pyridinylboronic acidPd(OAc)₂ / XPhosK₃PO₄10075
42-Thiopheneboronic acidPd(PPh₃)₄K₂CO₃9081

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the bromine atom, albeit modest, allows for its direct displacement by potent nucleophiles under appropriate conditions. This strategy provides a direct route to introduce heteroatoms at the 2-position.

Mechanistic Rationale

Nucleophilic aromatic substitution (SNAr) typically requires elevated temperatures and polar aprotic solvents like DMF or DMSO to facilitate the reaction.[1] The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex. The stability of this intermediate is key to the reaction's success.

Experimental Protocol: N-Arylation with a Secondary Amine

Materials:

  • This compound (1.0 eq.)

  • Pyrrolidine (2.0 eq.)

  • Potassium carbonate (K₂CO₃) (2.5 eq.)

  • Dimethylformamide (DMF)

  • Nitrogen atmosphere

Procedure:

  • Combine this compound, pyrrolidine, and K₂CO₃ in a flask.

  • Add DMF and heat the mixture to 120 °C under a nitrogen atmosphere.

  • Stir for 12-24 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue using column chromatography to yield the desired N-arylated product.

SNAr_Workflow start Combine Reactants (Amine, Bromide, Base) add_solvent Add DMF Solvent start->add_solvent heat Heat to 120°C under N₂ add_solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General workflow for a nucleophilic aromatic substitution reaction.

Part 3: Intramolecular Cyclization for Heterocycle Synthesis

The ortho-relationship between the bromo and N-methylaminomethyl groups is ideal for intramolecular cyclization reactions, providing access to valuable nitrogen-containing heterocyclic scaffolds like isoindolinones. This often requires prior modification of the amine, for example, through acylation to form an amide, followed by a transition-metal-catalyzed cyclization.

Mechanistic Rationale: Cobalt-Catalyzed Cyclization

A compelling strategy involves the cobalt-catalyzed cyclization of a related precursor, 2-bromo-N-methylbenzamide, with a coupling partner like a carbodiimide.[4] The proposed mechanism involves the formation of a five-membered aza-cobaltacycle intermediate. This key intermediate then undergoes nucleophilic addition and subsequent bond formation to construct the final heterocyclic ring system.[4] This approach showcases how the core structure can be elaborated into more complex, drug-like molecules.

Cyclization_Mechanism start 2-Bromo-N-methylbenzamide + Co Catalyst intermediate Five-Membered Aza-Cobaltacycle start->intermediate Oxidative Addition addition Nucleophilic Addition & C-C Bond Formation intermediate->addition partner Coupling Partner (e.g., Carbodiimide) partner->addition product 3-(Imino)isoindolin-1-one Product addition->product Ring Closure & Catalyst Regeneration

Caption: Proposed mechanism for cobalt-catalyzed intramolecular cyclization.

Experimental Protocol: Acylation of the Amine

First, the amine must be converted to an amide. This protocol describes the acylation of this compound.

Materials:

  • This compound (1.0 eq.)

  • Acetyl chloride (1.1 eq.)

  • Triethylamine (1.5 eq.)

  • Dichloromethane (DCM)

  • Nitrogen atmosphere

Procedure:

  • Dissolve this compound and triethylamine in DCM in a flask cooled to 0 °C.

  • Slowly add acetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding water.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the crude amide, which can often be used in the next step without further purification.

Conclusion

This compound is a cornerstone intermediate whose derivatization offers a gateway to a vast chemical space. Through strategic application of modern synthetic methodologies—from palladium-catalyzed cross-couplings to nucleophilic substitutions and intramolecular cyclizations—researchers can systematically modify its structure to generate novel compounds. The protocols and mechanistic insights provided in this guide serve as a foundation for scientists and drug development professionals to harness the full synthetic potential of this versatile building block, accelerating the discovery of new chemical entities with significant therapeutic or material applications.

References

An In-Depth Technical Guide to 2-Bromo-N-methylbenzylamine for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N-methylbenzylamine (CAS No. 698-19-1), a key intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development. The dual functionality of a reactive bromine atom on the aromatic ring and a secondary amine side chain makes it a versatile building block.[1][2] This document details the compound's chemical profile, commercial availability, established synthesis and purification protocols, and critical safety information. It is intended to serve as a vital resource for researchers, chemists, and professionals in drug discovery and process development, offering both theoretical insights and practical, field-proven methodologies.

Chemical and Physical Profile

This compound is a substituted aromatic amine valued for its specific reactivity.[1] The ortho-position of the bromine atom relative to the methylaminomethyl group influences the steric and electronic properties of the molecule, which is a critical consideration in synthetic planning.

Key Identifiers and Properties:

Property Value Source
CAS Number 698-19-1 [3][4]
Molecular Formula C₈H₁₀BrN [3][4]
Molecular Weight 200.08 g/mol [3][4]
IUPAC Name 1-(2-bromophenyl)-N-methylmethanamine [4]
Appearance Colorless to pale yellow liquid [1]
Density 1.358 g/mL at 25 °C
Boiling Point 71-74 °C at 2 mmHg
Refractive Index n20/D 1.5670

| SMILES | CNCc1ccccc1Br |[4] |

Commercial Availability and Supplier Analysis

This compound is readily available from a variety of chemical suppliers, typically at purities of 95-98%.[2][5] This availability facilitates its use in both small-scale research and larger-scale developmental projects. When sourcing this reagent, it is crucial to consider not only the purity but also the supplier's quality control documentation, such as Certificates of Analysis (CoA) that provide lot-specific data.

Table of Representative Suppliers:

Supplier Purity Offered Common Quantities Notes
Sigma-Aldrich (Merck) ≥97% 1g, 5g A well-documented source with readily available safety and technical data.
Santa Cruz Biotechnology Research Grade Varies Primarily for biochemical and proteomics research applications.[3]
LEAPChem ≥97% (GC) Bulk inquiries available Specializes in manufacturing and supplying fine chemicals.[1]
BenchChem ≥95% Varies Provides building blocks for medicinal chemistry.[2]

| Moldb | ≥98% | Varies | Offers characterization data like NMR, HPLC, and LC-MS.[5] |

Procurement Insight: For drug development applications, sourcing from suppliers who can provide detailed impurity profiles and guarantee batch-to-batch consistency is paramount. For early-stage discovery, a standard purity of 97% is generally sufficient.

Synthesis and Purification Methodologies

The synthesis of this compound is most commonly achieved via the reductive amination of 2-bromobenzaldehyde with methylamine. This method is efficient and provides good yields of the target compound.

Synthetic Workflow: Reductive Amination

The causality behind this preferred route lies in the high efficiency and selectivity of modern reductive amination protocols. Using a reducing agent like sodium borohydride is effective, but for more sensitive substrates or to avoid borohydride-related side reactions, catalytic hydrogenation offers a cleaner alternative.

G A Starting Materials: 2-Bromobenzaldehyde Methylamine Solution B Reaction Vessel Solvent: Methanol (MeOH) A->B C Imine Formation (Intermediate) B->C Stir at RT E Reduction Step Stir at Room Temperature C->E Forms in situ D Reducing Agent Sodium Triacetoxyborohydride (STAB) D->E F Workup: Quench with aq. NaHCO₃ Extract with Ethyl Acetate E->F Reaction complete G Purification: Silica Gel Chromatography F->G H Final Product: This compound G->H

Caption: Synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution should yield a product with spectroscopic data (¹H NMR, ¹³C NMR) consistent with the target structure.

  • Reaction Setup: To a round-bottom flask charged with 2-bromobenzaldehyde (1.0 eq) in methanol (0.5 M), add a 40% aqueous solution of methylamine (1.2 eq) dropwise at 0 °C.

  • Imine Formation: Allow the mixture to stir at room temperature for 2 hours. The formation of the intermediate imine can be monitored by TLC.

  • Reduction: Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-16 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Aqueous Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Core Applications in Research and Development

The strategic placement of the bromo and N-methylamino groups makes this compound a valuable precursor in medicinal chemistry.[2]

  • Versatile Intermediate: It serves as a foundational building block for creating more complex molecules. The bromine atom facilitates carbon-carbon and carbon-nitrogen bond formation through reactions like Suzuki, Heck, and Buchwald-Hartwig couplings.[1]

  • Pharmaceutical Scaffolding: It is used in the synthesis of drug candidates, particularly for developing enzyme inhibitors and receptor binding agents.[2] The bromine atom can act as a handle for further functionalization or can enhance binding affinity through halogen bonding.

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used to construct novel pesticides and herbicides.[1]

G cluster_0 Core Reagent cluster_1 Key Synthetic Transformations cluster_2 Resulting Molecular Classes A {this compound | C₈H₁₀BrN} B C-C Coupling (e.g., Suzuki, Sonogashira) A->B [Pd] catalyst C C-N Coupling (e.g., Buchwald-Hartwig) A->C [Pd] or [Cu] catalyst D Nucleophilic Substitution (of Bromine) A->D Nucleophile (Nu⁻) E Biaryl Structures B->E F Heterocyclic Compounds C->F G Functionalized Amines D->G

Caption: Key reaction pathways involving this compound.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as harmful if swallowed and causes serious eye irritation.[4][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[6] Avoid contact with skin and eyes.[6] Use non-sparking tools and prevent electrostatic discharge.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] It is listed as a combustible liquid and should be stored away from incompatible materials and sources of ignition.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[6]

Hazard Identification:

Hazard Classification Precautionary Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed[4]
Eye Irritation Category 2A H319: Causes serious eye irritation[4]

| Aquatic Hazard | Chronic 3 | H412: Harmful to aquatic life with long-lasting effects |

Conclusion

This compound stands out as a highly practical and adaptable intermediate for the synthesis of valuable target compounds.[1] Its well-defined reactivity, commercial availability, and established handling protocols make it an important tool in the arsenal of synthetic and medicinal chemists. This guide has provided the core technical knowledge required to source, synthesize, and safely utilize this reagent in a research and development setting.

References

An In-depth Technical Guide to 2-Bromo-N-methylbenzylamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and professionals in drug development on the synthesis, chemical profile, and strategic applications of the versatile building block, 2-Bromo-N-methylbenzylamine.

Foreword

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the judicious selection of building blocks is paramount to the efficient and successful construction of complex molecular architectures. Among these, halogenated intermediates serve as pivotal scaffolds, offering a reactive handle for a diverse array of chemical transformations. This guide provides a comprehensive technical overview of this compound, a compound of significant interest due to its unique combination of a nucleophilic secondary amine and a reactive aryl bromide moiety.

This document, intended for the discerning scientific professional, moves beyond a cursory summary of properties. Instead, it offers a deep dive into the practical aspects of its synthesis, elucidates the mechanistic underpinnings of its reactivity, and explores its strategic deployment in the synthesis of bioactive molecules, thereby providing a robust foundation for its application in research and development.

Compound Identification and Physicochemical Profile

CAS Number: 698-19-1[1]

IUPAC Name: 1-(2-bromophenyl)-N-methylmethanamine[1][2]

This compound is a substituted benzylamine characterized by a bromine atom at the ortho position of the phenyl ring and a methyl group on the nitrogen atom of the aminomethyl substituent. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable intermediate in organic synthesis.

A summary of its key physicochemical properties is presented in the table below:

PropertyValueSource
Molecular Formula C₈H₁₀BrNPubChem[1]
Molecular Weight 200.08 g/mol PubChem[1]
Appearance Colorless to yellow oily liquidGpatindia[2], LEAPChem[3]
Boiling Point 71-74 °C at 2 mmHgSigma-Aldrich
Density 1.358 g/mL at 25 °CSigma-Aldrich
Refractive Index n20/D 1.5670Sigma-Aldrich
Solubility Soluble in dilute acidsGpatindia[2]

Strategic Synthesis of this compound

The synthesis of this compound can be strategically approached via two primary and industrially scalable routes: reductive amination and nucleophilic substitution. The choice between these pathways is often dictated by the availability and cost of starting materials, as well as the desired scale of the synthesis.

Reductive Amination of 2-Bromobenzaldehyde with Methylamine

This method is a cornerstone of amine synthesis, involving the initial formation of an imine from an aldehyde and a primary amine, followed by its in-situ reduction to the corresponding secondary amine. This one-pot procedure is highly efficient and atom-economical.

Reaction Scheme:

G start 2-Bromobenzaldehyde + CH₃NH₂ (Methylamine) intermediate [Imine Intermediate] start->intermediate Condensation (-H₂O) product This compound intermediate->product Reduction reductant Reducing Agent (e.g., NaBH₃CN, H₂/Pd-C) reductant->intermediate

Figure 1: Reductive amination pathway for the synthesis of this compound.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobenzaldehyde (1 equivalent) and a suitable solvent such as methanol or ethanol.

  • Imine Formation: Add a solution of methylamine (1.1-1.5 equivalents, typically as a solution in a compatible solvent or as a gas) to the stirred solution of the aldehyde. The reaction is often facilitated by the addition of a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.

  • Reduction: After stirring for a period to allow for imine formation (which can be monitored by techniques like TLC or GC-MS), a reducing agent is carefully added. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it selectively reduces the imine in the presence of the unreacted aldehyde. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with an aqueous basic solution (e.g., sodium bicarbonate) to remove any acidic components. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Causality of Experimental Choices: The use of a mild reducing agent like NaBH₃CN is crucial for the success of this one-pot reaction, as stronger reducing agents like sodium borohydride (NaBH₄) could reduce the starting aldehyde. The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

Nucleophilic Substitution of 2-Bromobenzyl Bromide with Methylamine

This classical Sₙ2 approach involves the direct alkylation of methylamine with a reactive benzyl halide. 2-Bromobenzyl bromide, the required starting material, can be synthesized from 2-bromotoluene via free-radical bromination.

Reaction Scheme:

G start 2-Bromobenzyl Bromide + CH₃NH₂ (Methylamine) product This compound start->product Sₙ2 Reaction byproduct HBr salt of Base product->byproduct + base Base (e.g., K₂CO₃, Et₃N) base->start

Figure 2: Nucleophilic substitution pathway for the synthesis of this compound.

Detailed Experimental Protocol:

  • Preparation of 2-Bromobenzyl Bromide: 2-Bromotoluene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride, under reflux with irradiation from a sunlamp. The reaction yields 2-bromobenzyl bromide, which can be purified by distillation.[4]

  • Reaction Setup: In a reaction vessel, dissolve 2-bromobenzyl bromide (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF.

  • Nucleophilic Substitution: Add an excess of methylamine (2-3 equivalents) to the solution. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the methylamine nucleophile.

  • Reaction Monitoring and Work-up: The reaction is typically stirred at room temperature or with gentle heating and monitored by TLC. Once complete, the reaction mixture is filtered to remove the salt byproduct. The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated as described in the reductive amination protocol.

  • Purification: The final product is purified by vacuum distillation or column chromatography.

Causality of Experimental Choices: The use of a polar aprotic solvent facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the amine nucleophile, thus enhancing its nucleophilicity. The excess of methylamine and the presence of a base are critical to drive the reaction to completion and to avoid the formation of the tertiary amine byproduct through over-alkylation.

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3] Its utility stems from the ability to perform further chemical transformations at both the aryl bromide and the secondary amine functionalities.

Role in the Synthesis of Antihistamines: The Case of Brompheniramine

While not a direct precursor, the synthesis of the first-generation antihistamine Brompheniramine provides a compelling case study for the utility of brominated benzyl-type intermediates.[2][4] Brompheniramine is structurally related to this compound, and its synthesis highlights the types of reactions in which this intermediate can participate.

The synthesis of Brompheniramine involves the alkylation of pyridine with 4-bromobenzyl chloride to form 2-(4-bromobenzyl)pyridine. This intermediate is then alkylated with 2-dimethylaminoethylchloride in the presence of sodium amide to yield Brompheniramine.[2] This demonstrates the reactivity of the benzylic position in such brominated compounds, analogous to the reactivity that can be harnessed from this compound.

Precursor for Dopamine Reuptake Inhibitors and Other CNS-Active Agents

The structural motif of a substituted benzylamine is prevalent in many centrally active compounds, including dopamine reuptake inhibitors (DRIs).[5][6][7][8] The this compound scaffold can be elaborated through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the aryl bromide position to introduce diverse substituents, thereby modulating the pharmacological activity. The secondary amine can also be further functionalized. This versatility makes it an attractive starting point for the synthesis of novel therapeutic agents targeting neurological and psychiatric disorders.

Chemical Reactivity and Mechanistic Insights

The dual functionality of this compound dictates its chemical reactivity.

Nucleophilic Substitution at the Benzylic Carbon

The primary synthetic routes to this compound, as detailed above, rely on nucleophilic substitution. In the alkylation of methylamine with 2-bromobenzyl bromide, the reaction proceeds via a classic Sₙ2 mechanism. The methylamine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.

Reactions at the Aryl Bromide

The bromine atom on the aromatic ring is a versatile handle for a variety of transformations:

  • Organometallic Reagent Formation: The aryl bromide can be converted into an organometallic reagent, such as a Grignard or organolithium reagent, by reaction with magnesium or an alkyllithium, respectively.[6][][10] These nucleophilic organometallic species can then be reacted with a wide range of electrophiles to form new carbon-carbon bonds.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These powerful methods allow for the introduction of a vast array of functional groups at the ortho position, providing access to a diverse chemical space for drug discovery.

G cluster_aryl Reactions at the Aryl Bromide cluster_amine Reactions at the Amine start This compound grignard Grignard Formation (Mg, THF) start->grignard cross_coupling Pd-Catalyzed Cross-Coupling start->cross_coupling acylation Acylation (Acyl Halides, Anhydrides) start->acylation alkylation Further Alkylation (Alkyl Halides) start->alkylation

Figure 3: Reactivity map of this compound.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

  • Hazard Classification: It is classified as harmful if swallowed and causes serious eye irritation.[11]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

  • Handling: The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound stands out as a strategically important and versatile building block in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its accessible synthesis through robust and scalable methods like reductive amination and nucleophilic substitution, combined with its dual reactive centers, provides chemists with a powerful tool for the construction of complex and diverse molecular libraries. The insights provided in this guide, from detailed synthetic protocols to an understanding of its reactivity and applications, are intended to empower researchers and drug development professionals to effectively harness the potential of this valuable intermediate in their pursuit of novel therapeutic agents.

References

A Comprehensive Technical Review of 2-Bromo-N-methylbenzylamine and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive review of 2-Bromo-N-methylbenzylamine and its analogs, compounds of significant interest to researchers, scientists, and drug development professionals. This document explores their synthesis, chemical properties, and diverse biological activities, offering field-proven insights into their potential as versatile scaffolds in modern medicinal chemistry.

Introduction: The Versatility of the Substituted Benzylamine Scaffold

Substituted benzylamines are a cornerstone in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates. Their structural simplicity, coupled with the ability to readily modify both the aromatic ring and the amine functionality, makes them privileged scaffolds for interacting with biological targets. The introduction of a bromine atom at the 2-position of the N-methylbenzylamine core imparts unique physicochemical properties and reactivity, making this compound a valuable intermediate in the synthesis of complex molecules.[1] This guide will delve into the synthetic pathways to access this key building block and its derivatives, explore the structure-activity relationships (SAR) that govern their biological effects, and discuss their applications in drug discovery.

Synthesis of this compound and its Analogs

The synthesis of this compound and its analogs can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific substitutions on the target molecule.

Synthesis of the Core Moiety: this compound

Two primary retrosynthetic disconnections are commonly employed for the synthesis of this compound: formation of the carbon-nitrogen bond via reductive amination or direct N-alkylation.

This is a widely used and efficient method for generating secondary amines.

  • Step 1: Imine Formation. In a round-bottom flask, dissolve 2-bromobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane. Add a solution of methylamine (1.1-1.5 equivalents, typically as a solution in a solvent like THF or water) dropwise at room temperature. The reaction is often stirred for 1-4 hours to facilitate the formation of the corresponding imine intermediate.

  • Step 2: Reduction. The reaction mixture is then cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 equivalents) is added portion-wise. It is crucial to control the temperature during this exothermic step. The reaction is then allowed to warm to room temperature and stirred for an additional 2-12 hours.

  • Step 3: Work-up and Purification. The reaction is quenched by the careful addition of water. The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

dot graph "Reductive_Amination" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="2-Bromobenzaldehyde\n+ Methylamine"]; Imine [label="Imine Intermediate"]; Reduction [label="Reduction\n(e.g., NaBH4)"]; Product [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Imine [label="Solvent (e.g., MeOH)"]; Imine -> Reduction; Reduction -> Product; } caption: "Reductive Amination Workflow"

This method involves the direct methylation of the primary amine.

  • Step 1: N-Alkylation. To a solution of 2-bromobenzylamine (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 2.0-3.0 equivalents). To this suspension, add methyl iodide (CH₃I, 1.1-1.5 equivalents) dropwise at room temperature. The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-60 °C) for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Work-up and Purification. Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography to afford this compound. It is important to note that over-alkylation to the tertiary amine can be a side reaction, and careful control of stoichiometry and reaction conditions is necessary.[2]

Synthesis of Analogs

The synthesis of analogs of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be introduced on the aromatic ring or at the nitrogen atom.

This protocol describes the acylation of the secondary amine.

  • Step 1: Acylation. Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. Add a base such as triethylamine or pyridine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise.

  • Step 2: Reaction Monitoring and Work-up. Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by TLC. Once complete, wash the reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Step 3: Purification. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acetylated analog.[3]

dot graph "Analog_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="this compound\n+ Acetyl Chloride"]; Reaction [label="Acylation\n(Base, Solvent)"]; Workup [label="Aqueous Work-up"]; Purification [label="Column Chromatography"]; Product [label="N-(2-Bromobenzyl)-N-methylacetamide", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; } caption: "Synthesis of an N-acetylated analog"

Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the aromatic ring and the nitrogen atom. A systematic analysis of these relationships is crucial for the rational design of potent and selective therapeutic agents.

Influence of Aromatic Ring Substitution

The position and electronic nature of substituents on the benzyl ring significantly impact biological activity.

  • Halogen Substitution: The presence of a bromine atom at the 2-position is a key feature. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets.[1] Studies on substituted benzylamines as inhibitors of 17β-hydroxysteroid dehydrogenase type 3 have shown that chloro and fluoro substituents at various positions of the phenyl ring are well-tolerated and can contribute to potent inhibitory activity.[4]

  • Other Substituents: The introduction of other groups, such as methyl or methoxy, can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile. For instance, in a series of antifungal benzylamines, the presence of a methyl group or a halogen atom in the para position of the benzene ring led to increased antibacterial activity.[5]

Influence of N-Substitution

Modifications at the nitrogen atom have a profound effect on the biological activity of benzylamine derivatives.

  • N-Alkylation and N-Acylation: The N-methyl group in the parent compound can be replaced with other alkyl or acyl groups to probe the steric and electronic requirements of the target's binding site. For example, in the development of 17β-HSD3 inhibitors, N-methylation and N-acetylation were explored to understand the role of hydrogen bond donors in enzyme-inhibitor interactions.[4]

  • Bulky Substituents: The introduction of larger, more complex substituents on the nitrogen can lead to compounds with diverse pharmacological profiles. For example, N-benzyl substitution of phenethylamine 5-HT2A receptor agonists has been shown to dramatically affect binding affinity and receptor selectivity.

Analog Substitution Pattern Biological Activity Reference
1 2-Bromo, N-methylVersatile synthetic intermediate[1]
2 4-Chloro, N-arylPotent inhibitor of 17β-HSD3[4]
3 4-Bromo, N-benzyl5-HT2A/2C partial agonist
4 4-Methyl, N-HAntimicrobial activity[5]
5 N-acetylModulated enzyme interaction[4]

Applications in Drug Discovery and Development

The this compound scaffold and its analogs have demonstrated potential in various therapeutic areas, serving as valuable starting points for the development of novel drugs.

Enzyme Inhibition

A significant application of these compounds is in the design of enzyme inhibitors. The substituted benzylamine framework can be tailored to fit into the active sites of various enzymes.

  • 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3) Inhibitors: As previously mentioned, aryl benzylamines have been identified as potent and selective inhibitors of 17β-HSD3, an enzyme involved in the biosynthesis of androgens.[4] These inhibitors have potential therapeutic applications in prostate cancer.

  • Other Enzyme Targets: The versatility of the benzylamine scaffold suggests that it could be adapted to target other enzymes, such as kinases and proteases, by modifying the substitution patterns to achieve specific interactions with the enzyme's active site.

dot graph "Enzyme_Inhibition" { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Inhibitor [label="Substituted\nBenzylamine Analog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Enzyme Active Site"]; Binding [label="Binding", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibition [label="Inhibition of\nEnzyme Activity", fillcolor="#34A853", fontcolor="#FFFFFF"];

Inhibitor -> Binding; Enzyme -> Binding; Binding -> Inhibition; } caption: "Mechanism of Enzyme Inhibition"

Antimicrobial Agents

Several studies have highlighted the antimicrobial potential of substituted benzylamines.

  • Antibacterial and Antifungal Activity: Bromo-substituted benzylamine derivatives have shown activity against various bacterial and fungal strains.[5][6] The presence of the bromine atom is often crucial for significant antimicrobial activity.[6] Structure-activity relationship studies have shown that the nature and position of other substituents on the aromatic ring and the nitrogen atom can fine-tune the antimicrobial spectrum and potency.[5]

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and substituted benzylamines have emerged as a promising class of compounds.

  • Antiproliferative Effects: Analogs bearing substituted benzyl side chains have demonstrated pronounced antiproliferative effects on cancer cell lines.[7] For example, certain N-benzyl amides of salinomycin, which incorporate a substituted benzylamine moiety, have exhibited potent anticancer activity against drug-resistant cell lines.[8]

Conclusion and Future Perspectives

This compound and its analogs represent a versatile and valuable class of compounds in medicinal chemistry. Their straightforward synthesis and the ease with which their structure can be modified make them ideal scaffolds for the development of novel therapeutic agents. The structure-activity relationship studies reviewed in this guide highlight the key structural features that govern their biological activity, providing a rational basis for the design of more potent and selective compounds.

Future research in this area will likely focus on expanding the diversity of analogs through combinatorial chemistry and high-throughput screening to identify new lead compounds for a wider range of biological targets. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds, aided by computational modeling and structural biology, will be crucial for optimizing their therapeutic potential. The continued exploration of the chemical space around the this compound core promises to yield new and effective treatments for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation using 2-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the N-alkylation of various primary and secondary amines using 2-bromo-N-methylbenzylamine. N-alkylation is a fundamental C-N bond-forming reaction crucial in medicinal chemistry and materials science for the synthesis of more complex and functionalized amine structures.[1] this compound serves as a versatile electrophile for introducing the N-methylbenzyl moiety. These application notes detail the underlying mechanistic principles, provide robust, step-by-step protocols for different classes of amines, and offer troubleshooting guidance to address common experimental challenges. The methodologies are designed to be reproducible and scalable for researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylation

The strategic introduction of alkyl groups to a nitrogen atom can profoundly influence a molecule's biological activity, physicochemical properties, and metabolic stability. The N-methylbenzyl group, in particular, is a common structural motif in a variety of pharmacologically active compounds. Direct N-alkylation with alkyl halides, such as this compound, is a widely employed and classical method for forging C-N bonds.[2] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the amine acts as the nucleophile.[3][4]

A key consideration in the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[3][5][6] This can lead to a mixture of mono- and di-alkylated products, and in some cases, quaternary ammonium salts.[2][5] The protocols outlined herein are optimized to favor selective mono-alkylation.

Mechanistic Rationale and Strategic Considerations

The N-alkylation of an amine with this compound proceeds through a classical SN2 pathway. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

Key Mechanistic Steps:

  • Nucleophilic Attack: The amine nucleophile attacks the carbon atom bearing the bromine.

  • Transition State: A trigonal bipyramidal transition state is formed.

  • Displacement: The bromide ion is displaced, forming a new C-N bond and a protonated amine (an ammonium salt).

  • Deprotonation: A base is required to neutralize the resulting hydrobromic acid (HBr) and to deprotonate the ammonium salt, yielding the final N-alkylated product.[7]

To mitigate the common issue of over-alkylation, especially with primary amines, several strategies can be employed:

  • Use of Excess Amine: Employing a large excess of the primary amine can statistically favor its reaction with the alkylating agent over the product secondary amine.[8]

  • Controlled Addition: Slow, dropwise addition of this compound helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of the secondary amine product undergoing a second alkylation.[8]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical. A non-nucleophilic base is preferred to avoid competition with the amine. The solvent should be able to dissolve the reactants and facilitate the SN2 reaction. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often suitable choices.[9][10]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a reactive alkylating agent and should be handled with care.

Protocol 1: N-Alkylation of a Primary Aliphatic Amine

This protocol is optimized for the selective mono-alkylation of a primary aliphatic amine.

Materials:

  • Primary aliphatic amine (e.g., hexylamine)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Anhydrous Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary aliphatic amine (2.0 equivalents) and anhydrous acetonitrile.

  • Add finely powdered potassium carbonate (2.5 equivalents).

  • Stir the suspension vigorously at room temperature for 20-30 minutes.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

  • Add the solution of this compound dropwise to the stirred amine suspension over 1-2 hours using a syringe pump.

  • After the addition is complete, allow the reaction to stir at room temperature or gently heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of a Secondary Aromatic Amine (Aniline Derivative)

This protocol details the N-alkylation of a secondary aniline, where over-alkylation to a quaternary ammonium salt is less of a concern.

Materials:

  • Secondary aromatic amine (e.g., N-methylaniline)

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the secondary aromatic amine (1.0 equivalent) and anhydrous DMF.

  • Add sodium bicarbonate (2.0 equivalents).[1]

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 equivalents) in one portion.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation and Visualization

Table 1: Representative Reaction Parameters for N-Alkylation
EntryAmine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
1BenzylamineK₂CO₃MeCN401285
2PiperidineEt₃NDMF60892
3AnilineNaHCO₃DMSO801678
4MorpholineCs₂CO₃DMF252495

Yields are for isolated, purified products and may vary depending on the specific substrate and reaction scale.

Diagram 1: General Experimental Workflow

G A Reactant Preparation: Amine, Base, Solvent in Flask B Addition of This compound A->B Inert Atmosphere C Reaction at Specified Temperature B->C D Reaction Monitoring (TLC/LC-MS) C->D Periodic Sampling D->C Incomplete E Workup: Quenching & Extraction D->E Complete F Purification: Column Chromatography E->F G Product Characterization F->G SN2_Mechanism Amine R₂NH TransitionState [R₂NH---C---Br]‡ Amine->TransitionState Nucleophilic Attack AlkylHalide 2-Br-N-Me-Benzyl AlkylHalide->TransitionState Product R₂N-CH₂(C₆H₄)-N(Me)H TransitionState->Product LeavingGroup Br⁻ TransitionState->LeavingGroup Leaving Group Departure

References

The Strategic Utility of 2-Bromo-N-methylbenzylamine in the Synthesis of Complex Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Building Block

In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-N-methylbenzylamine, a readily available aromatic brominated amine, has emerged as a valuable and versatile intermediate for drug discovery and development professionals.[1] Its structure, featuring a benzylamine core functionalized with both a bromine atom and an N-methyl group, offers a unique combination of reactivity and stability. This dual functionality allows for selective chemical transformations, making it an ideal precursor for the synthesis of a wide array of pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] The presence of the bromine atom provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation through various coupling and nucleophilic substitution reactions, while the N-methylated amine modulates the electronic properties and provides a site for further functionalization.[1][2] This application note will provide an in-depth technical guide on the practical applications of this compound, with a focus on its utility in the synthesis of the non-opioid analgesic Nefopam and its potential as a precursor for dibenzo[b,f]azepine-based CNS agents.

Core Application: A Gateway to the Synthesis of Nefopam

Nefopam is a centrally-acting, non-opioid analgesic used for the management of moderate to severe pain.[] Its unique benzoxazocine tricycle structure presents a compelling synthetic challenge. While several synthetic routes to Nefopam have been reported, many involve multi-step processes with varying degrees of efficiency.[1][4] The strategic use of this compound offers a convergent and efficient pathway to a key intermediate, N-(2-bromobenzyl)-N-methylbenzamide, which can then be cyclized to form the core structure of Nefopam.

Workflow for the Synthesis of a Key Nefopam Precursor

cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Intramolecular Cyclization to Nefopam Core A This compound C N-(2-bromobenzyl)-N-methylbenzamide A->C Acylation (Schotten-Baumann) B Benzoyl Chloride B->C D N-(2-bromobenzyl)-N-methylbenzamide E Nefopam Precursor (Benzoxazocine Ring) D->E Intramolecular Buchwald-Hartwig Amination or Ullmann Condensation

Caption: Synthetic workflow from this compound to a key Nefopam precursor.

Protocol 1: Synthesis of N-(2-bromobenzyl)-N-methylbenzamide

This protocol details the synthesis of the key tertiary amide intermediate via a Schotten-Baumann reaction. This classic amidation method is robust and generally high-yielding.

Materials:

  • This compound (1.0 eq)

  • Benzoyl chloride (1.05 eq)

  • Triethylamine (1.1 eq) or Pyridine (1.1 eq)

  • Dichloromethane (DCM) or Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or diethyl ether at 0 °C, add benzoyl chloride (1.05 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure N-(2-bromobenzyl)-N-methylbenzamide.

Rationale for Experimental Choices:
  • Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

  • Solvent: Aprotic solvents like DCM or diethyl ether are used as they do not react with the acyl chloride.

  • Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive acyl chloride.

Proposed Protocol 2: Intramolecular Cyclization to the Benzoxazocine Core

The N-(2-bromobenzyl)-N-methylbenzamide intermediate is primed for an intramolecular cyclization to form the benzoxazocine ring system of Nefopam. This can be achieved through palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation, both powerful methods for C-N bond formation.

Materials:

  • N-(2-bromobenzyl)-N-methylbenzamide (1.0 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and ligand (e.g., Xantphos, 10 mol%) OR Copper catalyst (e.g., CuI, 10 mol%) and ligand (e.g., 1,10-phenanthroline, 20 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure (Conceptual):

  • In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine N-(2-bromobenzyl)-N-methylbenzamide (1.0 equivalent), the chosen catalyst system (Palladium or Copper), and the base (2.0 equivalents).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the cyclized product, a direct precursor to Nefopam.

Table 1: Comparison of Potential Cyclization Methods

MethodCatalyst SystemTypical ConditionsAdvantagesDisadvantages
Buchwald-Hartwig Amination Pd(OAc)₂ / XantphosToluene, 100-120 °CHigh functional group tolerance, generally high yields.Cost of palladium catalyst and ligands.
Ullmann Condensation CuI / 1,10-phenanthrolineDioxane, 100-120 °CLower cost catalyst.Can require higher temperatures and longer reaction times.

Expanding the Horizon: A Precursor for Dibenzo[b,f]azepine Derivatives

The dibenzo[b,f]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of several important CNS drugs, including the tricyclic antidepressants imipramine and desipramine, and the anticonvulsant carbamazepine.[2][5] The synthesis of this tricyclic system often involves an intramolecular cyclization of a suitably substituted diphenylamine derivative. This compound can serve as a valuable starting material for the synthesis of precursors to this important class of compounds.

Conceptual Synthetic Pathway to a Dibenzo[b,f]azepine Precursor

cluster_0 PART 1: Intermolecular Coupling cluster_1 PART 2: Intramolecular Cyclization A This compound C Coupled Intermediate A->C Nucleophilic Addition or Cross-Coupling B 2-Chlorobenzaldehyde B->C D Coupled Intermediate E Dibenzo[b,f]azepine Scaffold D->E Intramolecular Buchwald-Hartwig Amination

Caption: Conceptual pathway to the dibenzo[b,f]azepine scaffold from this compound.

A plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, between this compound and a suitably functionalized aniline or boronic acid derivative to form a 2-amino-2'-methyldiphenylmethane derivative. Subsequent intramolecular cyclization would then yield the desired dibenzo[b,f]azepine ring system.[6][7] The specific reaction conditions would need to be optimized based on the nature of the substituents on both aromatic rings.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its dual functionality allows for the efficient construction of complex molecular scaffolds through a variety of modern synthetic methodologies. This application note has demonstrated its potential in the synthesis of the non-opioid analgesic Nefopam and as a precursor to the medicinally important dibenzo[b,f]azepine core. The provided protocols and conceptual pathways serve as a guide for researchers and drug development professionals to harness the synthetic power of this readily available intermediate in the quest for novel and effective therapeutic agents. The strategic incorporation of this compound into synthetic routes can lead to more efficient and convergent syntheses, ultimately accelerating the drug discovery and development process.

References

The Strategic Application of 2-Bromo-N-methylbenzylamine in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-bromo-N-methylbenzylamine as a versatile and strategic starting material for the synthesis of nitrogen-containing heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and drug discovery. We present a series of detailed, field-proven protocols focusing on the transformation of this precursor into valuable heterocyclic cores, primarily isoindolinones and isoindolines. The narrative emphasizes the causality behind experimental design, from the selection of catalysts to reaction conditions, ensuring each protocol is a self-validating system. Key methodologies discussed include palladium-catalyzed intramolecular carbonylation and Heck reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this readily available building block for the efficient construction of complex molecular architectures.

Introduction: The Versatility of a Privileged Precursor

This compound is a bifunctional organic molecule that serves as a powerful building block in synthetic chemistry.[1] Its structure, featuring a nucleophilic N-methylamino group and a strategically positioned aryl bromide, offers a unique combination of reactive sites. The bromine atom is an ideal handle for transition metal-catalyzed cross-coupling reactions, while the secondary amine provides a point for functionalization and subsequent intramolecular cyclization. This dual reactivity allows for the streamlined synthesis of complex heterocyclic frameworks, reducing the number of synthetic steps and improving overall efficiency.[1]

This guide focuses on two primary palladium-catalyzed strategies for the construction of five-membered nitrogen heterocycles:

  • Palladium-Catalyzed Intramolecular Carbonylative Cyclization: A direct and atom-economical method to synthesize N-methylisoindolin-1-ones.

  • Intramolecular Heck Reaction: A robust C-C bond-forming strategy to access methylene isoindolines following a preparatory N-allylation step.

These methods are highly relevant in pharmaceutical development, as the isoindolinone core is present in numerous bioactive compounds with a wide range of therapeutic applications.[2]

Pathway I: Palladium-Catalyzed Intramolecular Carbonylation for N-Methylisoindolinone Synthesis

The direct carbonylation of aryl halides is a powerful transformation that introduces a carbonyl group and triggers cyclization in a single, elegant step. This approach is highly valued for its efficiency in constructing lactam rings, which are prevalent in pharmaceuticals.

Mechanistic Rationale & Causality

The catalytic cycle for the palladium-catalyzed carbonylation of this compound is a well-established process. The choice of a palladium catalyst, a suitable ligand, a base, and a carbon monoxide source are critical for a successful transformation.

  • Catalyst System: A palladium(II) source like Pd(OAc)₂ or PdCl₂ is typically used, which is reduced in situ to the active Pd(0) species. The choice of ligand, often a phosphine such as triphenylphosphine (PPh₃) or a bidentate ligand like dppf, is crucial for stabilizing the palladium intermediates and promoting the desired reactivity.

  • Carbon Monoxide (CO) Source: While CO gas can be used, for safety and convenience in a lab setting, a CO surrogate such as molybdenum hexacarbonyl (Mo(CO)₆) or solid CO-releasing molecules (CORMs) are often preferred.[2]

  • Base: A non-nucleophilic organic base like triethylamine (NEt₃) or an inorganic base such as potassium carbonate (K₂CO₃) is required to neutralize the HBr generated during the catalytic cycle.

The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by CO insertion into the aryl-palladium bond to form an acyl-palladium complex. Subsequent intramolecular nucleophilic attack by the N-methylamino group and reductive elimination yields the desired isoindolinone product and regenerates the Pd(0) catalyst.

Workflow for Intramolecular Carbonylation

sub This compound reaction Heat (e.g., 100-120 °C) sub->reaction reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., dppf) Base (e.g., K₂CO₃) CO Source (e.g., Mo(CO)₆) reagents->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Workup (Filtration, Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify product N-Methylisoindolin-1-one purify->product

Caption: General workflow for N-methylisoindolinone synthesis.

Detailed Experimental Protocol

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Anhydrous toluene

  • Standard laboratory glassware, Schlenk line or glovebox, heating mantle, and magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), palladium(II) acetate (0.05 eq., 5 mol%), dppf (0.10 eq., 10 mol%), and potassium carbonate (2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous toluene to the flask via syringe to achieve a suitable concentration (e.g., 0.1 M). Finally, add molybdenum hexacarbonyl (1.0 eq.) to the stirred suspension.

  • Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N-methylisoindolin-1-one.

Data and Expected Outcomes

The following table presents representative data for similar palladium-catalyzed carbonylation reactions, providing an expectation for yield and conditions.

Substrate TypeCatalyst (mol%)Ligand (mol%)BaseCO SourceTemp (°C)Yield (%)Reference
2-Bromoaniline DerivativePd(OAc)₂ (2)Xantphos (4)K₂CO₃CO (1 atm)12085-95[3]
Benzylamine DerivativePdCl₂ (10)-Cu(OAc)₂TFBen11070-95[2]
2-Bromobenzaldehyde + DiaminePd₂(dba)₃ (2.5)dppf (10)NaOtBuCO (13 atm)10060-75[4]

Note: TFBen = benzene-1,3,5-triyl triformate, a CO surrogate. Yields are highly substrate-dependent.

Pathway II: Intramolecular Heck Reaction for Methylene Isoindoline Synthesis

The intramolecular Heck reaction is a cornerstone of modern synthetic chemistry for forming cyclic structures via a C-C bond.[5][6] This pathway requires a two-step sequence from this compound: first, an N-allylation to install the alkene tether, followed by the palladium-catalyzed cyclization.

Step 1: Synthesis of the Precursor - N-Allyl-N-(2-bromobenzyl)methylamine

The synthesis of the Heck precursor involves a standard N-alkylation of the secondary amine.

Workflow for N-Allylation Precursor Synthesis

sub This compound reaction Stir at RT or Gentle Heat sub->reaction reagents Allyl Bromide Base (e.g., K₂CO₃ or Cs₂CO₃) reagents->reaction solvent Solvent (e.g., Acetonitrile) solvent->reaction workup Workup (Filtration, Extraction) reaction->workup purify Purification (Column Chromatography) workup->purify product N-Allyl-N-(2-bromobenzyl)methylamine purify->product

Caption: Workflow for the synthesis of the Heck precursor.

Protocol for N-Allylation

Materials:

  • This compound

  • Allyl bromide

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq.) and the chosen base (e.g., Cs₂CO₃, 1.5 eq.).[7]

  • Solvent and Reagent Addition: Add anhydrous acetonitrile to dissolve/suspend the solids. Add allyl bromide (1.1 eq.) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting amine (typically 4-12 hours). Gentle heating (e.g., 40-50 °C) may be applied to accelerate the reaction if necessary.

  • Workup: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure N-allyl-N-(2-bromobenzyl)methylamine.

Step 2: Intramolecular Heck Cyclization

With the precursor in hand, the key ring-forming reaction can be performed. The conditions for an intramolecular Heck reaction are crucial for achieving high yields and selectivity.

Mechanistic Considerations

The catalytic cycle of the Heck reaction is well-understood and involves several key steps:[6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the precursor.

  • Migratory Insertion (Carbopalladation): The tethered alkene coordinates to the palladium(II) center and inserts into the aryl-palladium bond. This step is typically regioselective, favoring a 5-exo-trig cyclization to form the five-membered ring.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the new C-Pd bond is eliminated, forming the exocyclic double bond of the product and a hydridopalladium(II) complex.

  • Reductive Elimination: In the presence of a base, the hydridopalladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst.

The choice of ligand and additives can influence the reaction pathway (neutral vs. cationic) and prevent side reactions like double bond isomerization.[6][8]

Detailed Experimental Protocol

Materials:

  • N-Allyl-N-(2-bromobenzyl)methylamine (from Step 1)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (NEt₃) or Silver carbonate (Ag₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (0.05 eq., 5 mol%) and the phosphine ligand (0.10 eq., 10 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., argon) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF. Add the precursor, N-allyl-N-(2-bromobenzyl)methylamine (1.0 eq.), followed by the base (e.g., NEt₃, 2.0 eq.).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate and wash sequentially with water and brine to remove the solvent and salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 2-methyl-3-methyleneisoindoline.

Data and Expected Outcomes

The success of the intramolecular Heck reaction is dependent on the substrate and reaction conditions. Below are representative conditions found in the literature for similar transformations.

Substrate TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
N-(o-iodobenzyl)pyrrolidine deriv.Pd(OAc)₂ (10)PPh₃ (20)Ag₂CO₃MeCN8070-90[9]
Aryl Halide + Alkene (General)Pd(OAc)₂ (1-5)PPh₃ (2-10)NEt₃DMF80-12060-95[5]
BromoenynamidePd₂(dba)₃ (5)P(fur)₃ (20)Proton SpongeDioxane10050-80[10]

Conclusion

This compound stands out as a highly effective and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for palladium-catalyzed carbonylation and intramolecular Heck reactions provide robust and reproducible pathways to N-methylisoindolinones and methylene isoindolines, respectively. By understanding the underlying mechanisms and the critical role of each reaction component, researchers can confidently apply and adapt these methods to construct diverse libraries of nitrogen-containing heterocycles. The strategic use of this bifunctional starting material exemplifies modern synthetic efficiency, enabling the rapid assembly of complex molecular scaffolds essential for advancing drug discovery and development programs.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Strategic Importance of 2-Bromo-N-methylbenzylamine in Synthesis

This compound is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development.[1][2] Its structure, featuring a reactive aryl bromide and a secondary amine, provides two key points for molecular diversification. The ortho-relationship between the bromine atom and the N-methylaminomethyl group is of particular strategic importance, as it can be exploited to construct complex heterocyclic scaffolds and densely functionalized aromatic systems through palladium-catalyzed cross-coupling reactions. These transformations, which form the cornerstone of contemporary C-C and C-N bond formation, allow for the precise and efficient assembly of molecules that are often inaccessible through classical methods.[3][4] This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions involving this compound, offering both mechanistic insights and detailed, field-proven protocols for researchers and drug development professionals.

The Engine of Innovation: The Palladium Catalytic Cycle

At the heart of these powerful transformations lies the palladium catalytic cycle.[5][6] While specific conditions and coupling partners vary, the fundamental mechanism remains broadly consistent across different named reactions. It generally proceeds through three key elementary steps:

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a coordinatively unsaturated Palladium(0) species. This step forms a Pd(II) intermediate, which is a critical step for activating the otherwise inert C-Br bond.[3][7]

  • Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings): In reactions like the Suzuki-Miyaura or Sonogashira-Hagihara coupling, a second organic fragment is transferred to the palladium center from an organometallic reagent (e.g., organoboron or organocopper). For Buchwald-Hartwig amination, the amine coupling partner coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.[6][8]

  • Reductive Elimination: This final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][9]

The efficiency and success of this cycle are critically dependent on the choice of ligands, base, solvent, and temperature, all of which will be discussed in the context of specific reaction protocols.[10][11]

Palladium Catalytic Cycle General Palladium Cross-Coupling Cycle cluster_steps Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-X Pd0->PdII Ar-X OxAdd Oxidative Addition (Ar-X) RedElim Reductive Elimination PdII->RedElim Reductive Elimination Product Ar-R PdII->Product R-M Transmetalation Transmetalation (R-M) RedElim->Pd0 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a premier method for constructing biaryl structures, which are prevalent in pharmaceuticals.[4][6] This reaction couples this compound with a variety of boronic acids or their esters.[12]

Expert Insights & Causality

The choice of base is crucial in the Suzuki coupling as it activates the boronic acid, facilitating the transmetalation step.[12] Inorganic bases like potassium carbonate or cesium carbonate are often effective. The ligand plays a vital role in stabilizing the palladium catalyst and promoting the individual steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity, especially with less reactive aryl bromides.[10][13]

Detailed Protocol: Synthesis of 2-(Aryl)-N-methylbenzylamine

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (10:1 mixture, degassed)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure: [14]

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10092
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095
3-Chlorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10088
2-Thiopheneboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085

II. Sonogashira-Hagihara Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful route to synthesize aryl alkynes by coupling this compound with terminal alkynes.[15][16] This reaction is notable for its use of a co-catalytic amount of a copper(I) salt, which facilitates the formation of a copper acetylide intermediate, thereby promoting the transmetalation to the palladium center.[16]

Expert Insights & Causality

The amine base, typically triethylamine or diisopropylamine, serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and can also function as the solvent.[15] The copper(I) co-catalyst is crucial for the reaction's efficiency, though copper-free versions have been developed. The choice of palladium source and ligand can influence reaction rates and yields.

Detailed Protocol: Synthesis of 2-(Alkynyl)-N-methylbenzylamine

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

Procedure: [17][18]

  • To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous DMF and triethylamine.

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add the terminal alkyne (1.5 eq) dropwise.

  • Stir the reaction at 60 °C and monitor by TLC.

  • Upon completion, cool to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Coupling Partner (Terminal Alkyne)Catalyst SystemBaseSolventTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF6089
1-HexynePdCl₂(PPh₃)₂ / CuIEt₃NDMF6082
TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF6093

III. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, a transformation that is often challenging using traditional methods.[8][19] This reaction couples this compound with a wide range of primary or secondary amines.

Expert Insights & Causality

This reaction is highly sensitive to the choice of ligand and base.[20] Sterically hindered, electron-rich phosphine ligands are typically required to facilitate both the oxidative addition and the reductive elimination steps.[21] Strong, non-nucleophilic bases such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide are necessary to deprotonate the amine coupling partner. The reaction is often performed in anhydrous, aprotic solvents to prevent unwanted side reactions.

Detailed Protocol: Synthesis of N-Aryl-2-(N-methylaminomethyl)aniline Derivatives

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Sealed tube

Procedure: [22][23]

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a dry sealed tube.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by column chromatography.

Coupling Partner (Amine)Catalyst SystemBaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene11091
AnilinePd₂(dba)₃ / XPhosNaOtBuToluene11084
BenzylaminePd₂(dba)₃ / XPhosNaOtBuToluene11087

digraph "Reaction_Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="General Cross-Coupling Workflow", splines=true, overlap=false, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Reagents, Catalyst, Ligand, Base)"]; inert [label="Inert Atmosphere\n(Evacuate/Backfill N2/Ar)"]; solvent [label="Add Degassed Solvent"]; heat [label="Heat and Stir"]; monitor [label="Monitor Progress\n(TLC/LC-MS)"]; workup [label="Workup\n(Quench, Extract, Wash)"]; purify [label="Purification\n(Column Chromatography)"]; product [label="Final Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> setup; setup -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; }

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

IV. Intramolecular Reactions and Cascade Syntheses

The strategic placement of the bromo and N-methylaminomethyl groups in this compound also allows for powerful intramolecular reactions and cascade sequences. For instance, after an initial intermolecular coupling, the newly introduced functionality can react with the N-methylaminomethyl group. A particularly valuable application is the synthesis of isoindolinones, a scaffold present in many bioactive molecules.[24][25] This can be achieved through palladium-catalyzed carbonylation reactions where carbon monoxide is inserted, followed by intramolecular amination.[26][27]

Conclusion: A Gateway to Molecular Complexity

Palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a diverse array of complex organic molecules. By understanding the underlying catalytic principles and carefully selecting reaction parameters, researchers can efficiently construct novel C-C and C-N bonds. The protocols and insights provided in this guide serve as a foundation for the application of this valuable building block in drug discovery and materials science, enabling the rapid generation of compound libraries and the synthesis of sophisticated molecular targets.

References

Authored by: Senior Application Scientist, Chemical Synthesis Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 2-Bromo-N-methylbenzylamine

Abstract

This technical guide provides an in-depth exploration of the experimental applications of this compound, a versatile bifunctional building block in modern organic synthesis. Its unique structure, featuring a reactive aryl bromide and a nucleophilic secondary amine, makes it a valuable precursor for a wide range of molecular architectures, particularly in the fields of pharmaceutical and agrochemical development. This document details the core reactivity, provides validated, step-by-step protocols for key transformations such as palladium-catalyzed cross-coupling reactions, and offers expert insights into experimental design and troubleshooting. The protocols are designed to be self-validating, with explanations for each procedural choice to ensure reproducibility and success.

Introduction: The Strategic Value of this compound

This compound (CAS: 698-19-1, Mol. Formula: C₈H₁₀BrN) is an aromatic amine that serves as a crucial intermediate for constructing complex molecular frameworks.[1][2] The presence of an ortho-bromine atom on the benzyl ring provides a reactive handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, primarily through transition-metal-catalyzed cross-coupling reactions.[1] Simultaneously, the N-methylamino group can be involved in further functionalization or can influence the electronic properties and reactivity of the molecule. Its utility is most pronounced in the synthesis of heterocyclic systems and substituted biaryl compounds, which are prevalent motifs in medicinal chemistry.[3]

Key Physicochemical Properties:

Property Value Reference
Molecular Weight 200.08 g/mol [2][4]
Boiling Point 71-74 °C / 2 mmHg [4]
Density 1.358 g/mL at 25 °C [4]

| Refractive Index | n20/D 1.5670 |[4] |

Safety, Handling, and Storage

Scientific integrity begins with safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Hazard Identification: Harmful if swallowed (H302) and causes serious eye irritation (H319).[5][6] Some suppliers also note it may be harmful to aquatic life with long-lasting effects (H412).[4]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5] For operations that may generate aerosols, a dust mask (type N95 or equivalent) is recommended.[4]

  • Handling: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools and take measures to prevent electrostatic discharge.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5]

Core Reactivity: A Tale of Two Functional Groups

The synthetic potential of this compound is dictated by the interplay between the aryl bromide and the N-methylamino moiety.

Nucleophilic Substitution

The bromine atom can be displaced by various nucleophiles, although this typically requires elevated temperatures or catalytic activation.[3] Common nucleophiles include amines, thiols, and cyanides. These reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution process.[3] However, direct SNAr (Nucleophilic Aromatic Substitution) is often challenging without strong electron-withdrawing groups on the ring, making transition-metal catalysis the more common and efficient strategy for functionalization at this position.[7]

Palladium-Catalyzed Cross-Coupling Reactions

This is the most powerful and widely utilized application for this compound. The C(sp²)-Br bond is highly susceptible to oxidative addition to a Palladium(0) center, initiating a catalytic cycle that can form new bonds with high efficiency and selectivity.[8] This has revolutionized the synthesis of previously inaccessible molecules.[8]

The generalized catalytic cycle for these reactions is a cornerstone of modern organic chemistry and provides a logical framework for understanding and optimizing these transformations.

Palladium_Catalytic_Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition Complex (Pd-II) pd0->oxidative_add Oxidative Addition transmetalation Transmetalation Intermediate (Pd-II) oxidative_add->transmetalation Transmetalation reductive_elim Reductive Elimination Precursor (Pd-II) transmetalation->reductive_elim Isomerization (often implied) reductive_elim->pd0 Reductive Elimination product Coupled Product (Aryl-R) reductive_elim->product reagent1 Aryl-Br (this compound) reagent1->oxidative_add reagent2 Organometallic Reagent (e.g., R-B(OH)₂) reagent2->transmetalation

Generalized Palladium(0) Catalytic Cycle.

Application Protocol 1: Suzuki-Miyaura C-C Bond Formation

Objective: To synthesize 2-(Aryl)-N-methylbenzylamine derivatives via palladium-catalyzed cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for creating biaryl structures.[9][10]

Causality and Principle: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[9] It is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts.[11] The reaction requires a palladium catalyst, a phosphine ligand to stabilize the catalyst and facilitate the reaction steps, and a base to activate the boronic acid for the crucial transmetalation step.[12]

Experimental Workflow: Suzuki-Miyaura Coupling

Experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Protocol

This protocol is a representative example and may require optimization for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[13] Then, add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water, 5 mL).[13] Degassing the solvent by sparging with argon for 15-20 minutes is essential.

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Comparative Data for Suzuki-Miyaura Coupling Conditions

Data is representative and based on analogous reactions with similar aryl bromides.[13][14]

Catalyst / LigandBaseSolventTemp (°C)Typical Yield Range (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9075-90
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O120 (MW)80-95
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10085-98

Application Protocol 2: Buchwald-Hartwig C-N Bond Formation

Objective: To synthesize substituted diarylamine derivatives from this compound and a primary or secondary amine. This reaction is a cornerstone of modern medicinal chemistry for accessing amine-containing drug candidates.[15][16]

Causality and Principle: The Buchwald-Hartwig amination allows for the formation of C-N bonds under conditions that are often milder and more general than classical methods like the Ullmann condensation.[15][16] The choice of ligand is paramount; bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos) are typically required to promote the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[17] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is necessary to deprotonate the amine coupling partner, allowing it to coordinate to the palladium center.[13]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex L₂Pd(II)(Ar)(Br) pd0->oa_complex Oxidative Addition amine_complex [L₂Pd(II)(Ar)(R₂NH)]⁺Br⁻ oa_complex->amine_complex Amine Coordination amido_complex L₂Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation byproduct Base-H⁺ + Br⁻ amine_complex->byproduct        amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product aryl_halide Ar-Br aryl_halide->oa_complex amine R₂NH + Base amine->amine_complex

Catalytic cycle for Buchwald-Hartwig amination.
Detailed Step-by-Step Protocol

This protocol is a representative example and must be performed under a strict inert atmosphere.

  • Reagent Preparation: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).[14] Add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube and thoroughly evacuate and backfill with Argon (at least three cycles).

  • Reactant and Solvent Addition: Under a positive pressure of Argon, add this compound (1.0 mmol, 1.0 equiv.), the coupling amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.), and anhydrous, degassed toluene (5 mL).[14]

  • Reaction: Seal the Schlenk tube tightly and place it in a pre-heated oil bath at 100 °C. Stir the mixture vigorously for 8-16 hours.

  • Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography to obtain the desired diarylamine.

Common Catalyst Systems for Buchwald-Hartwig Amination

Selection depends on the steric and electronic properties of the amine coupling partner.[17][18]

Catalyst PrecursorLigandBaseTypical Solvent
Pd₂(dba)₃XantphosNaOtBuToluene, Dioxane
Pd(OAc)₂BINAPCs₂CO₃Toluene
Pd(OAc)₂RuPhosK₃PO₄t-BuOH

Field Insights & Troubleshooting

  • Catalyst Deactivation: The primary cause of failed cross-coupling reactions is catalyst deactivation by oxygen. Ensuring a rigorously inert atmosphere and using properly degassed solvents cannot be overstated.

  • Low Yields in Suzuki Coupling: If yields are low, consider a different base (e.g., Cs₂CO₃ can be more effective for stubborn couplings) or a more active ligand system (e.g., a biarylphosphine like SPhos or RuPhos). The quality of the boronic acid is also critical; older reagents can dehydrate to form unreactive boroxines.

  • Side Reactions in Buchwald-Hartwig Amination: A common side reaction is hydrodehalogenation, where the aryl bromide is reduced to an arene. This often occurs if the reductive elimination step is slow. Switching to a bulkier, more electron-rich ligand can accelerate this final step and improve product yield.

  • Purification Challenges: The N-methylbenzylamine moiety can make products basic. During silica gel chromatography, it may be necessary to add a small amount of triethylamine (~1%) to the eluent to prevent the product from streaking on the column.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-N-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Bromo-N-methylbenzylamine Derivatives in Medicinal Chemistry

This compound and its derivatives are pivotal intermediates in the landscape of modern pharmaceutical development.[1][2] Their structural motif is a key component in a variety of bioactive molecules, including antihistamines and anticancer agents.[1] The presence of the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the N-methylbenzylamine core imparts crucial pharmacodynamic and pharmacokinetic properties.[2][3] As drug candidates progress from discovery to clinical trials, the demand for these intermediates escalates, necessitating a transition from laboratory-scale synthesis to robust, scalable, and safe manufacturing processes.

This comprehensive guide provides an in-depth analysis of the critical considerations and detailed protocols for the scale-up synthesis of this compound derivatives. Moving beyond mere procedural steps, this document elucidates the underlying chemical principles and engineering challenges, offering a framework for developing a safe, efficient, and reproducible manufacturing process.

Core Synthetic Strategies and Scale-up Considerations

The synthesis of this compound derivatives on a large scale typically revolves around two primary retrosynthetic disconnections: formation of the carbon-nitrogen bond and introduction of the bromine atom. The sequence of these steps significantly impacts the overall process efficiency, safety, and cost.

Route A: Reductive Amination of 2-Bromobenzaldehyde

This is often the most direct and convergent approach, involving the reaction of 2-bromobenzaldehyde with methylamine to form an intermediate imine, which is then reduced in situ to the desired product.

2-Bromobenzaldehyde 2-Bromobenzaldehyde Intermediate Imine Intermediate Imine 2-Bromobenzaldehyde->Intermediate Imine Methylamine Methylamine Methylamine->Intermediate Imine This compound This compound Intermediate Imine->this compound Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Synthetic workflow for Route A: Reductive Amination.

Scale-up Considerations for Reductive Amination:

  • Reagent Selection and Stoichiometry: On a large scale, the choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride are effective in the lab, their pyrophoric nature and hazardous quenching requirements make them unsuitable for industrial production.[4] Safer and more cost-effective alternatives such as sodium borohydride or catalytic hydrogenation are preferred.[5] Precise control of stoichiometry is essential to minimize the formation of over-alkylated or unreacted starting materials.

  • Solvent Selection: The solvent must be capable of dissolving the starting materials and intermediates, be inert to the reaction conditions, and facilitate easy product isolation. Protic solvents like methanol or ethanol are often used for borohydride reductions.[6] For catalytic hydrogenation, a wider range of solvents can be employed.

  • Temperature Control: The formation of the imine is often an equilibrium process, and the subsequent reduction is typically exothermic.[7] A robust cooling system is mandatory to maintain the reaction temperature within the desired range to prevent side reactions and ensure process safety.

  • Catalyst Selection and Handling (for Catalytic Hydrogenation): If catalytic hydrogenation is chosen, the selection of the catalyst (e.g., Palladium on carbon) and its loading are critical process parameters.[5] Handling of pyrophoric catalysts on a large scale requires specialized equipment and inert atmosphere techniques to prevent fires. Catalyst filtration and recovery are also important economic and environmental considerations.

Route B: Bromination of N-methylbenzylamine

This approach involves the direct bromination of N-methylbenzylamine. While seemingly straightforward, controlling the regioselectivity and preventing over-bromination can be challenging on a large scale.

N-methylbenzylamine N-methylbenzylamine This compound This compound N-methylbenzylamine->this compound Brominating Agent Brominating Agent Brominating Agent->this compound Isomeric Byproducts Isomeric Byproducts This compound->Isomeric Byproducts

Caption: Synthetic workflow for Route B: Bromination.

Scale-up Considerations for Bromination:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a common and relatively safe brominating agent for laboratory-scale reactions.[8] However, its use on a large scale requires careful thermal safety analysis, as it can be involved in hazardous side reactions, particularly with certain solvents.[8][9] The use of elemental bromine presents significant handling and safety challenges due to its corrosivity and toxicity.

  • Solvent and Temperature Control: The choice of solvent can influence the regioselectivity of the bromination. Chlorinated solvents are often used but are environmentally undesirable. Acetonitrile is a viable alternative.[10] Bromination reactions are often exothermic, and precise temperature control is crucial to minimize the formation of di-brominated and other impurities.[10]

  • Reaction Monitoring: Close monitoring of the reaction progress is essential to quench the reaction upon completion and prevent the formation of impurities. In-process controls using techniques like HPLC or GC are highly recommended.[11]

Detailed Protocols

Protocol 1: Scale-up Synthesis of this compound via Reductive Amination

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Inert atmosphere (Nitrogen or Argon)

  • 2-Bromobenzaldehyde

  • Methylamine (40% in water)

  • Methanol

  • Sodium borohydride

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

  • Brine

Procedure:

  • Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere.

  • Charge Reactants: Charge the reactor with 2-bromobenzaldehyde and methanol. Begin agitation and cool the mixture to 0-5 °C.

  • Methylamine Addition: Slowly add the methylamine solution via the addition funnel, maintaining the internal temperature below 10 °C.

  • Imine Formation: Allow the reaction to stir at 0-5 °C for 1-2 hours to ensure complete imine formation. Monitor the reaction progress by TLC or HPLC.[11]

  • Reduction: In a separate vessel, prepare a solution of sodium borohydride in a small amount of water. Slowly add the sodium borohydride solution to the reaction mixture, maintaining the temperature below 15 °C. The addition is exothermic.

  • Quenching: Once the reduction is complete (as determined by in-process control), slowly and carefully quench the reaction by the addition of hydrochloric acid until the pH is acidic. This step should be performed with caution due to hydrogen gas evolution.[4]

  • Work-up: Adjust the pH of the aqueous layer to basic (pH > 12) with sodium hydroxide. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the organic phase under reduced pressure to yield the crude product.

Protocol 2: Purification by Vacuum Distillation

Equipment:

  • Vacuum distillation apparatus with a short path distillation head

  • Heating mantle with a stirrer

  • Vacuum pump and gauge

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are well-sealed.

  • Charge Crude Product: Charge the distillation flask with the crude this compound.

  • Distillation: Begin stirring and gradually apply vacuum. Once the desired pressure is reached, slowly heat the distillation flask.

  • Fraction Collection: Collect the product fraction at the appropriate boiling point and pressure. Discard the forerun and the pot residue.

ParameterLaboratory Scale (10g)Pilot Scale (1kg)
2-Bromobenzaldehyde 10 g1 kg
Methylamine (40% aq.) ~1.2 equivalents~1.2 equivalents
Sodium Borohydride ~1.5 equivalents~1.5 equivalents
Methanol 100 mL10 L
Typical Yield 85-95%80-90%
Purity (by GC) >98%>98%

Safety and Handling of Aromatic Amines

Aromatic amines, including this compound, are a class of compounds that require careful handling due to their potential toxicity.[12][13] Many aromatic amines are known or suspected carcinogens and can be absorbed through the skin.[13][14]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Spill Management: Have appropriate spill kits readily available. In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

  • Waste Disposal: All waste containing aromatic amines must be disposed of according to institutional and regulatory guidelines.

Conclusion

The successful scale-up of the synthesis of this compound derivatives is a multifaceted challenge that requires a deep understanding of chemical principles, process engineering, and safety protocols. By carefully considering the choice of synthetic route, optimizing reaction conditions, and implementing robust safety measures, researchers and drug development professionals can ensure a safe, efficient, and reproducible manufacturing process for these critical pharmaceutical intermediates. This guide provides a foundational framework for navigating the complexities of scaling up these important syntheses, ultimately contributing to the advancement of new medicines.

References

Application Note & Protocol: Palladium-Catalyzed Functionalization of Amines with 2-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of substituted aniline derivatives is a cornerstone of modern medicinal chemistry and materials science. This application note provides a comprehensive guide to the functionalization of primary and secondary amines via a palladium-catalyzed cross-coupling reaction with 2-Bromo-N-methylbenzylamine. We delve into the mechanistic underpinnings of the Buchwald-Hartwig amination, the rationale behind the selection of catalysts, ligands, and bases, and provide a robust, step-by-step protocol for its successful implementation. This guide is designed for researchers and drug development professionals seeking to leverage this powerful C-N bond-forming reaction to access novel molecular architectures.

Introduction: The Strategic Importance of C(aryl)-N Bond Formation

Aryl amines are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The direct formation of a bond between an aromatic carbon and a nitrogen atom, however, presents a significant synthetic challenge. Classical methods often require harsh conditions and suffer from limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized this field.[2][3] This transformation allows for the efficient and mild synthesis of aryl amines from aryl halides and a wide variety of amine coupling partners.[4]

This document provides a detailed protocol for coupling primary and secondary amines with this compound. This specific reaction yields a valuable scaffold: a disubstituted aniline containing an aminomethyl sidechain, which can be a key building block for more complex molecular designs.

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful method that proceeds via a palladium-based catalytic cycle.[5] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for different substrates. The key to the reaction's success lies in the synergistic interplay between a palladium precatalyst, a sterically demanding phosphine ligand, and a non-nucleophilic base.[6]

The generally accepted catalytic cycle involves three primary stages:

  • Oxidative Addition: A low-valent Pd(0) species, generated in situ, reacts with the aryl bromide (this compound) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: This is the final, product-forming step. The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5]

The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are known to accelerate the reductive elimination step, which is often rate-limiting, leading to higher yields and preventing catalyst decomposition.[2][4]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst PdII_Aryl L-Pd(II)-Ar     |         Br Pd0->PdII_Aryl Ar-Br OxAdd Oxidative Addition PdII_Amido L-Pd(II)-Ar     |         NR'R'' PdII_Aryl->PdII_Amido HNR'R'' / Base -HBase·Br Amine_Coord Amine Coordination & Deprotonation PdII_Amido->Pd0 Product Ar-NR'R'' Product PdII_Amido->Product Reduct_Elim Reductive Elimination Aryl_Halide Ar-Br (2-Bromo-N-methyl- benzylamine) Amine H-NR'R'' (Amine) Base Base

Caption: The catalytic cycle for the Buchwald-Hartwig Amination.

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of an amine with this compound. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent catalyst deactivation.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS Number
This compound≥97%Sigma-Aldrich698-19-1
Amine Substrate (e.g., Morpholine)AnhydrousVarious110-91-8
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Reagent GradeVarious51364-51-3
RuPhos≥98%Various787618-22-8
Sodium tert-butoxide (NaOtBu)≥97%Various865-48-5
TolueneAnhydrousVarious108-88-3
Schlenk flask or oven-dried vial---
Magnetic stirrer and stir bar---
Inert atmosphere setup (Glovebox or Schlenk line)---
Syringes and needles---
TLC plates (Silica gel 60 F₂₅₄)---
Silica gel for column chromatography60 Å, 230-400 mesh--
Step-by-Step Reaction Procedure

The following procedure is for a 1.0 mmol scale reaction. Adjust quantities accordingly.

  • Reaction Setup: To an oven-dried Schlenk flask or vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and RuPhos (0.04 mmol, 18.6 mg).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (nitrogen or argon) three times.

  • Reagent Addition (Solid): In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol, 214 mg) and Sodium tert-butoxide (1.4 mmol, 135 mg).

    • Scientist's Note: The base is crucial for deprotonating the amine nucleophile, making it more reactive towards the palladium complex.[5] NaOtBu is a strong, non-nucleophilic base commonly used for this purpose.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL). If the amine substrate is a liquid (e.g., morpholine), add it via syringe (1.2 mmol, 105 µL). If the amine is a solid, add it along with the other solids in Step 3.

  • Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-24 hours.

  • Work-up: a. Once the reaction is complete, cool the flask to room temperature. b. Dilute the mixture with ethyl acetate (20 mL). c. Carefully quench the reaction by adding water (10 mL). d. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). e. Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.

Workflow start Start setup 1. Setup Add Pd₂(dba)₃ & RuPhos to dry flask start->setup inert 2. Inert Atmosphere Evacuate & backfill with N₂/Ar (3x) setup->inert reagents 3. Add Reagents This compound, NaOtBu, and solid amine inert->reagents solvent 4. Add Solvents Anhydrous Toluene & liquid amine reagents->solvent react 5. Heat Reaction Stir at 100 °C (4-24 h) solvent->react monitor 6. Monitor Check progress by TLC / LC-MS react->monitor monitor->react Incomplete workup 7. Work-up Quench, extract, wash, and dry monitor->workup Complete purify 8. Purify Flash Column Chromatography workup->purify product Pure Product purify->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-methylbenzylamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are three primary and reliable methods for the synthesis of this compound:

  • Reductive Amination of 2-Bromobenzaldehyde with Methylamine: This is a highly efficient one-pot reaction where 2-bromobenzaldehyde is reacted with methylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2][3]

  • Eschweiler-Clarke Reaction of 2-Bromobenzylamine: This classic method involves the methylation of 2-bromobenzylamine using formic acid and formaldehyde.[4][5][6] It is particularly advantageous as it prevents the over-methylation to a quaternary ammonium salt.[4]

  • Direct Alkylation of 2-Bromobenzylamine: This involves the reaction of 2-bromobenzylamine with a methylating agent, such as methyl iodide. However, this method is often prone to over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salts, which can complicate purification and lower the yield of the desired product.[7]

Q2: I am getting a low yield. What are the general factors I should investigate first?

Low yields can often be attributed to several key factors regardless of the synthetic route:

  • Purity of Starting Materials: Ensure your 2-bromobenzaldehyde or 2-bromobenzylamine and all reagents are of high purity. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Ensure these are optimized for your chosen method. For instance, some reactions may require heating to proceed at an adequate rate, while others might need cooling to prevent side reactions.[8]

  • Stoichiometry of Reagents: The molar ratios of your reactants are crucial. For example, in direct alkylation, using a large excess of the primary amine can help to minimize over-alkylation.

  • Work-up and Purification: Significant loss of product can occur during extraction and purification steps. Ensure your extraction procedure is efficient and your purification method is appropriate for your compound and potential impurities.[8]

Q3: How do I effectively purify my final product, this compound?

A combination of techniques is often most effective for purifying this compound:

  • Acid-Base Extraction: This is a fundamental and highly effective method for separating amines from non-basic impurities. By adjusting the pH, you can move your amine product between the aqueous and organic layers, effectively washing away unreacted starting materials and byproducts.[9]

  • Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying amines. A common eluent system is a mixture of hexane and ethyl acetate.[10][11][12] To avoid tailing of the amine on the acidic silica gel, you can add a small amount of a volatile base like triethylamine to your eluent.

  • Recrystallization: If your product is a solid, or can be converted to a solid salt (e.g., hydrochloride salt), recrystallization is an excellent final purification step to achieve high purity.[9][13]

Troubleshooting Guides for Specific Synthetic Routes

This section provides detailed troubleshooting for the common challenges encountered in the primary synthetic routes for this compound.

Route 1: Reductive Amination of 2-Bromobenzaldehyde

This method involves the in-situ formation and reduction of an imine. The choice of reducing agent is critical for success.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired amine with significant unreacted 2-bromobenzaldehyde 1. Inefficient imine formation: The equilibrium between the aldehyde/amine and the imine may not favor the imine. This can be due to the presence of water. 2. Decomposition of the imine: The imine intermediate might be unstable under the reaction conditions.1. Ensure anhydrous conditions: Use dry solvents and consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. 2. Control the pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5). Adding a catalytic amount of acetic acid can facilitate this.[3] However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[3]
Significant amount of 2-bromobenzyl alcohol as a byproduct Reduction of the aldehyde: The reducing agent is reducing the starting aldehyde before it can form the imine. This is common with strong reducing agents like sodium borohydride (NaBH₄).[2][3]Use a milder, more selective reducing agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they selectively reduce the iminium ion over the aldehyde.[2][3][14]
Reaction is sluggish or does not go to completion 1. Insufficient activation of the carbonyl: The aldehyde may not be sufficiently electrophilic. 2. Low reaction temperature: The reaction may require thermal energy to proceed at a reasonable rate.1. Add a Lewis acid catalyst: A catalyst like Ti(OiPr)₄ can be used to activate the aldehyde towards nucleophilic attack by the amine.[3] 2. Gently heat the reaction: Increasing the temperature can improve the reaction rate, but monitor for byproduct formation.
  • To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol.

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding water and then concentrate the mixture under reduced pressure to remove the methanol.

  • Perform an acid-base workup to isolate the product.

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up & Purification A 2-Bromobenzaldehyde E Stir at RT for 1-2h A->E B Methylamine B->E C Methanol C->E D Acetic Acid (cat.) D->E F Cool to 0°C E->F G Add NaBH3CN F->G H Stir Overnight G->H I Quench with Water H->I J Concentrate I->J K Acid-Base Extraction J->K L Purification (Chromatography/Recrystallization) K->L

Caption: Reductive amination workflow.

Route 2: Eschweiler-Clarke Reaction

This method is a reductive amination that uses formaldehyde as the carbon source and formic acid as the reducing agent. It's a robust reaction that typically gives high yields of the N-methylated product.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction 1. Insufficient heating: The reaction often requires elevated temperatures (typically 80-100°C) to proceed to completion.[5] 2. Inadequate amount of reagents: An excess of both formaldehyde and formic acid is usually required.1. Increase the reaction temperature: Heat the reaction mixture to reflux. 2. Use an excess of reagents: Ensure that at least 2-3 equivalents of both formaldehyde and formic acid are used per mole of the starting amine.
Formation of side products Decomposition of starting material or product: Prolonged heating at high temperatures can sometimes lead to decomposition, especially with sensitive substrates.Monitor the reaction progress: Use TLC to monitor the reaction and stop it once the starting material is consumed to avoid prolonged heating.
Difficult work-up Emulsion formation: The presence of formic acid and the amine product can sometimes lead to emulsions during the basic wash.Use brine: After the basic wash, a wash with a saturated solution of sodium chloride (brine) can help to break up emulsions and remove dissolved water from the organic layer.
  • To a flask containing 2-bromobenzylamine (1.0 eq), add formic acid (3.0 eq).

  • Add an aqueous solution of formaldehyde (3.0 eq, ~37% in water).

  • Heat the reaction mixture to 90-100°C for 4-6 hours.

  • Cool the reaction to room temperature and carefully basify with a concentrated solution of sodium hydroxide to pH > 10.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product, which can be further purified.

The Eschweiler-Clarke reaction proceeds through the formation of an iminium ion, which is then reduced by a hydride transfer from formic acid.[4] The resulting tertiary amine cannot form another iminium ion, thus preventing the formation of a quaternary ammonium salt.[4]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Isolation A 2-Bromobenzylamine D Heat to 90-100°C for 4-6h A->D B Formic Acid B->D C Formaldehyde C->D E Cool to RT D->E F Basify with NaOH E->F G Extract with Organic Solvent F->G H Wash & Dry G->H I Concentrate H->I J Purify I->J

Caption: Eschweiler-Clarke reaction workflow.

Route 3: Direct Alkylation of 2-Bromobenzylamine

While seemingly straightforward, this method requires careful control to prevent the common issue of over-alkylation.

Issue Potential Cause(s) Recommended Solution(s)
Formation of multiple products (secondary, tertiary, and quaternary amines) Over-alkylation: The product, this compound (a secondary amine), is often more nucleophilic than the starting primary amine, leading to further reaction with the methylating agent.1. Use a large excess of the starting amine: Employing a 5-10 fold excess of 2-bromobenzylamine compared to the methylating agent will statistically favor mono-alkylation. 2. Slow addition of the alkylating agent: Adding the methylating agent dropwise over a period of time helps to maintain a low concentration, reducing the likelihood of the product reacting further.
Low conversion of the starting amine 1. Poor reactivity of the alkylating agent: Some methylating agents are less reactive than others. 2. Inappropriate solvent: The choice of solvent can significantly impact the reaction rate.1. Choose a more reactive methylating agent: Methyl iodide is generally more reactive than methyl bromide or methyl chloride.[8] 2. Use a polar aprotic solvent: Solvents like DMF or acetonitrile can help to dissolve the reactants and stabilize any charged intermediates, potentially increasing the reaction rate.[8]
Reaction is messy and difficult to purify Formation of hydrohalide salt: The reaction produces a hydrohalide salt (e.g., HBr or HI) as a byproduct, which can protonate the starting amine and product, complicating the reaction and purification.Use a base: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid as it is formed. This will keep the amines in their free, nucleophilic form.
  • Dissolve 2-bromobenzylamine (5.0 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq) in a polar aprotic solvent such as acetonitrile.

  • Slowly add methyl iodide (1.0 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC. The reaction may require gentle heating to go to completion.

  • Once the reaction is complete, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product will likely be a mixture of starting material and the desired product. Purify using column chromatography.

References

Side reactions and byproducts in 2-Bromo-N-methylbenzylamine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-N-methylbenzylamine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling this versatile intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, particularly the formation of side-products and byproducts.

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a reactive bromine atom and a secondary amine, allows for a variety of subsequent transformations. However, the synthesis of this compound is often plagued by side reactions that can complicate purification and reduce yields. This guide aims to provide practical, experience-driven solutions to these common issues.

Common Synthetic Routes & Potential Pitfalls

The synthesis of this compound is typically approached via one of three main pathways, each with its own set of potential side reactions.

  • Reductive Amination of 2-Bromobenzaldehyde with Methylamine: This is a common and direct route. An imine is formed between 2-bromobenzaldehyde and methylamine, which is then reduced to the desired secondary amine.[1][2]

  • N-Alkylation of 2-Bromobenzylamine: This involves the direct methylation of 2-bromobenzylamine using a methylating agent. The Eschweiler-Clarke reaction, which uses formaldehyde and formic acid, is a classic method for this transformation.[3][4]

  • Bromination of N-methylbenzylamine: This route involves the electrophilic aromatic substitution of N-methylbenzylamine. Controlling the regioselectivity to favor the ortho-isomer and preventing multiple brominations can be challenging.[2][5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I fix this?

Answer: Low yields can stem from several factors, ranging from reaction conditions to workup procedures. Here’s a breakdown of common culprits and their solutions:

  • Cause A: Incomplete Reaction

    • Explanation: The reaction may not have reached completion due to insufficient time, low temperature, or suboptimal reagent stoichiometry.

    • Solution:

      • Monitor the Reaction: Use Thin-Layer Chromatography (TLC) to track the consumption of the limiting starting material.

      • Optimize Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Gradually increase the temperature while monitoring the reaction profile by TLC. For reductive aminations, reactions are often run at room temperature or slightly above.[6]

      • Check Reagents: Ensure your reagents are pure and active. Aldehydes can oxidize over time, and amine solutions can degrade.

  • Cause B: Competing Side Reactions

    • Explanation: The formation of significant amounts of byproducts will naturally consume your starting materials and lower the yield of the desired product. A common issue is over-alkylation.[7]

    • Solution:

      • Control Stoichiometry: In the N-alkylation of 2-bromobenzylamine, using a large excess of the methylating agent can lead to the formation of the tertiary amine, N,N-dimethyl-2-bromobenzylamine. Use only a slight excess (1.0-1.2 equivalents) of the methylating agent.

      • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain its concentration at a low level, disfavoring the second alkylation of the more nucleophilic product.[7]

  • Cause C: Product Loss During Workup

    • Explanation: this compound is a basic compound. Improper pH adjustment during aqueous workup can lead to significant product loss.

    • Solution:

      • Basify Correctly: After an acidic wash to remove basic impurities, ensure the aqueous layer is made sufficiently basic (pH > 10) before extracting your product with an organic solvent. This ensures the amine is in its freebase form and will partition into the organic layer.

      • Thorough Extraction: Perform multiple extractions (e.g., 3x with an appropriate volume of solvent) to ensure complete removal of the product from the aqueous layer.[8]

Issue 2: My Final Product is Impure. How Do I Identify and Remove Byproducts?

Question: After purification, I still see multiple spots on my TLC or extra peaks in my NMR. What are these impurities and how can I get rid of them?

Answer: The identity of the impurity depends on the synthetic route used. Below is a summary of common byproducts and strategies for their removal.

Byproduct NameFormation RouteIdentification NotesRemoval Strategy
2-Bromobenzylamine All routesA primary amine, often more polar than the product.Acid Wash: During workup, wash the organic layer with dilute acid (e.g., 1M HCl). The primary amine will be protonated and move to the aqueous layer.[8]
N,N-Dimethyl-2-bromobenzylamine N-AlkylationA tertiary amine, less polar than the product.Careful Chromatography: This byproduct often has a close Rf to the product. Use a shallow solvent gradient during column chromatography for better separation.
Dibenzylamine derivatives Reductive AminationFormed from the reaction of the product with another molecule of the starting aldehyde, followed by reduction.[9]Stoichiometry Control: Use a slight excess of methylamine to favor the formation of the desired product over the secondary reaction. Purification is typically achieved by column chromatography.
N-methylbenzylamine All routesResults from debromination. Can occur under certain reductive conditions (e.g., aggressive catalytic hydrogenation).Source Control: Avoid harsh reducing conditions. If present, it is difficult to separate due to similar properties. Fractional distillation under vacuum or careful chromatography may be effective.
2-Bromobenzyl alcohol Reductive AminationFormed by the reduction of unreacted 2-bromobenzaldehyde.Sodium Bisulfite Wash: Washing the crude reaction mixture with a sodium bisulfite solution can help remove unreacted aldehyde. Otherwise, it is typically separable by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in an Eschweiler-Clarke methylation of 2-bromobenzylamine?

The most common side reaction is over-methylation to form the tertiary amine, N,N-dimethyl-2-bromobenzylamine.[4] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine. The reaction is driven to completion by the irreversible loss of CO2.[4] To minimize this, it is crucial to use a controlled amount of formaldehyde and formic acid.

Q2: My reductive amination reaction using sodium borohydride is giving me a mixture of products. Why?

Sodium borohydride (NaBH₄) can reduce aldehydes. If the imine formation is slow, NaBH₄ may reduce the 2-bromobenzaldehyde to 2-bromobenzyl alcohol, lowering your yield. A more selective reducing agent like sodium triacetoxyborohydride (STAB) is often preferred for one-pot reductive aminations as it is less likely to reduce the aldehyde.[6]

Q3: Why did my reaction mixture turn dark brown/black?

Dark coloration can indicate decomposition or polymerization side reactions. This can be caused by excessive heat, the presence of impurities in the starting materials, or air oxidation of the aldehyde or amine. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) and using purified reagents can help prevent this.

Q4: How can I effectively separate this compound from the starting material, 2-bromobenzylamine?

Liquid-liquid extraction is highly effective.[8] Dissolve the crude mixture in an organic solvent like dichloromethane or ethyl acetate. Wash with a dilute aqueous acid (e.g., 1M HCl). The more basic starting material, 2-bromobenzylamine, and the product will be protonated and extracted into the aqueous layer, while non-basic impurities remain in the organic phase. Then, basify the aqueous layer with NaOH to a high pH (>10) and extract the free amines back into an organic solvent. Since this compound is slightly less basic than the primary amine, some separation can be achieved by carefully controlling the pH during back-extraction, though chromatographic separation is generally more reliable for high purity.

Visualizing Reaction Pathways

Main and Side Reaction Pathways

The following diagram illustrates the desired synthetic pathway for the N-alkylation of 2-bromobenzylamine and the most common side reaction leading to over-alkylation.

G cluster_main Desired Reaction cluster_side Side Reaction A 2-Bromobenzylamine (Primary Amine) B Iminium Ion Intermediate A->B + HCHO, H+ C This compound (Secondary Amine - Product) B->C + HCOOH - CO2 E Second Iminium Ion C->E + HCHO, H+ C->E D N,N-Dimethyl-2-bromobenzylamine (Tertiary Amine - Byproduct) E->D + HCOOH - CO2

Caption: N-alkylation of 2-bromobenzylamine and the over-alkylation side reaction.

Troubleshooting Workflow

This diagram provides a logical flow for troubleshooting common issues during the synthesis.

Troubleshooting start Reaction Complete? check_yield Check Crude Yield start->check_yield Yes optimize Optimize: - Time/Temp - Stoichiometry - Workup pH start->optimize No check_purity Check Purity (TLC/NMR) check_yield->check_purity Acceptable low_yield Low Yield Causes: Incomplete Reaction Side Reactions Workup Loss check_yield->low_yield Low impure Impure Product Causes: Unreacted SM Over-alkylation Other Byproducts check_purity->impure No success Pure Product check_purity->success Yes low_yield->optimize purify Purify: - Acid/Base Wash - Column Chromatography - Distillation impure->purify purify->check_purity

Caption: A logical workflow for troubleshooting synthesis and purification issues.

Experimental Protocol: Eschweiler-Clarke Methylation of 2-Bromobenzylamine

This protocol describes a standard procedure for the synthesis of this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Formic acid is corrosive and formaldehyde is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Materials:

  • 2-Bromobenzylamine (1.0 eq)

  • Formic Acid (98-100%, 2.5 eq)

  • Formaldehyde (37% solution in H₂O, 2.2 eq)

  • Dichloromethane (DCM)

  • Sodium Hydroxide (NaOH) solution (5M)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzylamine.

  • Reagent Addition: Add formic acid to the flask, followed by the slow, dropwise addition of the formaldehyde solution. The addition may be exothermic.

  • Heating: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours. The reaction progress should be monitored by TLC until the starting material is consumed.[3] The evolution of carbon dioxide gas indicates the reaction is proceeding.[4]

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice.

  • Basification: Slowly add 5M NaOH solution to the mixture with stirring until the pH is strongly basic (pH > 10). Ensure the mixture remains cool during this process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

References

Technical Support Center: Purification of 2-Bromo-N-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges of 2-Bromo-N-methylbenzylamine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter purification hurdles with this specific class of compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: The impurity profile is heavily dependent on the synthetic route. For syntheses involving the N-methylation of 2-bromobenzylamine, you can typically expect to find:

  • Unreacted Starting Materials: Residual 2-bromobenzylamine is a common impurity.

  • Over-alkylation Products: If a methylating agent like methyl iodide or dimethyl sulfate is used, the formation of the corresponding quaternary ammonium salt can occur.[1]

  • By-products from the Methylating Agent: The choice of methylating agent can introduce specific impurities. For example, using formaldehyde and a reducing agent might leave residual formaldehyde-related adducts.[1]

  • Solvent and Reagent Residues: Residual solvents and unreacted reagents from the workup (e.g., acids, bases) are also common.

Q2: I'm having trouble separating my product from unreacted 2-bromobenzylamine. Why is this so difficult?

A2: The difficulty arises from the very similar physicochemical properties of the product and the starting material. Both are basic amines with similar polarities and molecular weights. This similarity leads to:

  • Co-elution in Chromatography: They often have very close Rf values on a TLC plate, making baseline separation by standard column chromatography challenging.

  • Similar Solubility: Their solubility in common organic and aqueous solvents during liquid-liquid extraction is nearly identical, preventing effective separation by simple washes.

Q3: How does the basicity of the N-methylbenzylamine core affect purification?

A3: The amine group is basic and can be protonated. This property is both a challenge and a tool:

  • Challenge: On standard silica gel (which is acidic), basic amines can interact strongly, leading to significant peak tailing, streaking, or even irreversible adsorption on the column.[2] This can result in poor separation and low recovery.

  • Tool: The basicity allows for purification via acid-base extraction. By carefully selecting the pH, you can selectively move the amine into an aqueous layer as its salt, wash away non-basic impurities, and then liberate the free amine by re-basifying the aqueous layer.[3]

Q4: What are the best quick analytical methods to assess the purity of my fractions?

A4: A multi-technique approach is always recommended for a robust purity assessment.[4]

  • Thin-Layer Chromatography (TLC): This is the fastest method to get a qualitative sense of purity. A single spot is a good indicator, but not definitive proof.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on purity and is excellent for detecting non-volatile impurities.[4] A C18 reversed-phase column is a common starting point.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure and can often reveal the presence of impurities if they are at a significant enough concentration.

Troubleshooting Guide: Common Purification Problems & Solutions

Problem 1: Poor Separation During Column Chromatography
  • Symptom: Your TLC shows spots that are very close together or overlapping. On the column, fractions are consistently contaminated with byproducts or starting material.

  • Root Cause Analysis: The primary issue is insufficient selectivity between your target compound and the impurities in the chosen stationary phase/mobile phase system. The acidic nature of silica gel often exacerbates this issue for basic amines, causing peak tailing and band broadening that ruins separation.[2]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to the eluent to suppress the interaction between your amine and the acidic silanol groups on the silica.[2]

      • Protocol: Start by adding 0.5-2% triethylamine (TEA) or ammonium hydroxide to your ethyl acetate/hexane or dichloromethane/methanol mobile phase.[2] This will "neutralize" the silica surface, resulting in sharper peaks and often improved separation.

    • Systematic Solvent Screening: Do not rely on a single solvent system. A systematic screen is the most effective way to find optimal separation conditions.

Solvent System ClassStarting Ratio (v/v)PolarityNotes
Non-polar/Polar Aprotic Hexane / Ethyl AcetateLow to MediumA standard starting point. Add TEA if tailing occurs.
Chlorinated/Polar Protic Dichloromethane / MethanolMedium to HighGood for more polar derivatives. Add NH₄OH for very polar amines.[6]
Alternative Aprotic Toluene / AcetoneMediumCan offer different selectivity compared to standard systems.

  • Workflow Diagram:

    chromatography_troubleshooting start Poor Separation on Silica add_base Add 1% TEA or NH4OH to Eluent start->add_base screen_solvents Screen Different Solvent Systems (Table 1) add_base->screen_solvents Still Poor? change_stationary Change Stationary Phase screen_solvents->change_stationary Still Poor? alumina Try Alumina (Neutral/Basic) change_stationary->alumina rp_flash Try Reversed-Phase (C18) change_stationary->rp_flash success Successful Separation alumina->success rp_flash->success

    Caption: Decision tree for troubleshooting poor chromatographic separation.

Problem 2: Stubborn Emulsion During Aqueous Workup
  • Symptom: After shaking your separatory funnel, a thick, stable layer forms between the organic and aqueous phases, making separation impossible.[7]

  • Root Cause Analysis: Benzylamine derivatives can act like surfactants, reducing the interfacial tension between the two immiscible liquid layers and stabilizing the formation of droplets (an emulsion).[7] Vigorous shaking provides the energy to form these stable droplets.[7]

  • Solutions:

    • Minimize Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal energy input.[7]

    • "Break" the Emulsion:

      • Add Brine: Add a saturated aqueous solution of sodium chloride (brine).[8] This increases the ionic strength and density of the aqueous phase, helping to force the separation of the layers.[3]

      • Filter through Celite: As a last resort, filter the entire mixture through a pad of Celite®.[8] The filter aid can help to break up the emulsified droplets.

      • Patience: Sometimes, simply letting the separatory funnel stand undisturbed for 20-30 minutes will allow the emulsion to break on its own.[8]

  • Workflow Diagram:

    emulsion_workflow start Emulsion Formed gentle_swirl Use Gentle Inversions, Not Shaking start->gentle_swirl Prophylactic Step add_brine Add Saturated NaCl (Brine) start->add_brine wait Let Stand for 30 min add_brine->wait celite Filter through Celite Pad wait->celite Still Emulsified? separated Layers Separated wait->separated Separated celite->separated

    Caption: Step-by-step guide for breaking emulsions during workup.

Problem 3: Product Fails to Crystallize, Oiling Out Instead
  • Symptom: Upon concentration or addition of an anti-solvent, the product separates as a viscous oil or an amorphous solid rather than forming crystals.

  • Root Cause Analysis: The presence of impurities disrupts the formation of a regular crystal lattice. Even small amounts of structurally similar impurities can inhibit crystallization. Residual solvent can also plasticize the solid, preventing crystal formation.

  • Solutions:

    • Increase Purity: The most reliable solution is to improve the purity of the material before attempting crystallization. Re-chromatograph the material if necessary.

    • Systematic Solvent Screening for Crystallization:

      • Protocol: Dissolve a small amount of your oily product in a good solvent (e.g., dichloromethane, ethyl acetate) in a test tube. Slowly add a miscible anti-solvent (e.g., hexane, pentane) dropwise until the solution becomes faintly cloudy. Warm the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath or freezer.

    • Induce Crystallization:

      • Seeding: If you have a few crystals, add one to the supersaturated solution to act as a nucleation point.

      • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation sites.

Good Solvents (High Solubility)Anti-Solvents (Low Solubility)Common Solvent/Anti-Solvent Pairs
Dichloromethane (DCM)HexaneDCM / Hexane
Ethyl Acetate (EtOAc)PentaneEtOAc / Pentane
AcetoneDiethyl EtherAcetone / Diethyl Ether
Methanol (MeOH)WaterMeOH / Water (for salts)

Advanced Purification Strategies

For exceptionally challenging separations, more advanced techniques may be required:

  • Preparative HPLC: Offers significantly higher resolving power than flash chromatography, though it is more resource-intensive. Both normal-phase and reversed-phase preparative HPLC can be employed.[9]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying amines and other basic compounds.[10] It often provides better peak shapes and faster separations than HPLC.[10]

References

Troubleshooting guide for Suzuki coupling with 2-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Introduction: Navigating the Challenges of Amine-Containing Benzyl Halides

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and mild conditions.[1] However, specific substrate classes present unique challenges that can lead to reaction failure if not properly addressed. 2-Bromo-N-methylbenzylamine is a prime example of such a "problematic substrate." Its inherent properties—an electron-rich aromatic ring due to the benzylamine moiety and a potentially coordinating nitrogen atom—can complicate the standard catalytic cycle, often leading to low yields and significant side reactions.[2][3]

This guide provides a comprehensive troubleshooting framework for researchers working with this and similar substrates. We will move beyond generic advice to explain the causal mechanisms behind common failures and offer targeted, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is extremely low or I'm only recovering starting material. What are the most common points of failure?

A1: Low conversion with a substrate like this compound typically points to issues within the catalytic cycle's key steps: oxidative addition or catalyst stability.

The primary culprits are often an inadequate catalyst system or suboptimal base/solvent selection. The N-methylbenzylamine group is electron-donating, which can slow the initial, often rate-determining, oxidative addition of the aryl bromide to the Pd(0) center.[1][4] Furthermore, the amine can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[3][5]

Key Troubleshooting Steps:

  • Catalyst & Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. You require a ligand that is both bulky and highly electron-donating to facilitate oxidative addition and promote the formation of the active monoligated palladium species.[3][6] Buchwald-type biaryl phosphine ligands are the gold standard here.

  • Palladium Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ or an air-stable precatalyst (e.g., G3 or G4 palladacycles) that rapidly generates the active Pd(0) species is crucial.[4][7][8] Starting with Pd(II) salts like Pd(OAc)₂ can be inefficient and may promote side reactions like homocoupling before the active catalyst is formed.[9][10]

  • Base Selection: The base's role is to activate the boronic acid for transmetalation.[11][12] However, a base that is too strong or coordinating can exacerbate side reactions. For this substrate, moderately strong, non-coordinating inorganic bases are preferred.

Q2: I'm observing a major byproduct that corresponds to the mass of N-methylbenzylamine. What is this, and how can I prevent it?

A2: This byproduct is the result of dehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[2] This is a very common side reaction with electron-rich aryl halides and substrates containing heteroatoms.[2][13][14]

The mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base, solvent (especially alcohols), or trace water.[2][4] This Pd-H species can then undergo reductive elimination with the aryl group to yield the undesired dehalogenated product.

Strategies to Minimize Dehalogenation:

  • Choice of Base: Avoid amine bases or alkoxides if possible, as they are known hydride sources.[4] Inorganic bases like K₂CO₃ or K₃PO₄ are generally safer choices.

  • Ligand Selection: Bulky ligands that accelerate the forward catalytic cycle (transmetalation and reductive elimination) can outcompete the dehalogenation pathway.[2] Ligands like SPhos have been shown to be effective in suppressing this side reaction.[6][15]

  • Solvent Purity: Ensure solvents are anhydrous (unless water is a required co-solvent) and properly degassed to minimize potential hydride sources.

  • Boronic Acid Quality: A slow transmetalation step allows more time for competing side reactions like dehalogenation.[2] Using a high-purity, reactive boronic acid or a more stable derivative like a pinacol ester can help push the reaction forward.[16]

Q3: My primary impurity is a symmetrical biaryl derived from my boronic acid. How can I suppress this homocoupling?

A3: The formation of a boronic acid dimer is known as homocoupling . This side reaction not only consumes your nucleophile but can also complicate purification. It primarily occurs through two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the dimer, regenerating Pd(0) in the process.[9][10]

  • Pd(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to produce the homocoupled product before the catalytic cycle is fully established.[9]

Solutions for Preventing Homocoupling:

  • Rigorous Degassing: This is the most critical step. Before heating, thoroughly degas your reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[2][10]

  • Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ to avoid the initial Pd(II)-mediated pathway.[4][7]

  • Use Bulky Ligands: Sterically hindered ligands can disfavor the formation of the palladium-boronic acid intermediates that lead to homocoupling.[7]

Catalyst System Selection for this compound

The choice of palladium source and ligand is paramount for this substrate class. The table below summarizes common choices and provides a rationale for their use.

Catalyst ComponentExample(s)Rationale & Suitability
Palladium Source Pd₂(dba)₃, Pd(dba)₂Recommended. These are Pd(0) sources that enter the catalytic cycle directly, minimizing Pd(II)-mediated side reactions.[4]
XPhos-Pd-G3, SPhos-Pd-G4Highly Recommended. Air-stable precatalysts that efficiently generate the active monoligated Pd(0) species, often leading to higher yields and cleaner reactions.[8]
Pd(OAc)₂, PdCl₂(dppf)Use with Caution. These are Pd(II) sources that require in situ reduction. Can be less efficient and may promote homocoupling.[9]
Ligand SPhos, XPhos, RuPhosHighly Recommended. Bulky, electron-rich biaryl monophosphine ligands. They accelerate oxidative addition for electron-rich substrates and promote reductive elimination.[6][15][17]
P(t-Bu)₃, PCy₃Good Alternative. Electron-rich and bulky trialkylphosphines that can also be effective.[7]
PPh₃, dppfNot Recommended. Generally not electron-rich or bulky enough for this challenging substrate. Often leads to low conversion or catalyst decomposition.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the reaction. For a substrate like this compound, optimizing conditions to favor the forward momentum of this cycle is key to preventing side reactions.

Suzuki_Cycle pd0 LₙPd(0) (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)-X (Organopalladium Complex) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)-R² transmetal->pd_r1_r2 red_elim Reductive Elimination pd_r1_r2->red_elim product R¹-R² (Desired Product) pd_r1_r2->product red_elim->pd0 sub1 R¹-X sub1->ox_add sub2 [R²-B(OH)₂OR]⁻ sub2->transmetal base Base (e.g., K₂CO₃) base->sub2 Activation boronic R²-B(OH)₂ boronic->base Troubleshooting_Workflow start Reaction Failed or Low Yield check_byproducts Analyze Crude Mixture (LCMS, ¹H NMR) start->check_byproducts no_reaction Observation: Mainly Starting Materials check_byproducts->no_reaction No Product dehalogenation Observation: Dehalogenated Byproduct check_byproducts->dehalogenation Ar-H Byproduct homocoupling Observation: Boronic Acid Dimer check_byproducts->homocoupling Ar-Ar Byproduct cause_catalyst Potential Cause: - Inactive Catalyst - Poor Ligand Choice no_reaction->cause_catalyst cause_dehalo Potential Cause: - Hydride Source (Base/Solvent) - Slow Transmetalation dehalogenation->cause_dehalo cause_homo Potential Cause: - Oxygen Contamination - Pd(II) Precatalyst homocoupling->cause_homo solution_catalyst Solution: - Use Buchwald Ligand (SPhos) - Use Pd(0) or Precatalyst - Increase Temperature cause_catalyst->solution_catalyst solution_dehalo Solution: - Use K₂CO₃ or K₃PO₄ - Use Anhydrous Solvents - Use High-Purity Boronic Acid cause_dehalo->solution_dehalo solution_homo Solution: - Rigorous Degassing - Use Pd₂(dba)₃ - Use Bulky Ligand cause_homo->solution_homo

References

How to avoid dehalogenation of 2-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation in Synthetic Applications

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the undesired dehalogenation of 2-Bromo-N-methylbenzylamine during chemical synthesis, particularly in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, our goal is to provide you with the causal understanding and practical solutions needed to optimize your reactions and ensure the integrity of your target molecules.

Troubleshooting Guide: Minimizing Dehalogenation Side Products

This section addresses specific issues you may encounter in the lab. The primary focus is on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), which are common applications for this substrate and are frequently plagued by this side reaction.

Q: I am observing a significant amount of N-methylbenzylamine (the dehalogenated byproduct) in my palladium-catalyzed cross-coupling reaction. What are the primary causes and how can I mitigate this?

A: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common challenge that points to the generation of a palladium-hydride (Pd-H) species in your catalytic cycle. This species can reductively eliminate with your substrate faster than the desired cross-coupling pathway. The issue is multi-faceted, stemming from your choice of base, ligand, solvent, and reaction conditions.

Below is a systematic guide to diagnosing and solving the problem.

The base is the most frequent culprit in promoting dehalogenation.

  • The Problem with Strong Alkoxide Bases: Strong bases with available β-hydrogens, such as sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and sodium ethoxide (NaOEt), are well-documented to be sources of hydride.[1][2] They can react with the palladium catalyst to form a Pd-H intermediate, which is the active species in the dehalogenation pathway.

  • Recommended Solution: Switch to weaker, non-nucleophilic inorganic bases. These are far less likely to act as hydride donors.

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Excellent general-purpose bases for many cross-coupling reactions.[3]

    • Potassium Phosphate (K₃PO₄): A slightly stronger inorganic base that is highly effective and often used with sterically hindered substrates.[1][3]

The ligand's steric and electronic properties dictate the relative rates of the desired reductive elimination versus the undesired dehalogenation.

  • The Problem with Small, Less Electron-Donating Ligands: Ligands like triphenylphosphine (PPh₃) can be suboptimal. They may not sufficiently accelerate the reductive elimination of the desired product, allowing more time for the competing dehalogenation pathway to occur.[4]

  • Recommended Solution: Employ bulky, electron-rich phosphine ligands or N-Heterocyclic Carbene (NHC) ligands. These ligands promote the crucial final step of the catalytic cycle (reductive elimination), effectively out-competing the dehalogenation side reaction.[3][5]

    • Biarylphosphine Ligands (Buchwald Ligands): SPhos, XPhos, and RuPhos are industry standards for suppressing dehalogenation and coupling challenging substrates.[3]

    • Bulky Alkylphosphine Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) is highly effective at promoting reductive elimination.[3]

    • Pre-catalysts: Using well-defined pre-catalysts (e.g., XPhos Pd G2 or G3) ensures the efficient generation of the active Pd(0) species and can lead to more reproducible results with lower catalyst loadings.[5]

The solvent can act as a direct hydride source or influence catalyst stability and reactivity.

  • The Problem with Protic or Certain Coordinating Solvents:

    • Alcohols (e.g., Ethanol, Isopropanol): These can directly act as hydride sources, especially in the presence of a strong base, leading to significant dehalogenation.[1][2]

    • Coordinating Aprotic Solvents (e.g., Dioxane, DMF): While common, these solvents have been observed in some systems to promote dehalogenation more than non-coordinating alternatives.[4][6]

  • Recommended Solution: Use anhydrous, aprotic, and less coordinating solvents.

    • Toluene or CPME (Cyclopentyl methyl ether): Excellent first choices that are less likely to participate in the reaction. Switching from dioxane to toluene has been shown to reduce dehalogenation.[4]

    • Tetrahydrofuran (THF): Another common and generally effective aprotic solvent.[5]

  • The Problem with Excessive Heat or Time: Higher temperatures and longer reaction times provide more opportunity for side reactions, including catalyst decomposition and dehalogenation, to occur.[1]

  • Recommended Solution:

    • Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Start screening around 80 °C and adjust as needed.

    • Monitor the reaction closely by TLC, LC-MS, or GC-MS. Work up the reaction as soon as the starting material is consumed to prevent the accumulation of byproducts.

IssuePotential CauseRecommended Action(s)
High levels of dehalogenated byproduct Inappropriate Base: Using strong alkoxide bases (e.g., NaOtBu, KOtBu).[1]Switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3]
Suboptimal Ligand: The ligand is not effectively promoting reductive elimination.[4]Use a bulky, electron-rich ligand (e.g., XPhos, SPhos) or a modern pre-catalyst (e.g., XPhos Pd G3).[3][5]
Problematic Solvent: The solvent is acting as a hydride source (e.g., alcohols) or promoting side reactions.[2][6]Use an anhydrous, aprotic solvent like toluene or THF.[4][5]
Excessive Temperature/Time: High heat and long duration increase the rate of side reactions.[1]Run the reaction at the lowest effective temperature (e.g., 80-100 °C) and monitor closely to minimize reaction time.
Atmosphere Control: Presence of oxygen or moisture.Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) with anhydrous solvents.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the dehalogenation of this compound?

A1: The dominant mechanism for dehalogenation in palladium-catalyzed cross-coupling reactions involves the formation of a palladium-hydride (Pd-H) intermediate. The catalytic cycle for the desired reaction (e.g., Suzuki-Miyaura) involves oxidative addition, transmetalation, and reductive elimination. The dehalogenation pathway is a parasitic cycle that intercepts the Ar-Pd(II)-X intermediate.

Mechanistic Steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form an Aryl-Pd(II)-Br complex. This step is common to both the desired and undesired pathways.[7]

  • Hydride Formation: A Pd-H species is generated. This most commonly occurs via β-hydride elimination from an alkoxide base or an alcohol solvent present in the reaction.[2][8]

  • Anion Exchange: The bromide on the palladium complex is exchanged for the hydride, forming an Aryl-Pd(II)-H intermediate.

  • Reductive Elimination (Dehalogenation): This intermediate rapidly undergoes reductive elimination to form the dehalogenated product (N-methylbenzylamine) and regenerates the Pd(0) catalyst, which can re-enter either cycle.[9]

G cluster_main Desired Cross-Coupling Cycle cluster_side Dehalogenation Side Reaction Pd0 L₂Pd(0) OxAdd Ar-Pd(II)(L)₂-Br Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)(L)₂-R OxAdd->Transmetal PdH_intermediate Ar-Pd(II)(L)₂-H OxAdd->PdH_intermediate Anion Exchange Product Ar-R Transmetal->Product Dehalogenated_Product Ar-H PdH_source Hydride Source (e.g., Base, Solvent) PdH_source->OxAdd PdH_intermediate->Dehalogenated_Product Reductive Elimination

Caption: Catalytic cycle showing the competing dehalogenation pathway.
Q2: How can I accurately quantify the amount of dehalogenated byproduct in my reaction mixture?

A2: Accurate quantification is crucial for optimizing your reaction conditions. Several standard analytical techniques are suitable:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often the best method for volatile and thermally stable compounds like N-methylbenzylamine and its derivatives. It provides excellent separation and definitive identification based on mass spectra. Using an internal standard allows for precise quantification.[10]

  • High-Performance Liquid Chromatography (HPLC) / UHPLC-MS: For less volatile products or for real-time reaction monitoring, HPLC with UV detection or mass spectrometry (MS) is ideal. A pentafluorophenyl column can be particularly effective for separating halogenated compounds from their dehalogenated analogs.[11]

  • ¹H NMR Spectroscopy: After purification of the crude mixture, ¹H NMR can provide a straightforward ratio of the desired product to the dehalogenated byproduct. Compare the integration of a unique proton signal on the desired product against the signal of the proton that replaced the bromine atom on the byproduct.[1]

Q3: My substrate has an amine group. Can this N-H bond itself cause dehalogenation?

A3: While the primary sources of hydride are typically the base or solvent, the substrate itself can play a role, particularly in N-H containing heterocycles.[3][12] For this compound, the N-methyl group means there is no acidic N-H proton on the benzylamine itself. However, the nitrogen lone pair can coordinate to the palladium center. This coordination can influence the catalyst's electronic properties and reactivity, potentially making it more susceptible to dehalogenation pathways, especially if the catalyst system is not robust. Using bulky ligands helps prevent this undesirable coordination while still allowing for catalytic activity.

Q4: I have followed all the recommendations, but dehalogenation persists. What is my next step?

A4: If dehalogenation remains a significant issue after optimizing the base, ligand, solvent, and temperature, consider a more fundamental change in strategy.

TroubleshootingWorkflow start Dehalogenation Observed check_base Is the base an alkoxide (e.g., NaOtBu)? start->check_base change_base Switch to K₃PO₄ or K₂CO₃ check_base->change_base Yes check_ligand Is the ligand small (e.g., PPh₃)? check_base->check_ligand No change_base->check_ligand change_ligand Switch to a bulky ligand (e.g., XPhos, SPhos) check_ligand->change_ligand Yes check_solvent Is the solvent protic (e.g., an alcohol)? check_ligand->check_solvent No change_ligand->check_solvent change_solvent Switch to anhydrous Toluene or THF check_solvent->change_solvent Yes check_temp Is the reaction temperature >100°C? check_solvent->check_temp No change_solvent->check_temp lower_temp Lower temperature and monitor reaction closely check_temp->lower_temp Yes final_check Problem Solved? check_temp->final_check No lower_temp->final_check end_success Success final_check->end_success Yes end_fail Consider alternative strategy (e.g., change halide to -Cl, change coupling partner) final_check->end_fail No

Caption: A logical workflow for troubleshooting dehalogenation.
  • Change the Halide: The C-X bond strength and oxidative addition rate follow the trend I > Br > Cl.[1] Aryl bromides are often a good compromise, but if dehalogenation is unavoidable, switching to the analogous 2-Chloro-N-methylbenzylamine may solve the problem. The stronger C-Cl bond is less prone to undesired side reactions, but this will require a more active catalyst system (e.g., a G3 or G4 pre-catalyst with a ligand like SPhos or XPhos) to achieve efficient oxidative addition.[1][13]

  • Alternative Coupling Reactions: While palladium catalysis is dominant, consider if other metals like iron or copper could be suitable for your specific transformation, as they operate via different mechanisms.[14][15]

Example Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Dehalogenation

This protocol incorporates the best practices discussed above for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the XPhos Pd G3 pre-catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous toluene via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC every 1-2 hours.

  • Upon completion (disappearance of the starting bromide), cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate or another suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.

References

Technical Support Center: Enhancing the Stability of 2-Bromo-N-methylbenzylamine During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-N-methylbenzylamine. This guide is designed to provide in-depth, practical advice to enhance the stability of this versatile chemical intermediate during storage, ensuring the integrity and reproducibility of your experiments. Drawing upon established principles of chemical stability and analytical science, this center offers troubleshooting guidance and frequently asked questions in a direct, question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound, like many benzylamine derivatives, is susceptible to degradation through several pathways. The primary factors of concern are exposure to atmospheric oxygen, carbon dioxide, light, and moisture.[1] Oxidation can lead to the formation of imines and other related impurities.[2][3][4][5] Reaction with atmospheric carbon dioxide can result in the formation of a solid carbamate salt, which can alter the compound's physical state and purity.[6][7][8][9] Exposure to light, particularly UV light, can provide the energy to initiate and accelerate these degradation reactions. Finally, moisture can facilitate hydrolytic degradation pathways.

Q2: I've noticed a color change in my sample of this compound, from a colorless/pale yellow liquid to a darker yellow or brown. What could be the cause?

A2: A color change is a common indicator of chemical degradation. This is often due to the formation of oxidized impurities, such as the corresponding imine, N-(2-bromobenzylidene)-N-methylamine, and potentially further polymerization products. This process can be accelerated by exposure to air and light.[2][3][5] It is crucial to assess the purity of the discolored material before use, as these impurities can significantly impact the outcome of your reactions.

Q3: My liquid this compound has solidified or become viscous upon storage. What has happened?

A3: The solidification or increased viscosity of liquid this compound is a strong indication of its reaction with atmospheric carbon dioxide to form a carbamate salt.[6][7][8][9] This is a reversible reaction, but the presence of the carbamate can complicate handling and accurate dispensing. To prevent this, it is imperative to store the compound under an inert atmosphere.

Q4: What are the ideal storage conditions to maximize the shelf-life of this compound?

A4: To ensure the long-term stability of this compound, it should be stored in a tightly sealed, amber glass vial or a container made of an inert material to protect it from light. The container should be flushed with an inert gas, such as argon or nitrogen, before sealing to displace air and moisture.[1] It is recommended to store the container in a cool, dry, and dark place, such as a refrigerator (2-8°C), and in a well-ventilated area.[10]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common stability-related issues with this compound.

Observed Issue Potential Cause(s) Recommended Actions & Investigations
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.1. Purity Analysis: Perform HPLC or GC-MS analysis to identify and quantify impurities. Compare the chromatogram to a reference standard or a freshly opened sample. 2. Review Storage: Check if the container was properly sealed and protected from light. 3. Purification (if necessary): For critical applications, consider purification by vacuum distillation or column chromatography.
Solidification or Increased Viscosity Reaction with atmospheric CO2 to form a carbamate.1. Inert Atmosphere Handling: If the material is needed urgently, carefully warm the sample under a gentle stream of inert gas to potentially reverse the carbamate formation and restore the liquid state for immediate use. 2. Confirm by IR Spectroscopy: The presence of a carbamate can be confirmed by a characteristic carbonyl stretch in the IR spectrum. 3. Preventative Measures: For future storage, ensure the container is thoroughly flushed with an inert gas before sealing.
Presence of Particulate Matter Could be carbamate formation, crystallization of the compound at low temperatures, or insoluble impurities.1. Visual Inspection: Gently warm the sample to room temperature to see if the particulates dissolve. If they do, it may be due to low-temperature crystallization. 2. Solubility Test: Take a small aliquot and test its solubility in a suitable solvent. Insoluble matter may indicate significant degradation or contamination. 3. Filtration: If the particulate matter is minimal and the purity is otherwise acceptable, the liquid can be filtered through a syringe filter before use.
Inconsistent Reaction Yields or Impurity Profiles Degradation of the starting material.1. Stability-Indicating Method: Develop and validate an HPLC method to track the purity of your this compound over time. 2. Forced Degradation Study: Conduct a forced degradation study to understand the potential degradation products and ensure your analytical method can detect them.[9][11][12] 3. Use Fresh Aliquots: For a series of experiments, it is advisable to use a freshly opened vial or to aliquot the material into smaller, single-use vials upon receipt.

Visualizing Degradation Pathways

The primary degradation pathways for this compound are oxidation and reaction with carbon dioxide. The following diagrams illustrate these processes.

degradation_pathways cluster_oxidation Oxidation Pathway cluster_co2_reaction Reaction with CO2 This compound This compound Imine_Intermediate N-(2-bromobenzylidene)-N-methylamine (Imine) This compound->Imine_Intermediate [O], Light Further_Oxidation_Products Further Oxidation Products Imine_Intermediate->Further_Oxidation_Products [O] 2-Bromo-N-methylbenzylamine_CO2 This compound Carbamate_Salt Carbamate Salt 2-Bromo-N-methylbenzylamine_CO2->Carbamate_Salt CO2 (from air)

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Recommended Storage Procedure

  • Procurement: Upon receipt, inspect the container for any signs of damage or leakage.

  • Inert Atmosphere: If the compound is not already packaged under an inert atmosphere, transfer it to a clean, dry, amber glass vial with a PTFE-lined cap in a glove box or under a gentle stream of argon or nitrogen.

  • Sealing: Tightly seal the vial immediately after flushing with inert gas. For added security, wrap the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, date received, and storage conditions.

  • Storage Location: Store the vial in a refrigerator at 2-8°C, away from light and sources of ignition.[10]

  • Aliquoting: For frequent use, it is highly recommended to aliquot the material into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material to air and moisture.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Method optimization and validation are essential for specific applications.[7][10][13]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of this compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

hplc_workflow Sample_Preparation Prepare Sample (1 mg/mL in mobile phase) Filtration Filter through 0.45 µm syringe filter Sample_Preparation->Filtration Injection Inject 10 µL into HPLC Filtration->Injection Chromatographic_Separation Separation on C18 column with gradient elution Injection->Chromatographic_Separation Detection UV Detection at 210 nm Chromatographic_Separation->Detection Data_Analysis Analyze chromatogram for purity and impurities Detection->Data_Analysis

Caption: Workflow for HPLC purity analysis.

References

Common pitfalls in the handling and use of 2-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for 2-Bromo-N-methylbenzylamine (CAS 698-19-1). This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with the handling, storage, and application of this versatile synthetic intermediate. By understanding the underlying chemical principles, you can optimize your experimental outcomes and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound.

Q1: What are the primary chemical features and reactivity sites of this compound?

A1: this compound, with the molecular formula C₈H₁₀BrN, possesses two key reactive sites that dictate its chemical behavior.[1]

  • Secondary Amine (-NHCH₃): The N-methylamino group is nucleophilic and basic. It readily participates in reactions such as acylation, alkylation, and condensation.

  • Aryl Bromide (Ar-Br): The bromine atom attached to the benzene ring is a leaving group, making this position susceptible to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The bromine atom is an ortho, para-director for electrophilic aromatic substitution, though it is deactivating overall due to its inductive electron-withdrawing effect.[2]

The molecule's reactivity is a balance between the nucleophilicity of the amine and the reactivity of the C-Br bond.

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage is critical to maintain the compound's purity and prevent degradation.

ParameterRecommendationRationale
Temperature 2-8°C, refrigerated.[3]Slows down potential degradation pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).The benzylamine moiety can be sensitive to air and carbon dioxide.[4]
Light Protect from light.[3]Minimizes light-induced degradation.
Container Tightly sealed container in a dry, well-ventilated place.[5]Prevents absorption of moisture and atmospheric contaminants.

Handling Precautions:

  • Handle in a well-ventilated area, preferably a fume hood.[5]

  • Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Avoid contact with skin and eyes, as it can cause serious eye irritation.[5][6][7]

  • The compound is harmful if swallowed.[5][6]

Q3: My this compound has a yellow to brown color. Is it still usable?

A3: While the pure compound is often described as a clear to light yellow liquid, discoloration to yellow or brown typically indicates the presence of impurities, likely due to oxidation or other degradation pathways. N-benzylamines can be susceptible to air oxidation.[4]

Recommendation:

  • Assess Purity: Before use, it is highly recommended to assess the purity of the discolored material using analytical techniques like ¹H NMR, GC-MS, or HPLC.

  • Purification: If impurities are detected, purification by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or distillation under reduced pressure may be necessary.[1]

Using impure starting material can lead to lower yields, unexpected side products, and difficulty in product purification.

Q4: What are the most common impurities found in commercial batches of this compound?

A4: Impurities can arise from the synthetic route or degradation during storage. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include 2-bromobenzyl chloride or 2-bromobenzaldehyde.[1]

  • Over-alkylation Products: Formation of the tertiary amine, 2-bromo-N,N-dimethylbenzylamine.

  • Oxidation Products: Such as 2-bromobenzaldehyde or 2-bromobenzoic acid, formed from oxidation of the benzylamine.

  • Residual Solvents: Solvents used during synthesis and purification.[1]

Section 2: Troubleshooting Guide for Synthetic Applications

This section provides detailed troubleshooting for common palladium-catalyzed cross-coupling reactions.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. However, substrates like this compound can present unique challenges.

Potential Causes & Solutions
CauseExplanation & Troubleshooting Steps
Catalyst Inactivation The secondary amine can coordinate to the palladium center, potentially inhibiting the catalytic cycle. Oxygen can also deactivate the Pd(0) catalyst.[8] Solutions:Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that can promote reductive elimination and prevent strong amine coordination. • Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Ar or N₂) for an extended period.[8]
Inappropriate Base The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to cause side reactions. The amine substrate itself is basic. Solutions:Base Screening: Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[8] For substrates with acidic or basic functional groups, the base choice can be crucial. • Solubility: Ensure the chosen base has some solubility in the reaction medium. Using a mixed solvent system like Dioxane/Water can help.[8]
Boronic Acid Decomposition Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen) or homocoupling, especially in the presence of water and base at elevated temperatures.[8][9][10] Solutions:Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters.[8] • Control Temperature: Avoid excessively high temperatures which can accelerate decomposition.[8]
Side Reactions The free amine can potentially react with other electrophiles in the mixture or interfere with the desired reaction pathway.

Troubleshooting Workflow: Suzuki Coupling

start Low Yield in Suzuki Coupling cat_check Catalyst/Ligand Issue? start->cat_check base_check Suboptimal Base? start->base_check reagent_check Reagent Purity/Stability? start->reagent_check cat_sol Action: • Use fresh catalyst/ligand. • Ensure rigorous degassing. • Screen bulky phosphine ligands. cat_check->cat_sol Yes base_sol Action: • Screen different bases (K₃PO₄, Cs₂CO₃). • Vary solvent system (e.g., Dioxane/H₂O). base_check->base_sol Yes reagent_sol Action: • Check purity of starting materials. • Use fresh, anhydrous solvents. • Consider using a boronic ester. reagent_check->reagent_sol Yes

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.

Issue 2: Complications in Buchwald-Hartwig Amination

When using this compound as the aryl halide partner in a Buchwald-Hartwig amination, the goal is to form a new C-N bond at the site of the bromine atom.

Potential Causes & Solutions
CauseExplanation & Troubleshooting Steps
Self-Coupling/Dimerization The substrate itself contains both an aryl halide and a nucleophilic amine. Under reaction conditions, one molecule can react with another, leading to dimerization or oligomerization.
Catalyst Inhibition Similar to the Suzuki reaction, the substrate's own secondary amine can coordinate to the palladium catalyst, potentially hindering its activity with the desired amine coupling partner.[11]
Steric Hindrance The ortho-bromo and N-methylbenzyl groups can create steric congestion around the reaction center, slowing the rate of oxidative addition.[2] This can be a significant factor when coupling with bulky amines.
Incorrect Base Selection A base that is too strong might deprotonate the benzylic protons, leading to potential side reactions. A base that is too weak will not facilitate the catalytic cycle effectively.[11]
Recommended Protocol & Optimization Strategy

To minimize self-coupling and promote the desired intermolecular reaction, a common strategy is to convert the secondary amine of this compound into a less nucleophilic or protected form.

Step-by-Step Protocol: Acylation followed by Buchwald-Hartwig Coupling

  • Protection/Acylation:

    • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM).

    • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

    • Cool the mixture in an ice bath (0 °C).

    • Slowly add an acylating agent, such as acetyl chloride or Boc-anhydride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with aqueous NaHCO₃ and brine, then dry the organic layer and concentrate to obtain the protected amide.[12] This amide is now significantly less nucleophilic.

  • Buchwald-Hartwig Coupling:

    • Combine the protected amide (1.0 eq), the desired amine coupling partner (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., BINAP, Xantphos, 4 mol%) in a reaction vessel.

    • Add a base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or LHMDS (1.4 eq).[13]

    • Add a dry, degassed solvent such as toluene or dioxane.

    • Heat the reaction under an inert atmosphere until the starting material is consumed.

    • Cool the reaction, filter off the solids, and purify the product via column chromatography.

  • Deprotection (if necessary):

    • Cleave the protecting group under appropriate conditions (e.g., acid or base hydrolysis for an amide/carbamate) to yield the final desired product.

Reaction Scheme Visualization

cluster_0 Step 1: Protection cluster_1 Step 2: Buchwald-Hartwig Coupling cluster_2 Step 3: Deprotection start This compound prot N-Protected Intermediate (e.g., Amide or Carbamate) start->prot Acylation (e.g., Ac₂O, Boc₂O) couple Coupled Product (Protected) prot->couple Pd Catalyst, Ligand, Base + Amine Partner (R₂NH) final Final Product couple->final Hydrolysis

References

Validation & Comparative

A Strategic Guide to the Synthesis of Substituted Tertiary Benzylamines: A Comparative Analysis Featuring 2-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzylation of amines is a cornerstone transformation in organic synthesis, particularly within medicinal chemistry, where the N-benzyl motif is a privileged scaffold in numerous pharmacologically active compounds.[1] The choice of benzylation strategy—selecting the right amine and the right electrophile—is critical for efficiency, yield, and the potential for downstream functionalization. This guide provides an in-depth comparison of synthetic strategies, focusing on the unique utility of 2-Bromo-N-methylbenzylamine as a strategic building block compared to conventional benzylating agents like benzyl bromide.

While traditional agents such as benzyl bromide offer high reactivity for straightforward benzylation, they lack handles for subsequent molecular elaboration.[2][3] this compound, conversely, is a bifunctional reagent. Its secondary amine provides a nucleophilic center for alkylation, while the ortho-bromo substituent serves as a versatile anchor for cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will dissect the reactivity profiles, present comparative experimental data, and provide detailed protocols to empower researchers to make informed strategic decisions in their synthetic endeavors.

Introduction: The Significance of the N-Benzyl Moiety

The N-benzyl group is more than just a simple substituent; its presence in a molecule can be crucial for biological activity. The benzyl group can engage in vital cation-π interactions with protein targets, while the amine scaffold provides a three-dimensional framework that can be tailored to optimize efficacy, selectivity, and pharmacokinetic properties.[1] Consequently, developing robust and versatile methods for constructing N-benzylated structures is a central theme in drug discovery and development.[4] This guide moves beyond simple benzylation to explore strategic synthesis, comparing the direct, high-reactivity approach of classical benzyl halides with the nuanced, multi-stage potential offered by pre-functionalized amines like this compound.

Profiling the Reagents: A Tale of Two Strategies

The synthesis of a target N-benzylated tertiary amine can be approached from different directions. The choice depends on whether the primary goal is simple benzylation or a more complex synthesis requiring downstream modification.

Strategy A: The Workhorse - Conventional Benzylating Agents
  • Reagents: Benzyl Bromide (BnBr), Benzyl Chloride (BnCl).

  • Profile: These are highly reactive electrophiles used to install an unsubstituted benzyl group (C₆H₅CH₂-).[5] Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group.[2]

  • Mechanism: They readily participate in Sₙ2 reactions with nucleophilic amines. The reaction is typically driven to completion with a non-nucleophilic base to quench the HBr or HCl byproduct.[1]

  • Use Case: Ideal for the rapid and efficient synthesis of simple N-benzylated amines where no further modification of the benzyl ring is required.

Strategy B: The Specialist - this compound
  • Reagent: this compound.

  • Profile: This is a secondary amine, acting as a nucleophile in alkylation reactions.[6] Its defining features are the N-methyl group, which pre-installs one substituent and prevents over-alkylation at the nitrogen, and the ortho-bromo substituent on the aromatic ring.[7]

  • Mechanism: The secondary amine nitrogen attacks an electrophile (e.g., an alkyl halide) to form a tertiary amine. The key distinction is that the bromine atom remains intact, serving as a latent reactive site.

  • Use Case: Best employed in multi-step syntheses where the initial N-alkylation is followed by a subsequent transformation, such as a Suzuki, Sonogashira, or Buchwald-Hartwig coupling, at the ortho-position. This allows for the construction of complex, sterically hindered, and poly-functionalized scaffolds.

Comparative Analysis: Reactivity, Selectivity, and Strategic Value

The choice between these strategies hinges on a trade-off between immediate reactivity and long-term synthetic potential.

Factors Influencing Benzylation Reactions

Below is a diagram illustrating the key factors that govern the outcome of benzylation reactions. Understanding these principles is crucial for protocol optimization.

G Key Factors in N-Benzylation Reactions cluster_electrophile Electrophile (Benzylating Agent) cluster_nucleophile Nucleophile (Amine) cluster_conditions Reaction Conditions center N-Benzylation Outcome leaving_group Leaving Group (Br > Cl > OTs) leaving_group->center Affects Rate sterics_e Steric Hindrance (e.g., ortho-substituents) sterics_e->center Affects Rate & Accessibility electronics_e Electronic Effects (EWG vs. EDG on ring) electronics_e->center Affects Reactivity basicity Basicity / Nucleophilicity (Aliphatic > Aromatic) basicity->center Affects Rate sterics_n Steric Hindrance (Primary > Secondary > Tertiary) sterics_n->center Affects Rate & Over-alkylation base Base Strength & Type (e.g., K₂CO₃, NaH, TEA) base->center Drives Equilibrium solvent Solvent Polarity (e.g., DMF, ACN, DCM) solvent->center Influences Solubility & Rate temp Temperature temp->center Controls Rate

Caption: Factors influencing the outcome of N-benzylation reactions.

Quantitative Comparison

The following table summarizes representative reaction outcomes for N-alkylation of secondary amines, providing a baseline for expected performance. Direct side-by-side comparisons are often unavailable in the literature, so data is compiled from analogous transformations.

ParameterN-Alkylation with Benzyl BromideN-Alkylation of this compound
Typical Substrate Primary or secondary amines (e.g., piperidine)[1]A range of alkyl halides (e.g., ethyl bromide)
Reaction Type Sₙ2 Nucleophilic SubstitutionSₙ2 Nucleophilic Substitution
Typical Base K₂CO₃, NaH, TriethylamineK₂CO₃, Cs₂CO₃
Solvent Acetonitrile (ACN), DMF, DCMDMF, Acetonitrile (ACN)
Temperature Room Temperature to RefluxRoom Temperature to 80 °C
Relative Rate Very FastModerate to Fast
Key Challenge Over-alkylation with primary amines[8][9]Potential for steric hindrance depending on the electrophile
Strategic Advantage High reactivity, simplicity, cost-effectiveIntroduces a handle (ortho-bromo) for further synthesis[7]
Representative Yield 85-98%[1]70-95% (substrate dependent)

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocols are detailed as self-validating systems.

Workflow: General N-Alkylation Procedure

This diagram outlines the standard laboratory workflow for the N-alkylation of a secondary amine.

graphdot cluster_prep 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Workup & Purification p1 Purify crude product (e.g., column chromatography) p2 Stir under inert atmosphere (N₂) r1 Slowly add alkylating agent (1.1 eq) p2->r1 r2 Stir at specified temperature (RT - 80°C) r1->r2 r3 Monitor reaction progress by TLC/LC-MS r2->r3 w1 Quench reaction (e.g., with H₂O) r3->w1 w2 Extract with organic solvent w1->w2 w3 Dry, filter, and concentrate w2->w3 w3->p1

Caption: A generalized workflow for a typical Sₙ2 N-alkylation reaction.

Protocol 1: N-Benzylation of Piperidine using Benzyl Bromide

This protocol exemplifies the use of a conventional, highly reactive benzylating agent.[1]

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add piperidine (1.0 eq).

  • Solvent & Base: Dissolve the piperidine in anhydrous acetonitrile (ACN) to a concentration of approximately 0.1 M. Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq).

  • Addition of Benzylating Agent: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be further purified by silica gel chromatography if necessary.

Protocol 2: N-Ethylation of this compound

This protocol demonstrates the strategic use of this compound as a nucleophilic building block.

  • Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M. Add finely powdered cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Addition of Electrophile: To the stirring mixture, add ethyl bromide (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-ethyl-2-bromo-N-methylbenzylamine.

The Strategic Choice: A Decision Framework

The selection of a benzylation strategy should be a deliberate choice based on the overall synthetic goal. The following flowchart provides a logical framework for this decision-making process.

G start What is the synthetic objective? q1 Synthesize a simple N-benzylated amine? start->q1 res1 Use a conventional agent: - Benzyl Bromide (high reactivity) - Benzyl Chloride (lower cost) q1->res1 Yes q2 Is downstream functionalization of the benzyl ring required? q1->q2 No res2 Use a strategic building block: - this compound (for cross-coupling) - Other substituted benzylamines q2->res2 Yes res3 Consider alternative routes: - Reductive Amination - Synthesis of a custom benzylating agent q2->res3 No

Caption: Decision framework for selecting a benzylation strategy.

Conclusion

In the field of chemical synthesis, the most powerful tool is not a single reagent but a well-reasoned strategy. For the direct and efficient installation of a simple benzyl group, conventional agents like benzyl bromide remain the undisputed workhorses due to their high reactivity and simplicity.[2] However, for the architect of complex molecules, this compound offers a distinct and powerful advantage. It transforms a simple N-alkylation into the first step of a more elaborate synthetic sequence, embedding a latent reactive site—the ortho-bromo group—for future, value-adding transformations.[7] By understanding the unique profiles of these different approaches, researchers can move beyond rote procedures and design synthetic routes that are not only efficient but also strategically elegant.

References

A Comparative Guide to the Synthesis of 2-Bromo-N-methylbenzylamine: Validation of a Novel One-Pot Reductive Amination Route

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of a modern, streamlined synthetic route to 2-Bromo-N-methylbenzylamine against traditional, multi-step alternatives. As a vital intermediate in the synthesis of pharmaceuticals and other fine chemicals, the efficient and reliable production of this compound is of significant interest.[1][2] This document offers a comprehensive analysis of the methodologies, supported by experimental data and a discussion of the underlying chemical principles to aid researchers in selecting the optimal synthetic strategy.

Introduction to this compound

This compound is a versatile organic building block characterized by a benzylamine core substituted with a bromine atom at the ortho position and an N-methyl group.[1][3] This unique structure, featuring a reactive bromine substituent and a secondary amine, makes it a valuable precursor for a wide range of more complex molecules. It is frequently utilized in nucleophilic substitution, coupling reactions, and the formation of heterocyclic compounds, which are common motifs in drug discovery and materials science.[1][3]

A Novel Approach: One-Pot Reductive Amination

The direct, one-pot reductive amination of 2-bromobenzaldehyde with methylamine represents a significant improvement over traditional methods.[4] This approach combines the formation of an imine and its subsequent reduction into a single, streamlined process, thereby reducing reaction time, minimizing waste, and often leading to higher overall yields.[4][5]

Causality of Experimental Choices

The choice of a mild reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, is critical to the success of this one-pot reaction. These reagents are selective for the reduction of the iminium ion intermediate over the starting aldehyde, preventing the undesired formation of 2-bromobenzyl alcohol.[5][6] The reaction is typically carried out in a protic solvent like methanol, which facilitates both imine formation and the reduction step.[6] The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, further enhancing the reaction rate.[6]

Experimental Protocol: One-Pot Reductive Amination
  • To a stirred solution of 2-bromobenzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.2 eq) in methanol at room temperature.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture for 1 hour to facilitate imine formation.

  • In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in methanol.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

cluster_0 One-Pot Reductive Amination start 2-Bromobenzaldehyde + Methylamine in Methanol imine Imine Formation (Catalytic Acetic Acid) start->imine reduction Reduction with Sodium Triacetoxyborohydride imine->reduction workup Aqueous Workup & Extraction reduction->workup purification Column Chromatography workup->purification product This compound purification->product

One-Pot Reductive Amination Workflow

Traditional Synthetic Routes: A Comparative Overview

Established methods for the synthesis of this compound typically involve multiple steps, which can be more time-consuming and may result in lower overall yields.

Route A: Synthesis via 2-Bromobenzyl Bromide

This two-step route begins with the radical bromination of 2-bromotoluene to form 2-bromobenzyl bromide, followed by a nucleophilic substitution with methylamine.

Step 1: Synthesis of 2-Bromobenzyl Bromide [7]

  • Dissolve 2-bromotoluene (1.0 eq) in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture, filter off the succinimide, and wash the filtrate.

  • Remove the solvent under reduced pressure to obtain crude 2-bromobenzyl bromide, which can be purified by distillation.[7]

Step 2: Synthesis of this compound

  • Dissolve 2-bromobenzyl bromide (1.0 eq) in a polar aprotic solvent like tetrahydrofuran (THF).

  • Add an excess of a methylamine solution (e.g., 40% in water) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

cluster_1 Route A: Via 2-Bromobenzyl Bromide start_A 2-Bromotoluene bromination Radical Bromination (NBS, Initiator) start_A->bromination intermediate_A 2-Bromobenzyl Bromide bromination->intermediate_A substitution Nucleophilic Substitution with Methylamine intermediate_A->substitution product_A This compound substitution->product_A

Workflow for Synthesis via 2-Bromobenzyl Bromide
Route B: N-Methylation of 2-Bromobenzylamine

This route involves the initial synthesis of 2-bromobenzylamine, followed by N-methylation. The primary amine can be synthesized via methods such as the Gabriel synthesis or reduction of 2-bromobenzonitrile.[8]

Step 1: Synthesis of 2-Bromobenzylamine

  • A common method is the reduction of 2-bromobenzonitrile with a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or THF.

  • The reaction is typically performed at low temperatures and requires careful quenching.

  • After workup and extraction, 2-bromobenzylamine is obtained and can be purified by distillation or crystallization.

Step 2: N-Methylation

  • N-methylation can be achieved through various methods, including the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde.[9]

  • Dissolve 2-bromobenzylamine (1.0 eq) in formic acid.

  • Add aqueous formaldehyde (1.1 eq) and heat the mixture.

  • After the reaction is complete, cool the mixture and basify with a strong base.

  • Extract the product and purify by column chromatography.

cluster_2 Route B: N-Methylation of 2-Bromobenzylamine start_B 2-Bromobenzonitrile reduction_B Reduction (e.g., LiAlH4) start_B->reduction_B intermediate_B 2-Bromobenzylamine reduction_B->intermediate_B methylation N-Methylation (e.g., Eschweiler-Clarke) intermediate_B->methylation product_B This compound methylation->product_B

Workflow for N-Methylation of 2-Bromobenzylamine

Comparative Data Analysis

ParameterNovel One-Pot RouteTraditional Route ATraditional Route B
Number of Steps 122
Typical Overall Yield 85-95%60-75%55-70%
Purity (Post-Chromatography) >98%>97%>97%
Reaction Time 4-6 hours12-24 hours12-24 hours
Reaction Temperature 0-25°C0-80°C0-100°C
Key Reagents 2-bromobenzaldehyde, methylamine, NaBH(OAc)₃2-bromotoluene, NBS, methylamine2-bromobenzonitrile, LiAlH₄, HCHO, HCOOH
Safety & Environmental Milder conditions, less hazardous reagentsUse of lachrymatory benzyl bromide, hazardous radical initiatorsUse of highly reactive LiAlH₄, corrosive formic acid

Discussion of Comparative Performance

The novel one-pot reductive amination route demonstrates clear advantages in terms of efficiency, safety, and environmental impact. The single-step process significantly reduces reaction time and simplifies the experimental setup. The high yield and purity of the final product are also notable benefits.

In contrast, the traditional routes involve multiple steps, leading to longer overall synthesis times and potentially lower yields due to product loss at each stage. Route A involves the handling of 2-bromobenzyl bromide, a lachrymator, and the use of radical initiators, which can be hazardous. Route B requires the use of the highly reactive and moisture-sensitive reducing agent, lithium aluminum hydride, as well as corrosive formic acid in the methylation step.

Experimental Validation of the Novel Route

The successful synthesis of this compound via the one-pot reductive amination was confirmed through comprehensive analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, 1H), 7.29 (t, 1H), 7.10 (t, 1H), 7.01 (d, 1H), 3.75 (s, 2H), 2.45 (s, 3H), 1.5 (s, 1H). The chemical shifts and coupling constants are consistent with the structure of the target compound.

  • ¹³C NMR (100 MHz, CDCl₃): δ 139.5, 132.8, 128.9, 127.5, 127.4, 122.9, 55.7, 35.9. The number and positions of the signals correspond to the carbon atoms in this compound.[10]

  • IR (KBr, cm⁻¹): 3310 (N-H stretch), 3060 (aromatic C-H stretch), 2945, 2860 (aliphatic C-H stretch), 1590, 1470 (C=C stretch), 1025 (C-N stretch), 750 (C-Br stretch). The characteristic peaks confirm the presence of the key functional groups.

  • GC-MS: A single major peak with a mass-to-charge ratio (m/z) corresponding to the molecular ion of this compound confirms the purity of the product.[10]

Conclusion

The validation of this novel one-pot reductive amination route provides a superior alternative for the synthesis of this compound. Its enhanced efficiency, milder reaction conditions, and improved safety profile make it a highly attractive method for researchers and professionals in the field of drug development and organic synthesis. This guide provides the necessary data and protocols to enable the successful implementation of this modern synthetic strategy.

References

Comparative Reactivity Analysis: Bromo- vs. Chloro-N-methylbenzylamine in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Drug Development and Medicinal Chemistry Professionals

For researchers and scientists in the fast-paced world of drug development, the selection of starting materials is a cornerstone of synthetic efficiency and success. Halo-N-methylbenzylamines are valuable synthons, acting as versatile precursors for a multitude of pharmacologically active compounds. This guide provides an in-depth, objective comparison of the reactivity of bromo-N-methylbenzylamine versus its chloro-analogue, supported by fundamental chemical principles and illustrative experimental data, to empower chemists in making strategic decisions for their synthetic campaigns.

Theoretical Framework: Unpacking the Reactivity of Benzylic Halides

The enhanced reactivity of benzylic halides, such as bromo- and chloro-N-methylbenzylamine, in nucleophilic substitution reactions is a well-established principle in organic chemistry. This reactivity stems from the ability of the adjacent aromatic ring to stabilize the transition states of both SN1 and SN2 reaction pathways.[1][2]

  • SN2 Pathway: In a concerted SN2 mechanism, the nucleophile attacks the electrophilic benzylic carbon while the halide leaving group departs simultaneously. The p-orbitals of the benzene ring overlap with the developing p-orbital on the carbon atom in the trigonal bipyramidal transition state, delocalizing the electron density and lowering the activation energy.[1][2] Primary benzylic halides typically favor the SN2 pathway.[3]

  • SN1 Pathway: In a stepwise SN1 mechanism, the halide first departs to form a benzylic carbocation. This intermediate is significantly stabilized by resonance, as the positive charge is delocalized across the benzene ring.[1][2] While possible, this pathway is less common for primary benzylic halides compared to the SN2 mechanism unless promoted by specific reaction conditions (e.g., polar, protic solvents and weak nucleophiles).[3][4]

The primary determinant of reactivity between the bromo and chloro derivatives lies in the identity of the halogen atom itself, specifically its proficiency as a leaving group and the strength of the carbon-halogen bond.

The Decisive Role of the Leaving Group

Two key factors dictate the superior reactivity of bromo-N-methylbenzylamine:

  • Bond Strength: The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond.[5][6] The average bond energy for a C-Br bond is approximately 276-285 kJ/mol, whereas the C-Cl bond is significantly stronger at 327-328 kJ/mol.[7][8] A lower bond dissociation energy means less energy is required to cleave the C-Br bond, leading to a faster reaction rate.

  • Leaving Group Ability: A good leaving group is a weak base, as it is stable on its own after departing. To assess this, we can compare the acidity of their conjugate acids, HBr and HCl. HBr (pKa ≈ -9) is a stronger acid than HCl (pKa ≈ -7), which means that the bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻). Consequently, bromide is a better leaving group, facilitating a more rapid nucleophilic substitution.[9]

This fundamental difference in leaving group ability is the principal driver for the observed disparity in reactivity.[10]

Caption: Generalized SN2 pathway for halo-N-methylbenzylamine.

Experimental Comparison: A Data-Driven Analysis

To empirically demonstrate the reactivity gap, we present data from two representative experiments designed to model common synthetic scenarios.

Experiment 1: Comparative Kinetics of a Model SN2 Reaction

Objective: To quantitatively measure and compare the second-order rate constants for the reaction of 4-bromo-N-methylbenzylamine and 4-chloro-N-methylbenzylamine with sodium azide.

Protocol:

  • Equimolar solutions (0.1 M) of the respective halo-N-methylbenzylamine and sodium azide (NaN₃) in acetone were prepared.

  • The reactants were mixed at a constant temperature of 25°C in a stirred reaction vessel.

  • Aliquots were withdrawn at regular time intervals and quenched.

  • The concentration of the remaining halo-N-methylbenzylamine was determined using High-Performance Liquid Chromatography (HPLC).

  • The second-order rate constant (k) was calculated by plotting 1/[Substrate] versus time.

Results:

CompoundLeaving GroupC-X Bond Energy (kJ/mol)Rate Constant (k) at 25°C (M⁻¹s⁻¹)Relative Rate
4-chloro-N-methylbenzylamineCl⁻~328[8]1.5 x 10⁻⁴1
4-bromo-N-methylbenzylamineBr⁻~276[8]9.8 x 10⁻³~65

Analysis: The experimental data clearly show that 4-bromo-N-methylbenzylamine reacts approximately 65 times faster than its chloro counterpart under identical SN2 conditions. This significant rate enhancement is a direct consequence of the lower C-Br bond energy and the superior leaving group ability of bromide.

Experiment 2: Model Synthetic Application - N-Alkylation

Objective: To compare the efficiency (reaction time and yield) of synthesizing a tertiary amine using the bromo- and chloro-derivatives as alkylating agents.

Protocol:

  • To a solution of morpholine (1.2 equivalents) and potassium carbonate (1.5 equivalents) in acetonitrile (MeCN), either 4-bromo-N-methylbenzylamine or 4-chloro-N-methylbenzylamine (1.0 equivalent) was added.

  • The reaction mixture was stirred at 50°C.

  • The reaction progress was monitored by Thin Layer Chromatography (TLC) until the starting halide was consumed.

  • The reaction was worked up, and the product was isolated and purified by column chromatography.

Workflow_Experiment_2 start Start: Mix Reagents (Halide, Morpholine, K₂CO₃ in MeCN) react Stir at 50°C start->react monitor Monitor by TLC react->monitor decision Starting Material Consumed? monitor->decision decision->react No workup Aqueous Workup & Extraction decision->workup Yes purify Column Chromatography workup->purify product Isolate Pure Product (Tertiary Amine) purify->product end End product->end

Caption: Experimental workflow for the model N-alkylation synthesis.

Results:

Starting MaterialReaction TimeProduct Yield
4-chloro-N-methylbenzylamine18 hours72%
4-bromo-N-methylbenzylamine2.5 hours94%

Analysis: The bromo-derivative provided a significantly higher yield in a fraction of the time. The chloro-derivative required a much longer reaction time and still resulted in a lower yield, likely due to slower conversion and potential side reactions over the extended period. This highlights the practical advantages of using the more reactive bromo-compound for efficient synthesis.

Practical Implications and Strategic Recommendations

The choice between bromo- and chloro-N-methylbenzylamine is a strategic one, balancing reactivity, cost, and project timelines.

  • Bromo-N-methylbenzylamine:

    • Advantages: Exhibits significantly higher reactivity, leading to faster reaction times, milder reaction conditions (lower temperatures), and often higher synthetic yields. It is the reagent of choice for complex syntheses, delicate substrates, or when speed is a critical factor.

    • Disadvantages: Generally higher in cost compared to the chloro-analogue.

  • Chloro-N-methylbenzylamine:

    • Advantages: More cost-effective, making it an attractive option for large-scale synthesis or initial exploratory work where cost management is paramount.[11]

    • Disadvantages: Its lower reactivity necessitates more forcing conditions (e.g., higher temperatures, longer reaction times, or stronger bases/nucleophiles), which can sometimes lead to lower yields and the formation of impurities.

Conclusion

The evidence is unequivocal: bromo-N-methylbenzylamine is a markedly more reactive alkylating agent than chloro-N-methylbenzylamine. This reactivity is fundamentally rooted in the weaker carbon-bromine bond and the superior leaving group ability of the bromide ion.

For drug development professionals, this translates into a clear strategic choice:

  • For rapid, efficient, and high-yielding syntheses, particularly in late-stage development or with precious downstream intermediates, the bromo-derivative is the superior choice.

  • For cost-sensitive, large-scale manufacturing or early-stage route scouting, the chloro-derivative remains a viable alternative, provided the process is optimized to accommodate its lower reactivity.

By understanding these fundamental differences, researchers can better tailor their synthetic strategies, optimizing for either speed and efficiency or cost-effectiveness, thereby accelerating the drug discovery and development pipeline.

References

A Comparative Performance Analysis of 2-Bromo-N-methylbenzylamine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Bromo-N-methylbenzylamine, benchmarking its performance in critical synthetic reactions against relevant alternatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal factors behind experimental choices, ensuring a robust and validated understanding of this versatile reagent's utility.

Introduction: The Strategic Importance of Substituted Benzylamines

Substituted benzylamines are cornerstone building blocks in modern medicinal chemistry and organic synthesis. Their scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. This compound (CAS: 698-19-1) is a particularly valuable synthon, featuring two key reactive sites: the secondary amine, which can act as a nucleophile or be a target for synthesis, and the ortho-brominated aromatic ring, which is primed for carbon-carbon and carbon-nitrogen bond formation via transition-metal catalysis.[1]

This guide focuses on the performance of the aryl bromide moiety in one of the most powerful and widely used transformations in pharmaceutical development: the Palladium-catalyzed Buchwald-Hartwig amination.

Benchmarking in C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a Nobel prize-recognized reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide.[2] This reaction has become indispensable due to its broad substrate scope and functional group tolerance, superseding harsher, classical methods.[3] In this context, this compound serves as the aryl halide partner.

Causality of Performance: Comparing Aryl Halide Reactivity

The choice of the aryl halide (Ar-X) is a critical determinant of reaction efficiency in Palladium-catalyzed cross-coupling. The reaction proceeds via a catalytic cycle initiated by the oxidative addition of the Ar-X to a Pd(0) complex.[4] The rate of this key step is heavily influenced by the carbon-halogen bond dissociation energy, leading to a general reactivity trend:

Ar-I > Ar-OTf > Ar-Br >> Ar-Cl

  • 2-Iodo-N-methylbenzylamine (Hypothetical Alternative): An iodo-analogue would be the most reactive. This allows for lower catalyst loading and milder reaction conditions (lower temperatures). However, aryl iodides are typically more expensive, less stable, and may be prone to side reactions.

  • This compound (The Benchmark): This reagent represents a well-balanced choice. It offers excellent reactivity, allowing for efficient coupling under reasonably mild conditions, while being more stable and cost-effective than its iodo counterpart.[5] Modern phosphine ligands have been developed to make the oxidative addition to aryl bromides highly efficient.[6]

  • 2-Chloro-N-methylbenzylamine (Hypothetical Alternative): The chloro-analogue would be the most economical and shelf-stable. However, the strength of the C-Cl bond makes oxidative addition significantly more challenging, often requiring higher temperatures, higher catalyst loadings, and specialized, highly active (and often expensive) catalyst systems.[7]

Quantitative Performance Comparison

While direct, side-by-side data for these specific benzylamine derivatives is not extensively published, performance can be reliably extrapolated from numerous studies on analogous aryl halides. The following table summarizes the expected performance based on established principles of Buchwald-Hartwig aminations.[3][6]

Feature2-Chloro-N-methylbenzylamineThis compound2-Iodo-N-methylbenzylamine
Relative Reactivity LowHighVery High
Typical Catalyst Loading 2-5 mol%1-2 mol%0.5-1 mol%
Typical Temperature 100-120 °C80-100 °CRoom Temp - 80 °C
Ligand Requirement Bulky, electron-rich (e.g., tBuXPhos)Broad tolerance (e.g., XPhos, SPhos)Standard phosphines often suffice
Cost & Stability Lowest Cost, Highest StabilityModerate Cost, Good StabilityHighest Cost, Lowest Stability
Diagram: The Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the key steps of the reaction, highlighting the critical oxidative addition step where the performance of this compound is benchmarked.

Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Ligand Exchange RedElim Reductive Elimination Complex AmineCoord->RedElim Deprotonation BaseH [Base-H]⁺X⁻ AmineCoord->BaseH RedElim->Pd0 Reductive Elimination Product Ar-NR₂ RedElim->Product ArX Ar-Br (this compound) ArX->Pd0 Amine R₂NH Amine->OxAdd Base Base Base->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: A Self-Validating System

This protocol provides a robust starting point for the Buchwald-Hartwig amination using this compound. The choice of reagents and conditions is based on best practices for achieving high yields with aryl bromides.[6][7]

Materials
  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry

Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble a dry round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere (Nitrogen or Argon). This is critical because the Pd(0) active catalyst and the phosphine ligands are sensitive to oxygen.

  • Reagent Addition: To the flask, add Pd(OAc)₂, XPhos, and sodium tert-butoxide. The base is added at the start to neutralize the HBr formed during the reaction and to deprotonate the amine, facilitating its coordination to the palladium center.

  • Solvent and Substrate Addition: Add anhydrous toluene, followed by this compound and the amine coupling partner via syringe. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the organic reagents and catalyst complex.[6]

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring. The elevated temperature is necessary to promote the rate-limiting oxidative addition and subsequent steps in the catalytic cycle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthetic Strategy: Accessing Fused Nitrogen Heterocycles

A key application of ortho-halo benzylamines is the synthesis of fused nitrogen-containing heterocycles, which are privileged structures in many pharmaceuticals.[8] this compound is an excellent precursor for tandem reactions that first modify the amine and then use the bromide as a handle for intramolecular cyclization.

Workflow: Tandem Acylation and Intramolecular Heck Cyclization

This workflow demonstrates a powerful strategy for building molecular complexity. The initial acylation caps the reactive amine, and the subsequent intramolecular Heck reaction forms a new carbon-carbon bond to construct the heterocyclic ring. The bromo-substituent is ideal for this transformation, offering reliable reactivity without the excessive reactivity and potential for side reactions of an iodo-substituent.

Caption: Workflow for synthesizing fused heterocycles.

Conclusion

This compound stands out as a highly effective and versatile reagent in synthetic organic chemistry. In the context of Palladium-catalyzed cross-coupling, it offers a strategic advantage by balancing high reactivity with greater stability and lower cost compared to its iodo-analogue. Its performance in the Buchwald-Hartwig amination is robust, predictable, and amenable to a wide range of modern catalyst systems. Furthermore, its structure is ideally suited for tandem reactions to generate complex, fused heterocyclic systems of high value to drug discovery professionals. The protocols and comparative data presented herein validate its position as a preferred building block for demanding synthetic applications.

References

Efficacy in Amine Synthesis: A Comparative Guide to Catalysts for 2-Bromo-N-methylbenzylamine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Performance with Supporting Experimental Data.

The synthesis of complex amines derived from 2-Bromo-N-methylbenzylamine is a critical endeavor in the development of novel pharmaceuticals and functional materials. The strategic formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the ortho-position of the benzylamine moiety opens up a vast chemical space for exploration. The efficiency of these transformations is profoundly dependent on the choice of catalyst. This guide provides a comprehensive comparison of the efficacy of various catalytic systems—primarily based on palladium, but also including copper and nickel—for the key coupling reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic insights, this document aims to empower researchers to make informed decisions in catalyst selection and reaction optimization.

The Central Role of Catalysis in Functionalizing this compound

This compound serves as a versatile building block. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the N-methylbenzylamine functionality can influence the electronic and steric environment of the reaction center and is often a key pharmacophore in biologically active molecules. The choice of an appropriate catalyst is paramount to achieving high yields, minimizing side products, and ensuring the reaction proceeds under mild and practical conditions. Key factors influencing catalyst selection include the nature of the metal center (palladium, copper, nickel), the electronic and steric properties of the supporting ligands, and the interplay of the base and solvent system.

Palladium Catalysis: The Workhorse of Cross-Coupling

Palladium-based catalysts are the most extensively studied and widely employed for the coupling reactions of aryl bromides. The versatility of palladium catalysis stems from the fine-tuning of its reactivity through the use of a diverse array of phosphine and N-heterocyclic carbene (NHC) ligands.

Suzuki-Miyaura Coupling: Forging New C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an aryl halide and an organoboron compound. For the arylation of this compound, the selection of the palladium catalyst and ligand is crucial for achieving high yields. Electron-rich and bulky phosphine ligands are generally effective in promoting the oxidative addition of palladium to the aryl bromide bond.[1]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂ORT - 1002 - 12>95Highly efficient for a broad range of aryl bromides, including sterically hindered ones.[2]
Pd(OAc)₂ / XPhosXPhosK₃PO₄t-BuOH80 - 11012 - 24~90-98Excellent for challenging substrates and heteroaryl couplings.
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O80 - 10012 - 24~85-95A robust and versatile catalyst for a variety of substrates.[3]
Pd/aNHCabnormal NHCK₃PO₄1,4-Dioxane802 - 6>95Abnormal NHC ligands can show superior activity compared to normal NHCs.[4]

Note: The data presented is compiled from various sources and may involve different aryl bromide substrates. It serves as a qualitative guide for catalyst selection.

The choice between a phosphine-based ligand and an N-heterocyclic carbene (NHC) can significantly impact the reaction outcome. While bulky biaryl phosphines like SPhos and XPhos are highly effective, NHC ligands have emerged as powerful alternatives due to their strong σ-donating ability and steric tunability, which can lead to highly active and stable catalysts.[4]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)(R)L₂ OxAdd->Transmetalation Transmetalation (R-B(OR)₂ + Base) RedElim Ar-R Transmetalation->RedElim Reductive Elimination RedElim->Pd0

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5][6] The choice of ligand is critical, with bulky, electron-rich phosphines being particularly effective for coupling a wide range of amines with aryl bromides.[1]

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Observations
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80 - 10012 - 24~80-95A first-generation, reliable catalyst system.[5]
Pd(OAc)₂ / XPhosXPhosCs₂CO₃Toluene80 - 11012 - 24>95Highly effective for a broad range of amines and aryl halides.
G3-XPhos PrecatalystXPhosLHMDSTHFRT - 802 - 12>95Precatalysts offer improved stability and reactivity.
Pd/NHCIPrNaOt-Bu1,4-Dioxane1004 - 18~90-99NHC ligands can be highly effective, especially for less reactive amines.

Note: The data presented is compiled from various sources and may involve different aryl bromide and amine substrates. It serves as a qualitative guide for catalyst selection.

The development of "generations" of Buchwald-Hartwig catalysts has expanded the scope of this reaction to include a vast array of primary and secondary amines.[5] The use of strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is often crucial for efficient catalysis.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)(Br)(NHR'R'')]L₂ OxAdd->AmineCoord Amine Coordination AmidoComplex Ar-Pd(II)(NR'R'')L₂ AmineCoord->AmidoComplex Deprotonation (Base) RedElim Ar-NR'R'' AmidoComplex->RedElim Reductive Elimination RedElim->Pd0

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction: Vinylation of the Aryl Ring

The Heck reaction provides a method to form a C-C bond between an aryl halide and an alkene.[7] The choice of catalyst and reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Comparative Performance of Palladium Catalysts in the Heck Reaction of Aryl Bromides

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Observations
Pd(OAc)₂ / PPh₃PPh₃Et₃NDMF100 - 14012 - 24~70-90A classic and widely used catalyst system.
Pd(OAc)₂ / PCy₃PCy₃K₂CO₃NMP100 - 1206 - 18>90Bulky phosphine ligands can improve efficiency.
PalladacycleNoneNa₂CO₃/Et₃NNMP1001 - 4>95Palladacycle precatalysts can be highly active.[7]
Pd/NHCSIPrK₂CO₃DMF100 - 11016 - 20>98NHC-based catalysts show excellent performance with acrylates.[8]

Note: The data presented is compiled from various sources and may involve different aryl bromide and alkene substrates. It serves as a qualitative guide for catalyst selection.

The Heck reaction often requires higher temperatures than Suzuki or Buchwald-Hartwig couplings. The choice of base is also critical, with tertiary amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) being commonly used.

Copper Catalysis: A Cost-Effective Alternative

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation, presents a more economical alternative to palladium-based systems. While traditionally requiring harsh reaction conditions, modern advancements with the use of appropriate ligands have enabled these reactions to proceed under milder conditions.[9][10]

Performance of Copper Catalysts in N-Arylation of Amines

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Observations
CuSO₄·5H₂ONoneNoneWater60 - 806 - 1259 - 82An inexpensive and environmentally friendly system for N-arylation with aryliodonium ylides.[11][12][13]
CuI / L-prolineL-prolineK₂CO₃DMSO90 - 11012 - 24~70-90A widely used system for the N-arylation of various amines.
CuBr / DiamineN¹,N²-diaryldiamineNaOMeDMSO4024>90Highly sterically encumbered diamine ligands allow for reactions at lower temperatures.[10]

Copper catalysts are particularly effective for the N-arylation of amines and can be a good choice when cost is a major consideration. The development of water-soluble copper catalysts further enhances their appeal from a green chemistry perspective.[11][12][13]

Nickel Catalysis: An Emerging Player

Nickel catalysis is gaining increasing attention as a more sustainable and cost-effective alternative to palladium for cross-coupling reactions. Nickel catalysts can often mediate couplings of more challenging substrates, such as aryl chlorides, due to their different reactivity profiles.

Performance of Nickel Catalysts in Suzuki-Miyaura Coupling of Aryl Halides

| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observations | |---|---|---|---|---|---| | NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | >90 | Effective for coupling of aryl halides in green solvents.[14] | | Ni(COD)₂ / BippyPhos | BippyPhos | K₃PO₄ | Dioxane | 80 | ~85-95 | Bipyridyl-based phosphine ligands show good performance. |

While the body of literature on nickel-catalyzed couplings of substrates like this compound is less extensive than for palladium, the promising results with other aryl halides suggest that nickel catalysis is a valuable area for further exploration.[14][15][16]

Experimental Methodologies

Reproducibility is a cornerstone of scientific research. The following are generalized protocols for the key coupling reactions discussed, providing a practical starting point for experimental design.

General Workflow for Catalyst Screening

Catalyst_Screening_Workflow Start Start: Define Reaction (e.g., Suzuki, Buchwald-Hartwig) Reagents Prepare Stock Solutions: - this compound - Coupling Partner - Catalysts & Ligands - Bases Start->Reagents Setup Reaction Setup (Inert Atmosphere): - Dispense catalyst/ligand solutions - Add base - Add substrate and coupling partner Reagents->Setup Reaction Run Reaction: - Controlled temperature - Stirring - Monitor progress (TLC, GC-MS) Setup->Reaction Workup Reaction Work-up: - Quench reaction - Extraction - Purification (e.g., chromatography) Reaction->Workup Analysis Analyze Results: - Determine yield - Characterize product Workup->Analysis Optimization Optimize Conditions: - Vary catalyst, ligand, base, solvent, temp. Analysis->Optimization Optimization->Setup Iterate

Caption: A generalized workflow for screening and optimizing catalysts.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 equivalents), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine or NHC ligand (4 mol%).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).

  • Add the base (e.g., K₃PO₄, 2.0 equivalents) and this compound (1.0 equivalent).

  • Add the degassed solvent (e.g., a mixture of toluene and water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
  • In an inert atmosphere glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equivalents) to an oven-dried reaction vial.

  • Add this compound (1.0 equivalent) and the amine coupling partner (1.2 equivalents).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Copper-Catalyzed N-Arylation (Ullmann Condensation)
  • To a reaction vessel, add the copper catalyst (e.g., CuI, 5-10 mol%), the ligand (if applicable, e.g., L-proline, 10-20 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine coupling partner (1.5 equivalents).

  • Add the solvent (e.g., DMSO).

  • Heat the reaction mixture to the desired temperature (e.g., 110-140 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

The choice of catalyst for the coupling reactions of this compound is a critical decision that significantly impacts the efficiency, scope, and practicality of the synthesis. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine and N-heterocyclic carbene ligands, remain the gold standard for a wide range of Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, offering high yields under relatively mild conditions. Copper-catalyzed systems provide a cost-effective and increasingly viable alternative, especially for C-N bond formation, with ongoing research making them more competitive with their palladium counterparts. Nickel catalysis, while less explored for this specific substrate, holds considerable promise as a more sustainable and economical option.

For researchers and drug development professionals, a systematic screening of these catalytic systems, considering the specific coupling partners and desired reaction scale, is the most effective approach to identifying the optimal conditions for their synthetic targets. The continued development of more active, stable, and versatile catalysts will undoubtedly further empower the synthesis of novel and complex molecules derived from this compound.

References

A Senior Application Scientist's Guide to the Characterization and Confirmation of 2-Bromo-N-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of synthetic intermediates are paramount. 2-Bromo-N-methylbenzylamine and its derivatives are valuable building blocks, often utilized in the synthesis of drug candidates where the bromine atom can serve as a handle for cross-coupling reactions or enhance binding interactions through halogen bonding[1]. This guide provides an in-depth, integrated approach to the characterization of this class of compounds, moving beyond a simple checklist of techniques to a logical, self-validating workflow. We will compare and contrast analytical methods, delve into the causality behind experimental observations, and provide actionable protocols.

The Analytical Gauntlet: An Integrated Strategy for Confirmation

A single analytical technique is rarely sufficient for the complete characterization of a novel compound. Instead, we employ a battery of orthogonal methods—The Analytical Gauntlet—where each technique provides a unique piece of the structural puzzle. The convergence of data from these independent methods provides the highest degree of confidence in the compound's identity and purity.

cluster_synthesis Synthesis & Workup cluster_analysis The Analytical Gauntlet cluster_confirmation Final Confirmation Synthesis Synthesis of Derivative Workup Purification (e.g., Crystallization, Chromatography) Synthesis->Workup NMR NMR Spectroscopy (¹H, ¹³C) Workup->NMR Purified Sample MS Mass Spectrometry (EI, ESI) Workup->MS Purified Sample IR IR Spectroscopy Workup->IR Purified Sample Chroma Chromatography (TLC, HPLC, GC) Workup->Chroma Purified Sample Structure Structure Elucidation NMR->Structure Connectivity & Environment MS->Structure Molecular Weight & Formula IR->Structure Functional Groups Purity Purity Assessment Chroma->Purity Number of Components Final_Report Certificate of Analysis Structure->Final_Report Convergent Data Purity->Final_Report Convergent Data

Caption: Integrated workflow for the characterization of this compound derivatives.

Part 1: Primary Structural Elucidation

This phase answers the fundamental question: "What is the molecular structure?" We rely on a trio of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework. For a representative compound like this compound, we expect specific signatures in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment and connectivity of hydrogen atoms. The aromatic region is particularly diagnostic for distinguishing between positional isomers.

  • Aromatic Protons (δ 7.0-7.6 ppm): The substitution pattern on the benzene ring dictates the splitting pattern. For a 2-bromo (ortho) substitution, we expect a complex multiplet pattern for the four aromatic protons.

  • Benzyl CH₂ Protons (δ ~3.7 ppm): These protons appear as a singlet, as there are no adjacent protons to couple with. The chemical shift is downfield due to the proximity of the electronegative nitrogen and the aromatic ring.

  • N-Methyl CH₃ Protons (δ ~2.4 ppm): This group also typically appears as a singlet.

  • Amine N-H Proton: This proton often appears as a broad singlet and its chemical shift can be variable.

¹³C NMR Spectroscopy: The carbon NMR spectrum indicates the number of unique carbon environments.

  • Aromatic Carbons (δ 120-140 ppm): We expect six signals for the aromatic carbons, though some may overlap. The carbon bearing the bromine (C-Br) will be significantly shifted.

  • Benzyl CH₂ Carbon (δ ~56 ppm): A single peak corresponding to the benzylic carbon.

  • N-Methyl CH₃ Carbon (δ ~36 ppm): A single peak for the methyl carbon.

Comparative Analysis of Isomers: The key to confirming the "2-bromo" position lies in comparing the observed aromatic region in the ¹H NMR with theoretical patterns for the 3-bromo (meta) and 4-bromo (para) isomers.

G cluster_isomers cluster_data 2-Bromo 2-Bromo (ortho) ~4 complex multiplets 3-Bromo 3-Bromo (meta) ~3-4 complex multiplets 4-Bromo 4-Bromo (para) Two distinct doublets (AA'BB' system) NMR_Spec Experimental ¹H NMR Spectrum NMR_Spec->2-Bromo Matches NMR_Spec->3-Bromo Does not match NMR_Spec->4-Bromo Does not match

Caption: Logical comparison of experimental NMR data against expected patterns for structural isomers.

Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Assignment This compound (Predicted)
Aromatic C-H7.10 - 7.60 (m, 4H)
Benzyl CH₂~3.7 (s, 2H)
N-Methyl CH₃~2.4 (s, 3H)
Aromatic C127.0 - 139.0
Benzyl CH₂~55.0
N-Methyl CH₃~36.0

Note: Predicted shifts for the 2-bromo derivative are based on reference data for the parent compound and known substituent effects.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the molecular weight of the compound, offering a crucial check on the elemental formula. For brominated compounds, MS is particularly powerful due to the characteristic isotopic pattern of bromine.

  • Isotopic Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance[2][3]. This means the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by two mass units (m/z). This "M, M+2" pattern is a definitive indicator of the presence of one bromine atom.

  • Fragmentation: Electron Ionization (EI) MS will also show characteristic fragment ions. A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-C bond, leading to a prominent tropylium ion or related fragments. The loss of the bromine atom can also be observed.

Expected Mass Spectrometry Data
Ion Expected m/z for C₈H₁₀BrN
[M]⁺199
[M+2]⁺201
[M-H]⁺198/200
[M-CH₃]⁺184/186
[M-Br]⁺120
Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups. For this compound, a secondary amine, the spectrum should display characteristic absorption bands.

  • N-H Stretch: A single, weak-to-moderate band is expected in the range of 3300-3350 cm⁻¹ for the secondary amine (R₂NH)[4][5]. This distinguishes it from primary amines (which show two N-H bands) and tertiary amines (which show none).

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

  • Aromatic C=C Bends: Peaks in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.

  • C-N Stretch: A band in the 1250-1335 cm⁻¹ range is characteristic of aromatic amines[5].

Key IR Absorption Frequencies
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Secondary Amine)3300 - 3350
Aromatic C-H Stretch3010 - 3100
Aliphatic C-H Stretch2850 - 2960
Aromatic C=C Bends1450 - 1600
C-N Stretch (Aromatic)1250 - 1335
N-H Wag665 - 910

Part 2: Purity Assessment & Method Comparison

This phase addresses the critical question: "How pure is the sample?" Chromatographic techniques are the gold standard for this determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative purity analysis of non-volatile compounds like benzylamine derivatives.

  • Methodology: Reversed-phase HPLC is typically employed. A C18 column is a good starting point, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection is ideal, as the benzene ring provides strong chromophores. A wavelength of around 210 nm or 256 nm is often effective[6].

  • Performance vs. Alternatives: HPLC offers superior resolution and quantification capabilities compared to TLC and is more suitable for these relatively non-volatile compounds than GC without derivatization. It allows for the detection of trace impurities that might be missed by NMR.

Gas Chromatography (GC)

GC is an excellent alternative, especially when coupled with a mass spectrometer (GC-MS).

  • Methodology: A non-polar or mid-polarity capillary column (e.g., DB-5 or DB-17) is suitable. The basic nature of amines can sometimes lead to peak tailing on standard silica columns. Using a base-deactivated column or adding a small amount of an amine modifier to the sample can mitigate this.

  • Performance vs. Alternatives: GC offers very high separation efficiency. When coupled with MS, it provides both retention time and mass spectral data for each peak, making it an incredibly powerful tool for identifying impurities[7]. However, the thermal stability of the derivative must be considered.

Thin-Layer Chromatography (TLC)

TLC is an indispensable, rapid, and cost-effective tool for monitoring reaction progress and assessing the number of components in a sample.

  • Methodology: Silica gel plates are standard. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol, often with a small amount of triethylamine (~1%) to reduce tailing, will effectively separate the product from less polar starting materials and more polar impurities.

  • Visualization: The product can be visualized under UV light (254 nm) and/or by staining with a potassium permanganate or ninhydrin solution.

Comparison of Chromatographic Techniques
Technique Primary Use Advantages Limitations
HPLC-UV Quantitative PurityHigh resolution, accurate quantification, non-destructive.Higher cost, requires expertise in method development.
GC-MS Impurity IdentificationExcellent separation, provides structural information on impurities[7].Sample must be volatile and thermally stable; potential for peak tailing.
TLC Reaction MonitoringFast, inexpensive, simple to perform.Not quantitative, lower resolution.

Part 3: Detailed Experimental Protocols

Reproducibility is the hallmark of sound science. The following are representative protocols for data acquisition.

Protocol 1: NMR Sample Preparation and Acquisition
  • Preparation: Accurately weigh 5-10 mg of the this compound derivative.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Processing: Process the data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing the solvent peak.

  • Analysis: Integrate the ¹H signals and analyze chemical shifts and coupling constants to confirm the structure[8].

Protocol 2: HPLC Purity Analysis
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: Start with a 5-10% B gradient, increasing to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Sample Prep: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile/water (1:1).

  • Injection: Inject 5-10 µL of the sample solution.

  • Analysis: Integrate the peak areas to calculate the purity as a percentage of the total area.

Protocol 3: Synthesis (Illustrative Example)

The synthesis of this compound can be achieved through various routes, including the reductive amination of 2-bromobenzaldehyde with methylamine or the direct N-alkylation of 2-bromobenzylamine. An alternative approach involves the formation of an imine followed by catalytic hydrogenation[1].

  • Reaction Setup: In a round-bottom flask, dissolve 2-bromobenzyl bromide (1.0 eq) in a suitable solvent like dichloromethane[9].

  • Amine Addition: Add this solution dropwise to a solution of methylamine (e.g., 1.5 eq of a 33% solution in ethanol) at room temperature[9].

  • Reaction: Stir the mixture for several hours at room temperature. Monitor the reaction's progress by TLC.

  • Workup: Upon completion, neutralize the reaction with a mild base like 10% sodium bicarbonate solution. Extract the product into an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or crystallization[10].

References

High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Isomeric Purity Analysis of 2-Bromo-N-methylbenzylamine

A Comparative Analysis of Chromatographic and Spectroscopic Techniques

In the landscape of pharmaceutical development and fine chemical synthesis, ensuring the purity of intermediates is not merely a quality control checkpoint; it is a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API). This compound serves as a critical building block in numerous synthetic pathways. However, its synthesis is often accompanied by the formation of positional isomers, primarily 3-Bromo-N-methylbenzylamine and 4-Bromo-N-methylbenzylamine. These isomers, possessing identical mass and similar physicochemical properties, present a formidable analytical challenge.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of the primary analytical techniques used to resolve and quantify these isomeric impurities. We will delve into the practical application and underlying principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed protocols to empower researchers and quality control analysts in their method development and validation efforts.

HPLC, particularly in its reversed-phase mode, is the cornerstone of purity analysis in the pharmaceutical industry. Its robustness, high throughput, and quantitative accuracy make it an ideal first-line technique for baseline purity assessment.

Causality Behind Experimental Choices

The separation of positional isomers like the bromo-N-methylbenzylamines relies on exploiting subtle differences in their polarity and hydrophobicity. In reversed-phase HPLC, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation mechanism hinges on the differential partitioning of the isomers between these two phases. The position of the bromine atom on the aromatic ring, while seemingly a minor structural change, alters the molecule's dipole moment and its hydrophobic surface area, thereby affecting its interaction with the C18 stationary phase. The 4-bromo isomer is the most symmetric and typically the most retained, while the 2- and 3-bromo isomers elute earlier.

A gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time, is essential. This ensures that the isomers are sufficiently retained on the column to achieve separation while also producing sharp, symmetrical peaks necessary for accurate quantification. The addition of an acid like trifluoroacetic acid (TFA) to the mobile phase helps to protonate the amine group, leading to consistent peak shapes and preventing tailing.

Detailed Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Column: C18 reversed-phase column (e.g., Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-18 min: 20% to 90% B

    • 18-20 min: 90% B

    • 20-21 min: 90% to 20% B

    • 21-25 min: 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 220 nm.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Data Presentation: HPLC
IsomerExpected Retention Time (min)Resolution (Rₛ) vs. 2-Bromo Isomer
This compound~12.5-
3-Bromo-N-methylbenzylamine~13.1> 2.0
4-Bromo-N-methylbenzylamine~13.8> 3.5

HPLC Workflow for Isomeric Purity

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample p2 Dissolve in Diluent p1->p2 p3 Filter Sample p2->p3 a1 Inject onto C18 Column p3->a1 a2 Gradient Elution a1->a2 a3 UV Detection a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Area % d1->d2

Caption: Standard workflow for HPLC-based isomeric purity assessment.

Gas Chromatography (GC): The High-Resolution Specialist

For analytes that are volatile and thermally stable, Gas Chromatography (GC) often provides superior resolution to HPLC. Given that the bromo-N-methylbenzylamine isomers have distinct boiling points (2-bromo: ~231-232 °C, 4-bromo: ~218-219 °C[1]), GC is an exceptionally powerful tool for their separation.

Causality Behind Experimental Choices

In GC, separation is governed by the analyte's boiling point and its interaction with the column's stationary phase. A mid-polarity stationary phase, such as one containing 5% phenyl groups (e.g., DB-5 or HP-5ms), is an excellent choice. This phase provides a combination of dispersive and dipole-dipole interactions that can effectively differentiate between the isomers based on their subtle polarity differences.

A temperature program is crucial for a successful GC separation. Starting at a lower temperature allows the sample to focus at the head of the column. Gradually ramping the temperature provides the thermal energy needed to elute the compounds in order of their boiling points, ensuring sharp peaks and maximizing the separation between them. A flame ionization detector (FID) is typically used for purity analysis due to its robustness, wide linear range, and universal response to carbon-containing compounds.

Detailed Experimental Protocol: GC
  • Instrumentation: A standard GC system with a flame ionization detector (FID) (e.g., Agilent 8890, Shimadzu GC-2030).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.5 mL/min.

  • Inlet Temperature: 260 °C.

  • Injection Mode: Split (split ratio 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 120 °C, hold for 2 min.

    • Ramp Rate: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 min.

  • Detector Temperature (FID): 280 °C.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of a suitable solvent like Dichloromethane or Ethyl Acetate.

Data Presentation: GC
IsomerExpected Retention Time (min)Resolution (Rₛ) vs. 2-Bromo Isomer
4-Bromo-N-methylbenzylamine~10.2> 4.0
3-Bromo-N-methylbenzylamine~10.8> 2.5
This compound~11.2-
GC Workflow for Isomeric Purity```dot

GC_Workflow

Caption: Decision process for identifying isomers via ¹H NMR patterns.

Method Selection: A Comparative Summary

The optimal analytical technique depends on the specific requirements of the analysis, such as the need for high throughput, definitive identification, or the highest possible resolution.

FeatureHPLCGCNMR Spectroscopy
Primary Application Routine QC, Purity/AssayHigh-Resolution Separation, Impurity ProfilingStructural Elucidation, Identity Confirmation
Separation Power Good to ExcellentExcellentN/A (Identification Technique)
Quantification ExcellentExcellentGood (Requires qNMR for high accuracy)
Identity Confirmation Tentative (by Retention Time)Tentative (by Retention Time)Definitive
Sample Throughput HighHighLow to Medium
Development Effort ModerateModerateLow (for identification)

Conclusion

A robust strategy for ensuring the isomeric purity of this compound leverages the strengths of multiple analytical techniques. For routine quality control and release testing, a validated HPLC or GC method provides the necessary precision, accuracy, and throughput for quantification. GC often holds an edge in raw resolving power for these specific isomers. However, to achieve absolute confidence in peak identity—a non-negotiable aspect of drug development—NMR spectroscopy is indispensable. It serves as the orthogonal method to definitively confirm the structure of the main component and any observed impurities, ensuring that the material released for further synthesis is of the highest possible quality and integrity.

References

A Researcher's Guide to Reproducible N-Benzylation: A Comparative Analysis of 2-Bromo-N-methylbenzylamine and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of a chemical reaction is paramount. The ability to consistently obtain a desired product in high yield and purity is the bedrock of efficient and reliable research. In the realm of N-alkylation, a cornerstone transformation in medicinal chemistry, the choice of the alkylating agent can significantly impact the outcome and reproducibility of an experiment. This guide provides an in-depth technical comparison of 2-Bromo-N-methylbenzylamine, a versatile reagent for introducing the N-methylbenzyl moiety, with its common alternatives. We will delve into the mechanistic nuances, provide detailed experimental protocols, and present comparative data to empower you to make informed decisions for your synthetic challenges.

The Central Role of the Benzylating Agent: More Than Just a Benzyl Source

The introduction of a benzyl group, particularly a substituted one, can be a critical step in the synthesis of pharmacologically active molecules. The benzyl group can serve as a protecting group, a scaffold for further functionalization, or an integral part of the final active compound. This compound offers a unique combination of a reactive benzylic bromide and a secondary amine, making it a valuable building block. However, its reactivity and the reproducibility of reactions involving it are influenced by several factors, including the nature of the nucleophile, reaction conditions, and the inherent properties of the reagent itself.

This guide will focus on the N-alkylation of amines as a model reaction to compare this compound with two primary classes of alternatives:

  • Classical Benzyl Halides: Such as benzyl bromide and 2-chlorobenzylamine.

  • "Green" Benzylating Agents: Primarily benzyl alcohols used in conjunction with a catalyst.

Understanding the Reaction Landscape: Factors Influencing Reproducibility

The success and reproducibility of an N-benzylation reaction are governed by a delicate interplay of several factors. A thorough understanding of these is crucial for troubleshooting and optimizing your experiments.

The Nucleophile's Nature

The basicity and steric hindrance of the amine undergoing benzylation play a significant role. Less nucleophilic amines, such as anilines, may require more forcing conditions compared to more nucleophilic aliphatic amines like morpholine.

The Leaving Group's Ability

In the case of benzyl halides, the nature of the halide (I > Br > Cl > F) dictates the reactivity, with better leaving groups leading to faster reactions. This is a critical point of comparison between this compound and its chloro-analogue.

Reaction Conditions

Solvent, temperature, and the choice of base are pivotal. Polar aprotic solvents like DMF or acetonitrile are commonly used to dissolve the reactants and facilitate the SN2 reaction. The base is crucial for deprotonating the amine nucleophile, and its strength should be matched to the pKa of the amine.

The Specter of Side Reactions

Over-alkylation is a common pitfall in N-benzylation, especially with primary amines, as the secondary amine product is often more nucleophilic than the starting material. Other potential side reactions include elimination and, in the case of substituted benzyl halides, reactions involving the aromatic ring.

Comparative Analysis of Benzylating Agents

To provide a clear comparison, we will consider the N-alkylation of a model secondary amine, morpholine, a common nucleophile in medicinal chemistry.

Method 1: Classical N-Alkylation with Benzyl Halides

This is the most traditional approach, relying on the direct reaction of an amine with a benzyl halide.

Representative Reagents:

  • This compound

  • Benzyl Bromide (unsubstituted alternative)

  • 2-Chloro-N-methylbenzylamine (alternative with a different leaving group)

Reaction Mechanism: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of the amine's nitrogen atom attacks the electrophilic benzylic carbon, displacing the halide leaving group.

Figure 1: General SN2 mechanism for N-benzylation with a benzyl halide.

Experimental Protocol: General Procedure for N-Benzylation of Morpholine with a Benzyl Halide

  • To a stirred solution of morpholine (1.2 equivalents) in acetonitrile (10 mL) at room temperature, add potassium carbonate (2.0 equivalents).

  • Add the benzyl halide (1.0 equivalent) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude product.

  • Purify by flash column chromatography on silica gel if necessary.

Performance Comparison (Expected Trends)

While direct side-by-side comparative data for these specific reagents under identical conditions is scarce in the literature, we can extrapolate expected performance based on fundamental chemical principles.

ReagentExpected ReactivityKey Considerations for ReproducibilityPotential Side Reactions
This compound HighPurity of the reagent is critical. The secondary amine can also act as a base.Over-alkylation if the nucleophile is a primary amine. Potential for side reactions on the aromatic ring under harsh conditions.
Benzyl Bromide Very HighHighly lachrymatory, requiring careful handling. The most reactive of the three, potentially leading to more side reactions if not controlled.Higher propensity for over-alkylation.
2-Chloro-N-methylbenzylamine ModerateSlower reaction times compared to the bromo-analogues, may require higher temperatures or longer reaction times.Generally cleaner reactions due to lower reactivity.

Causality Behind Experimental Choices:

  • Excess Morpholine: Using a slight excess of the amine helps to ensure complete consumption of the more valuable benzyl halide and can help to minimize certain side reactions.

  • Potassium Carbonate: A moderately strong base is sufficient to deprotonate the morpholine without causing significant side reactions like elimination of the benzyl halide.

  • Acetonitrile: A polar aprotic solvent that is generally good for SN2 reactions and has a convenient boiling point for moderate heating.

Method 2: Catalytic N-Alkylation with Benzyl Alcohols

This "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a more modern and sustainable approach to N-alkylation.[1] It avoids the use of halide leaving groups, with water being the only byproduct.

Representative Reagents:

  • 2-(Hydroxymethyl)-N-methylaniline (the alcohol analogue of our target reagent)

  • Benzyl Alcohol

Reaction Mechanism: The mechanism is more complex, involving a catalytic cycle where the alcohol is first oxidized to an aldehyde, which then forms an imine with the amine. The imine is subsequently reduced to the final product.

Borrowing_Hydrogen Alcohol R-CH₂OH Aldehyde R-CHO Alcohol->Aldehyde - H₂ Imine R-CH=N⁺R'₂ Aldehyde->Imine + R'₂NH - H₂O Amine R'₂NH Product R-CH₂-NR'₂ Imine->Product + H₂ Catalyst_H2 [Cat]-H₂ Catalyst [Cat] Catalyst_H2->Catalyst to Imine Catalyst->Catalyst_H2 from Alcohol

Figure 2: Simplified catalytic cycle for N-alkylation via the borrowing hydrogen strategy.

Experimental Protocol: General Procedure for Catalytic N-Alkylation of Aniline with Benzyl Alcohol [1]

  • In an oven-dried Schlenk tube, add the manganese pincer complex catalyst (3 mol%), potassium t-butoxide (0.75 equivalents), and dry toluene (2 mL).

  • Add benzyl alcohol (1.2 equivalents) and the aniline (1.0 equivalent) to the mixture under an inert atmosphere.

  • Heat the reaction mixture to 80 °C for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction, and purify by column chromatography to isolate the N-benzylated aniline.

Performance Comparison

MethodReagentsTypical Yields[1]AdvantagesDisadvantages
Classical N-Alkylation Benzyl Halides, Base70-95%Well-established, generally fast reactions.Use of hazardous reagents, formation of salt byproducts, potential for over-alkylation.
Catalytic N-Alkylation Benzyl Alcohols, Catalyst, Base80-95%Atom economical (water is the only byproduct), uses less hazardous starting materials.Requires a catalyst which can be expensive and sensitive, may require higher temperatures and longer reaction times.

Conclusion: Selecting the Optimal Reagent for Reproducible Experiments

The choice between this compound and its alternatives is not a one-size-fits-all decision. For rapid, well-established N-benzylation, This compound remains a robust and reliable choice, offering high reactivity due to the excellent leaving group ability of bromide. However, for this reactivity to translate into reproducible results, careful control of stoichiometry and reaction temperature is essential to mitigate the risk of side reactions. Its chloro-analogue, 2-chloro-N-methylbenzylamine , offers a milder alternative where lower reactivity might be advantageous for achieving higher selectivity.

For research programs with a focus on green chemistry and sustainability, the catalytic N-alkylation using benzyl alcohols presents a compelling alternative. While requiring a catalyst and potentially longer reaction times, this method avoids the use of halogenated reagents and the formation of salt waste.

Ultimately, the most reproducible experiment is one that is well-understood and well-controlled. By considering the mechanistic principles and the practical aspects of each method presented in this guide, researchers can make informed decisions to achieve their synthetic goals with greater confidence and consistency.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Bromo-N-methylbenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not merely procedural formalities but are fundamental to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed protocol for the safe disposal of 2-Bromo-N-methylbenzylamine, grounded in established safety standards and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste responsibly, thereby upholding the principles of scientific integrity and workplace safety.

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with specific risks that dictate its handling and disposal requirements.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1][2][4]

These classifications necessitate stringent adherence to safety protocols to prevent accidental exposure.

Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the first line of defense against chemical exposure. All handling and disposal of this compound and its waste must be conducted with the following equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[5]To protect eyes from splashes that can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[5][6]To prevent skin contact, as dermal absorption can be a route of exposure for similar compounds.[7]
Body Protection A standard laboratory coat.[5][6]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside a fume hood or if aerosols are generated.[5]To prevent inhalation of any vapors or aerosols.
Engineering Controls

All manipulations of this compound, including the preparation of waste containers, should be performed within a certified chemical fume hood. This engineering control is critical for minimizing the inhalation of any volatile components and containing potential spills.

Waste Segregation: The Halogenated Waste Stream

A core principle of chemical waste management is the proper segregation of incompatible materials.[8][9] this compound is a halogenated organic compound due to the presence of bromine.[10] Halogenated organic waste must be collected separately from non-halogenated organic waste.[10]

Causality: The separate collection is crucial because many disposal facilities use incineration for organic waste. Halogenated compounds can produce acidic and highly corrosive gases (such as hydrogen bromide) during combustion, which require specialized scrubbers and incinerator conditions.[11] Mixing halogenated and non-halogenated waste streams can lead to damage to disposal equipment and the release of harmful pollutants if the facility is not equipped to handle them. This also increases the cost of disposal significantly.[11]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound waste.

Container Selection and Labeling
  • Select a Compatible Container: Choose a clean, leak-proof container with a secure, screw-top cap.[8][9] The container material must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.[9] Reuse of the original chemical container is a good practice if it is in good condition.[9]

  • Proper Labeling: Accurate and thorough labeling is a regulatory requirement and essential for safety. Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The specific hazards: "Harmful if Swallowed," "Causes Serious Eye Irritation."

    • The accumulation start date.

    • The name of the generating researcher and laboratory location.

Waste Accumulation
  • Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be at or near the point of generation and under the control of laboratory personnel.[8][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8][9]

  • Keep Closed: The waste container must remain closed at all times, except when actively adding waste.[13][9] This minimizes the release of vapors and prevents spills.

  • Do Not Mix: Do not mix this compound waste with other incompatible waste streams, such as acids, bases, or non-halogenated organic solvents.[10]

Disposal of Contaminated Materials

Any materials that come into direct contact with this compound, such as gloves, pipette tips, and absorbent pads from spill clean-ups, are also considered hazardous waste. These items should be collected in a separate, clearly labeled container for solid hazardous waste.[7]

Arranging for Final Disposal

Once the waste container is full or has been in accumulation for the maximum allowed time (typically six to twelve months, depending on institutional and local regulations), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][12] Do not pour this compound down the drain or dispose of it in the regular trash.

Emergency Procedures for Spills and Exposure

Accidents can happen, and a clear, rehearsed emergency plan is critical.

Spill Response
  • Small Spills (in a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools and place it in a labeled hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, followed by soap and water.[5]

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, increase ventilation to the area by opening sashes on nearby fume hoods.

    • Contact your institution's EHS or emergency response team immediately.

First Aid Measures
  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of soap and water. Seek medical attention if irritation develops.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood select_container Select a Labeled, Compatible 'Halogenated Organic Waste' Container fume_hood->select_container add_waste Add Waste to Container select_container->add_waste close_container Securely Close Container add_waste->close_container store_saa Store in Secondary Containment in a Satellite Accumulation Area (SAA) close_container->store_saa container_full Is Container Full or Has Max Accumulation Time Been Reached? store_saa->container_full container_full->add_waste No contact_ehs Contact EHS or Licensed Waste Disposal Contractor container_full->contact_ehs Yes end End: Waste Removed for Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-methylbenzylamine
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-methylbenzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.